Product packaging for 6-O-Caffeoylarbutin(Cat. No.:CAS No. 136172-60-6)

6-O-Caffeoylarbutin

Cat. No.: B180488
CAS No.: 136172-60-6
M. Wt: 434.4 g/mol
InChI Key: OONDLKCAZJZRCW-CTPWMPFQSA-N
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Description

6-O-Caffeoylarbutin has been reported in Pedicularis densispica, Vaccinium dunalianum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O10 B180488 6-O-Caffeoylarbutin CAS No. 136172-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-12-3-5-13(6-4-12)30-21-20(28)19(27)18(26)16(31-21)10-29-17(25)8-2-11-1-7-14(23)15(24)9-11/h1-9,16,18-24,26-28H,10H2/b8-2+/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONDLKCAZJZRCW-CTPWMPFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347718
Record name 6-O-Caffeoylarbutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136172-60-6
Record name 6-O-Caffeoylarbutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-O-Caffeoylarbutin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to 6-O-Caffeoylarbutin, a natural phenolic glycoside with significant potential in dermatological and pharmaceutical applications.

Chemical Structure and Properties

This compound is a derivative of arbutin where a caffeoyl group is attached at the 6-position of the glucose moiety. This structural modification enhances its biological activity compared to its parent compound, arbutin.

Chemical Identifiers [1]

IdentifierValue
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
CAS Number 136172-60-6
Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
SMILES C1=CC(=CC=C1O)O[C@H]2--INVALID-LINK--COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O">C@@HO
InChI InChI=1S/C21H22O10/c22-12-3-5-13(6-4-12)30-21-20(28)19(27)18(26)16(31-21)10-29-17(25)8-2-11-1-7-14(23)15(24)9-11/h1-9,16,18-24,26-28H,10H2/b8-2+/t16-,18-,19+,20-,21-/m1/s1
InChIKey OONDLKCAZJZRCW-CTPWMPFQSA-N

Physicochemical Properties

PropertyValueSource
Physical Description Powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2]
Melting Point Data not available for this compound. The isomer 2-O-Caffeoylarbutin has a melting point of 165 °C.[3]N/A
pKa Data not availableN/A

Spectroscopic Data

While several studies confirm the structural elucidation of this compound using NMR spectroscopy, the specific ¹H and ¹³C NMR chemical shift data were not available in the reviewed literature.[4] LC-MS/MS data is available, showing a precursor ion [M-H]⁻ at m/z 433.1137.[1]

Biological Activity

This compound exhibits potent biological activities, primarily as a tyrosinase inhibitor and an antioxidant, making it a compound of interest for applications in skin lightening and protection against oxidative stress.

Enzyme Inhibition

EnzymeInhibition TypeIC50 Value (µM)Source
Mushroom Tyrosinase (Monophenolase)Competitive1.114 ± 0.035
Mushroom Tyrosinase (Diphenolase)Competitive95.198 ± 1.117
α-Glucosidase-38.38 ± 1.84 µg/mL[5]
Pancreatic Lipase-97.56 ± 7.53 µg/mL[5]

Antioxidant Activity

AssayIC50 ValueSource
DPPH Radical ScavengingNot explicitly quantified in the provided results, but noted to have the highest capacity compared to other isolated compounds.[5]
ABTS Radical ScavengingNot explicitly quantified in the provided results, but noted to have the highest capacity compared to other isolated compounds.[5]
Mitochondrial Lipid Peroxidation Inhibition86.4% decrease in TBARS at 0.1mM[6]

Cytotoxicity

Cell LineIC50 Value (µM)Source
A375 (Human Melanoma)313.001
HaCaT (Human Keratinocyte)>400

Experimental Protocols

The following are detailed methodologies for key experiments related to the isolation and biological evaluation of this compound.

Isolation of this compound from Vaccinium dunalianum

This protocol is adapted from methodologies described for the isolation of phenolic compounds from plant materials.[4]

Workflow for Isolation

G plant_material Dried and powdered leaves of Vaccinium dunalianum extraction Ultrasonic-assisted extraction with 80% aqueous methanol plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration chromatography1 Column chromatography on Diaion HP-20 filtration->chromatography1 chromatography2 Column chromatography on Sephadex LH-20 chromatography1->chromatography2 chromatography3 Column chromatography on Silica gel chromatography2->chromatography3 pure_compound Pure this compound chromatography3->pure_compound

Caption: Isolation workflow for this compound.

Detailed Steps:

  • Plant Material Preparation: Air-dry the leaves of Vaccinium dunalianum at room temperature and grind them into a fine powder.

  • Extraction: Extract the powdered leaves with 80% aqueous methanol using an ultrasonic bath. Perform the extraction multiple times to ensure maximum yield.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Column Chromatography (Diaion HP-20): Subject the crude extract to column chromatography on a Diaion HP-20 resin. Elute with a gradient of methanol in water to perform initial fractionation.

  • Column Chromatography (Sephadex LH-20): Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent.

  • Column Chromatography (Silica Gel): Perform final purification on a silica gel column using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.

Mushroom Tyrosinase Inhibition Assay

This protocol is a standard method for assessing the inhibitory effect of compounds on mushroom tyrosinase activity.[7][8]

Experimental Workflow

G prepare_reagents Prepare solutions: - Mushroom Tyrosinase - L-DOPA (substrate) - this compound (inhibitor) - Phosphate buffer (pH 6.8) reaction_mixture In a 96-well plate, mix: - Phosphate buffer - this compound (various concentrations) - Mushroom Tyrosinase prepare_reagents->reaction_mixture incubation1 Pre-incubate at 37°C for 10 minutes reaction_mixture->incubation1 add_substrate Add L-DOPA to initiate the reaction incubation1->add_substrate incubation2 Incubate at 37°C for 20 minutes add_substrate->incubation2 measure_absorbance Measure absorbance at 475 nm (formation of dopachrome) incubation2->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition

Caption: Workflow for tyrosinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA in 50 mM phosphate buffer (pH 6.8).

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the this compound solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Incubate the reaction mixture at 37°C for 20 minutes.

  • Measurement:

    • Measure the absorbance at 475 nm using a microplate reader.

    • A control is run without the inhibitor.

  • Calculation:

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Cellular Melanin Content Assay in B16F10 Cells

This protocol describes the quantification of melanin content in B16F10 melanoma cells after treatment with this compound.[9][10]

Detailed Steps:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 72 hours. Alpha-melanocyte-stimulating hormone (α-MSH) can be used as a positive control for melanogenesis stimulation.[11]

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells by adding 1 N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.[11]

  • Measurement:

    • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Normalization:

    • Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

    • Normalize the melanin content to the total protein content to account for differences in cell number.

Signaling Pathway

This compound exerts its depigmenting effect by inhibiting tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway.

Melanin Synthesis Pathway and Inhibition by this compound

G cluster_melanocyte Melanocyte L_Tyrosine L-Tyrosine Tyrosinase Tyrosinase L_Tyrosine->Tyrosinase L_DOPA L-DOPA L_DOPA->Tyrosinase Dopaquinone Dopaquinone Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Series of reactions involving TRP-1 and TRP-2 Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor This compound Inhibitor->Tyrosinase Inhibits

Caption: Inhibition of the melanin synthesis pathway by this compound.

References

Unveiling 6-O-Caffeoylarbutin: A Technical Guide to its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 6-O-Caffeoylarbutin, a promising natural compound with significant therapeutic and cosmeceutical potential. This document details its natural origins, presents quantitative data on its prevalence in various plant sources, and offers comprehensive experimental protocols for its isolation and purification. Furthermore, it elucidates the key signaling pathways associated with its biological activity, providing a foundation for future research and development.

Natural Sources of this compound

This compound, a phenolic glycoside, is predominantly found in plants of the Ericaceae family, with Vaccinium dunalianum Wight, commonly known as Quezui Tea, being the most significant source. It has also been identified in other plants, including those from the Viburnum and Veronica genera. The concentration of this compound varies considerably depending on the plant species, the specific part of the plant, and geographical location.

Quantitative Analysis of this compound in Plant Materials

The following table summarizes the quantitative data available for the content of this compound in various plant sources. The primary analytical method for quantification is High-Performance Liquid Chromatography (HPLC).

Plant SpeciesPlant PartCompound Content (% of Dry Weight or Extract)Analytical MethodReference(s)
Vaccinium dunalianum WightDried Leaf BudsUp to 31.76%RP-HPLC[1][2][3][4]
Vaccinium dunalianum WightDried Leaf Buds~22% (by yield from extraction)Not specified[3][4]
Vaccinium dunalianum WightPolyphenol Extract from Leaves34.45% (relative content)Not specified[1]
Vaccinium dunalianum WightCrude Extract (CE) from BudsMost abundant componentUHPLC-ESI-HRMS/MS[1]
Vaccinium dunalianum WightPurified Extract (PM) from BudsMost abundant componentUHPLC-ESI-HRMS/MS[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant materials typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from various published methodologies.

General Extraction Procedures

The initial step involves the extraction of crude phenolic compounds from the dried and powdered plant material.

Protocol 1: Maceration with Aqueous Ethanol/Methanol

  • Plant Material Preparation: Air-dry the plant material (e.g., leaf buds of V. dunalianum) and grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with 50-90% (v/v) aqueous ethanol or 70% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v). The extraction is typically performed at room temperature with constant stirring for 24-48 hours or under reflux for shorter durations (e.g., 2-4 hours).

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Plant Material Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction: Suspend the powdered plant material in 70% methanol. Perform extraction using an ultrasonic bath at a specified frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes).

  • Filtration and Concentration: Process the extract as described in Protocol 1.

Purification by Column Chromatography

The crude extract is a complex mixture of various phytochemicals. Column chromatography is a crucial step for the purification of this compound. A combination of different chromatographic techniques is often employed for optimal separation.

Step 1: Initial Fractionation using Macroporous Resin or Silica Gel

  • Macroporous Resin (e.g., D101):

    • Dissolve the crude extract in water and load it onto a pre-equilibrated D101 macroporous resin column.

    • Wash the column with deionized water to remove sugars and other highly polar compounds.

    • Elute the phenolic compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 95% ethanol).

    • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions rich in this compound.

  • Silica Gel Column Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

    • Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or chloroform).

    • Load the dried extract onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., Chloroform:Methanol 100:0 to 80:20).

    • Collect fractions and analyze them by TLC to pool the fractions containing the target compound.

Step 2: Fine Purification using Sephadex LH-20 and/or Reversed-Phase Chromatography

  • Sephadex LH-20 Column Chromatography:

    • Dissolve the partially purified fraction rich in this compound in methanol.

    • Load the solution onto a Sephadex LH-20 column pre-swollen and equilibrated with methanol.

    • Elute the column with methanol. This technique separates compounds based on molecular size and polarity.

    • Collect and analyze fractions to isolate this compound.

  • Reversed-Phase (RP-C18) Medium-Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC):

    • Dissolve the further purified fraction in the mobile phase.

    • Inject the sample onto an RP-C18 column.

    • Elute with a gradient of methanol or acetonitrile in water, often with the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Monitor the elution profile with a UV detector at a wavelength of approximately 280 nm or 325 nm.

    • Collect the peak corresponding to this compound.

Final Purification and Characterization

The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure. The final purification step often involves recrystallization from a suitable solvent (e.g., water or aqueous ethanol) to obtain a crystalline solid with high purity (>90%). The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with a reference standard.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are attributed to its unique chemical structure, combining the functionalities of both arbutin and caffeic acid. Its primary reported activities are tyrosinase inhibition and antioxidant effects.

Inhibition of Melanogenesis via Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. By inhibiting this enzyme, it effectively reduces melanin production, making it a valuable agent for skin whitening and treating hyperpigmentation disorders. The proposed mechanism involves competitive or mixed-type inhibition of tyrosinase.

Tyrosinase_Inhibition_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Alpha_MSH α-MSH MC1R MC1R Alpha_MSH->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription of 6_O_CA This compound Tyrosinase Tyrosinase 6_O_CA->Tyrosinase Inhibits Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes oxidation of L-DOPA to DOPA L-DOPA DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Leads to Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription of Tyrosinase_Gene->Tyrosinase Leads to Synthesis of

Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.

Antioxidant Signaling Pathway

The caffeoyl moiety in this compound is a potent antioxidant. It can scavenge free radicals and reduce oxidative stress, which is implicated in various skin aging processes and diseases. The antioxidant mechanism is likely mediated through the modulation of cellular signaling pathways such as the MAPK pathway, which is known to be influenced by other caffeic acid derivatives.

Antioxidant_Signaling_Pathway cluster_MAPK_Pathway MAPK Signaling Cascade Oxidative_Stress Oxidative Stress (e.g., UV radiation, pollutants) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS ASK1 ASK1 ROS->ASK1 Activates Cellular_Damage Cellular Damage (e.g., Lipid peroxidation, DNA damage) ROS->Cellular_Damage 6_O_CA This compound 6_O_CA->ROS Scavenges 6_O_CA->ASK1 Inhibits MKK MKK4/7 ASK1->MKK Phosphorylates JNK_p38 JNK / p38 MKK->JNK_p38 Phosphorylates AP1 AP-1 (c-Jun/c-Fos) JNK_p38->AP1 Activates Inflammatory_Response Inflammatory Response (e.g., Pro-inflammatory cytokines) AP1->Inflammatory_Response Induces

Caption: Postulated antioxidant signaling pathway of this compound.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation, purification, and analysis of this compound from plant material.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis and Characterization Plant_Material Plant Material (e.g., Vaccinium dunalianum leaf buds) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., 70% Methanol, UAE) Drying_Grinding->Solvent_Extraction Filtration_Concentration Filtration and Concentration Solvent_Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Column_Chromatography_1 Initial Fractionation (Silica Gel or Macroporous Resin) Crude_Extract->Column_Chromatography_1 Fraction_Selection Fraction Selection (TLC/HPLC) Column_Chromatography_1->Fraction_Selection Column_Chromatography_2 Fine Purification (Sephadex LH-20, RP-C18) Fraction_Selection->Column_Chromatography_2 Pure_Compound Pure this compound Column_Chromatography_2->Pure_Compound HPLC_Quantification HPLC Quantification Pure_Compound->HPLC_Quantification Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation Bioactivity_Assays Bioactivity Assays (e.g., Tyrosinase Inhibition) Pure_Compound->Bioactivity_Assays

Caption: General experimental workflow for this compound.

Conclusion

This compound stands out as a natural compound with significant potential in dermatology and pharmacology. Its high abundance in specific plant sources, particularly Vaccinium dunalianum, coupled with established isolation and purification methodologies, makes it an accessible target for further research and development. The elucidation of its mechanisms of action, primarily through tyrosinase inhibition and antioxidant pathways, provides a strong rationale for its application in skin care and as a potential therapeutic agent. This guide serves as a comprehensive resource for scientists and researchers aiming to explore the full potential of this remarkable natural product.

References

The Biological Activity of 6-O-Caffeoylarbutin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Caffeoylarbutin is a naturally occurring phenolic glycoside that has garnered significant scientific interest for its potent biological activities. A derivative of arbutin, this compound is distinguished by the addition of a caffeoyl moiety, which significantly enhances its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its well-documented tyrosinase inhibitory effects, as well as its antioxidant, and hepatoprotective properties. Detailed experimental protocols and visual representations of key mechanisms and workflows are included to support further research and drug development efforts.

Core Biological Activities: Quantitative Data

The biological efficacy of this compound has been quantified in several key studies. The following tables summarize the critical inhibitory and cytotoxic concentrations.

Table 1: Tyrosinase Inhibitory Activity of this compound
Enzyme ActivityTarget EnzymeSubstrateIC50 Value (µM)Reference
MonophenolaseMushroom Tyrosinase (mTyr)L-Tyrosine1.114 ± 0.035[1]
DiphenolaseMushroom Tyrosinase (mTyr)L-DOPA95.198 ± 1.117[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity of this compound
Cell LineCell TypeAssayIC50 Value (µM)Reference
A375Human MelanomaCCK-8313.001[1]
HaCaTHuman Keratinocyte (non-cancerous)CCK-8>400[1]

The higher IC50 value in HaCaT cells suggests a favorable safety profile with lower toxicity to normal skin cells compared to melanoma cells.

Mechanisms of Action

Tyrosinase Inhibition

This compound is a highly effective inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] Its mechanism of action has been identified as reversible and competitive inhibition .[1] This means that this compound competes with the natural substrates of tyrosinase, L-tyrosine (monophenolase activity) and L-DOPA (diphenolase activity), for binding to the active site of the enzyme, thereby preventing the formation of melanin precursors.[1] The addition of the caffeic acid moiety to the arbutin structure is credited with its enhanced anti-melanin activity.[1]

Tyrosinase_Inhibition cluster_0 Tyrosinase Catalytic Cycle cluster_1 Inhibition by this compound Tyrosinase Tyrosinase L-DOPA L-DOPA Tyrosinase->L-DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation Inactive Complex Inactive Complex L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions This compound This compound This compound->Tyrosinase Competitive Binding

Mechanism of competitive tyrosinase inhibition by this compound.

Hepatoprotective and Antioxidant Effects

Beyond its well-known effects on melanogenesis, this compound has demonstrated significant hepatoprotective properties. Studies have shown its ability to ameliorate acetaminophen-induced liver injury. This protective effect is attributed to its capacity to enhance the antioxidant defense system by improving the expression of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), and inhibiting the accumulation of intracellular reactive oxygen species (ROS).[2]

A key mechanism underlying these effects is the regulation of the PI3K/Akt/Nrf2 signaling pathway .[2] this compound has been shown to regulate the expression of key proteins in this pathway, including PI3K, Akt, and the transcription factor Nrf2, which plays a crucial role in the antioxidant response.[2]

PI3K_Akt_Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes Nuclear Translocation ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Genes e.g., HO-1, NQO1 ARE->Antioxidant Genes Upregulates Transcription Hepatoprotection Hepatoprotection Antioxidant Genes->Hepatoprotection Leads to

Signaling pathway of this compound in hepatoprotection.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay is fundamental for evaluating the inhibitory effect of compounds on tyrosinase activity.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Solution - this compound Solution Mix In a 96-well plate, mix: - Phosphate Buffer - this compound (or control) - Mushroom Tyrosinase Solution Prepare_Reagents->Mix Pre-incubate Pre-incubate the mixture Mix->Pre-incubate Add_Substrate Add L-DOPA solution to initiate the reaction Pre-incubate->Add_Substrate Measure_Absorbance Measure absorbance at 475-490 nm kinetically Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate the percentage of tyrosinase inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine the IC50 value Calculate_Inhibition->Determine_IC50

References

6-O-Caffeoylarbutin: A Technical Guide to its Tyrosinase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Caffeoylarbutin, a natural phenolic compound, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis and enzymatic browning. This technical guide provides an in-depth analysis of the mechanism of action of this compound on tyrosinase, with a focus on its inhibitory kinetics, binding interactions, and the experimental methodologies used for its characterization. This document synthesizes current research to offer a comprehensive resource for scientists and professionals in drug development and related fields.

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin production.[1] Its activity is a primary target for the development of agents for skin lightening and the prevention of food browning.[2][3] this compound, an ester of arbutin and caffeic acid, has demonstrated significant tyrosinase inhibitory activity, surpassing that of commonly used agents like kojic acid and its parent compound, arbutin.[2] Understanding the precise mechanism of this inhibition is crucial for its potential applications in cosmetics, pharmaceuticals, and food preservation.[1][4]

Mechanism of Action: Reversible Competitive Inhibition

Current research robustly indicates that this compound acts as a reversible competitive inhibitor of mushroom tyrosinase (mTyr).[2] This mechanism is characterized by the inhibitor binding to the free enzyme at its active site, thereby competing with the substrate (e.g., L-DOPA) for binding.[2] This interaction prevents the formation of the enzyme-substrate complex and subsequent product formation. The reversibility of this inhibition suggests that the enzyme's catalytic function can be restored upon the removal of the inhibitor.[5]

Signaling Pathway of Competitive Inhibition

The interaction between this compound, tyrosinase, and its substrate can be visualized as follows:

Competitive_Inhibition E Tyrosinase (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) (e.g., L-DOPA) I This compound (I) ES->E k-1 P Product (P) (Dopaquinone) ES->P k_cat EI->E NoReaction No Reaction EI->NoReaction

Caption: Competitive inhibition of tyrosinase by this compound.

Quantitative Analysis of Tyrosinase Inhibition

The inhibitory potency of this compound against mushroom tyrosinase has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a standardized measure of the inhibitor's efficacy.

ParameterActivityValueReference
IC50 Monophenolase1.114 ± 0.035 µM[2]
Diphenolase95.198 ± 1.117 µM[2]
Ki Competitive Inhibition1.34 ± 0.92 µM[2]

Detailed Experimental Protocols

The characterization of this compound's mechanism of action involves a series of key experiments. The following protocols are synthesized from established methodologies and specifics reported in the primary literature.

Experimental Workflow

Experimental_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) assay Tyrosinase Inhibition Assay (Spectrophotometry) prep->assay kinetics Enzyme Kinetics Study (Varying [S] and [I]) prep->kinetics ic50 IC50 Determination assay->ic50 mechanism Elucidation of Inhibition Mechanism (Competitive, Reversible) ic50->mechanism lineweaver Lineweaver-Burk Plot Analysis kinetics->lineweaver lineweaver->mechanism binding Binding Mechanism Studies fluorescence Fluorescence Quenching Spectroscopy binding->fluorescence docking Molecular Docking Simulation binding->docking fluorescence->mechanism docking->mechanism

Caption: Workflow for elucidating the tyrosinase inhibition mechanism.

Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as the substrate. The formation of dopachrome is monitored by measuring the absorbance at 475 nm.[6]

  • Reagents:

    • Phosphate Buffer (50 mM, pH 6.8)

    • Mushroom Tyrosinase solution (1000 U/mL in phosphate buffer)[3]

    • L-DOPA solution (0.85 mM in phosphate buffer)

    • This compound solutions (various concentrations in a suitable solvent, e.g., DMSO, final concentration ≤ 1%)

    • Kojic acid solution (positive control)

  • Procedure:

    • In a 96-well microplate, add 100 µL of the test sample solution (containing 20 µL of plant extract or inhibitor at various concentrations).

    • Add 20 µL of mushroom tyrosinase (1000 U/mL) and 20 µL of 0.1 M phosphate buffer (pH 6.8).

    • Prepare a blank for each sample containing the sample and buffer but no enzyme.

    • Prepare a negative control containing buffer and enzyme but no inhibitor.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 0.85 mM L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm in a microplate reader in kinetic mode, with readings taken every minute for at least 10 minutes.[4]

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A is the rate of the reaction (change in absorbance per minute).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Enzyme Kinetic Analysis using Lineweaver-Burk Plot

To determine the type of inhibition and the inhibition constant (Ki), enzyme kinetics are studied by varying the concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

  • Procedure:

    • Perform the tyrosinase inhibition assay as described above with a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1, and 2 mM).[7]

    • For each substrate concentration, run the assay in the absence and presence of different fixed concentrations of this compound.

    • Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

    • Construct a Lineweaver-Burk plot by plotting 1/V versus 1/[S] (where [S] is the substrate concentration).

    • Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis.[8]

    • The Ki can be determined from a secondary plot of the slope of each line on the Lineweaver-Burk plot against the inhibitor concentration.[9]

Fluorescence Quenching Spectroscopy

This technique is employed to study the binding interaction between this compound and tyrosinase by monitoring the quenching of the enzyme's intrinsic tryptophan fluorescence.[10]

  • Instrumentation: Fluorescence Spectrophotometer

  • Procedure:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Record the fluorescence emission spectrum of the tyrosinase solution (excitation at ~280 nm, emission scan from ~300-400 nm).

    • Titrate the tyrosinase solution with increasing concentrations of this compound.

    • Record the fluorescence spectrum after each addition of the inhibitor.

    • A decrease in fluorescence intensity indicates quenching, suggesting an interaction between the inhibitor and the enzyme.

    • The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.

Molecular Docking Simulation

Computational molecular docking is used to predict the binding mode and interactions of this compound within the active site of tyrosinase.[11]

  • Software: AutoDock, Schrödinger Maestro, or similar molecular modeling software.[12][13]

  • Procedure:

    • Obtain the 3D crystal structure of mushroom tyrosinase from the Protein Data Bank (PDB).

    • Prepare the 3D structure of this compound and optimize its geometry.

    • Define the binding site on the tyrosinase structure, typically centered on the catalytic copper ions.

    • Perform the docking simulation to predict the binding poses of this compound in the active site.

    • Analyze the docking results to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the active site.[9]

Conclusion

The available evidence strongly supports that this compound functions as a potent, reversible competitive inhibitor of mushroom tyrosinase. Its low IC50 and Ki values highlight its high efficacy. The combination of enzyme kinetics, fluorescence spectroscopy, and molecular docking provides a comprehensive understanding of its mechanism of action. This detailed technical guide serves as a foundational resource for further research and development of this compound as a promising agent in the cosmetic, pharmaceutical, and food industries. Further studies on human tyrosinase are warranted to fully elucidate its potential for clinical and commercial applications.

References

An In-depth Technical Guide to Robustaside B: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robustaside B, also known as 6-O-Caffeoylarbutin, is a phenolic glycoside that has garnered significant interest within the scientific community for its notable antioxidant and pro-apoptotic properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of Robustaside B, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its known mechanisms of action, including its influence on critical signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Robustaside B is a derivative of arbutin, where a caffeoyl group is attached to the glucose moiety. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₂₁H₂₂O₁₀[1]
Molecular Weight 434.39 g/mol [1]
Synonym This compound[2]
Appearance White powder
Melting Point Not explicitly reported, but related glycosidic compounds have melting points ranging from 113°C to over 200°C.[3][4]
Solubility Specific solubility data for Robustaside B is not readily available. However, based on the solubility of its parent compound, arbutin, it is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO.[1][5][6]
Spectral Data

The structural elucidation of Robustaside B has been primarily accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[2] While specific spectra are not widely published, the characteristic features can be inferred from its constituent parts.

  • ¹H and ¹³C NMR: The NMR spectra would exhibit characteristic signals for the arbutin and caffeoyl moieties. The proton NMR spectrum would show signals for the aromatic protons of both the hydroquinone and caffeic acid portions, as well as the sugar protons of the glucose unit. The ¹³C NMR spectrum would display corresponding carbon signals.

  • FT-IR Spectroscopy: The FT-IR spectrum is expected to show absorption bands corresponding to hydroxyl (-OH) groups, aromatic C-H stretching, carbonyl (C=O) stretching from the ester linkage, and C=C stretching from the aromatic rings and the vinyl group of the caffeoyl moiety.[7][8][9]

  • UV-Vis Spectroscopy: The UV-Vis spectrum in a solvent like methanol would likely show absorption maxima characteristic of the phenolic chromophores present in the molecule, typically in the range of 280-330 nm.[10][11][12]

Experimental Protocols

Isolation and Purification of Robustaside B from Cnestis ferruginea

Robustaside B can be isolated from the leaves of Cnestis ferruginea. The following is a generalized protocol based on described methods for the isolation of phenolic glycosides.[2][13][14][15][16]

Workflow for Robustaside B Isolation

G A 1. Plant Material Preparation (Dried and powdered leaves of Cnestis ferruginea) B 2. Extraction (Maceration with methanol) A->B C 3. Fractionation (Solvent-solvent partitioning) B->C D 4. Column Chromatography (Sephadex LH-20) C->D E 5. Further Purification (e.g., Preparative HPLC) D->E F 6. Purity Assessment (HPLC, NMR) E->F G Pure Robustaside B F->G G A 1. Prepare Reaction Mixture (Buffer, FeSO₄, Ascorbic Acid, Sample/Control) B 2. Induce Lipid Peroxidation (Incubate at 37°C) A->B C 3. Stop Reaction & Precipitate Protein (Add Trichloroacetic Acid - TCA) B->C D 4. Add Thiobarbituric Acid (TBA) C->D E 5. Heat (Incubate at 95°C) D->E F 6. Measure Absorbance (at 532 nm) E->F G Calculate % Inhibition F->G G A 1. Isolate Mitochondria B 2. Resuspend Mitochondria in Assay Buffer A->B C 3. Add Robustaside B (or inducer/inhibitor) B->C D 4. Monitor Mitochondrial Swelling (Measure decrease in absorbance at 540 nm over time) C->D E Determine Rate of Swelling D->E G A 1. Cell Culture and Treatment (Treat cells with Robustaside B) B 2. Cell Lysis (to release intracellular contents) A->B C 3. Incubation with Caspase-3 Substrate (e.g., Ac-DEVD-AMC) B->C D 4. Measure Fluorescence (Excitation ~380 nm, Emission ~460 nm) C->D E Quantify Caspase-3 Activity D->E G RobustasideB Robustaside B Mitochondrion Mitochondrion RobustasideB->Mitochondrion Bcl2 Modulation of Bcl-2 Family Proteins? RobustasideB->Bcl2 MMPT Induces MMPT Pore Opening Mitochondrion->MMPT CytochromeC Release of Cytochrome c MMPT->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->MMPT

References

The Biosynthesis of 6-O-Caffeoylarbutin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-caffeoylarbutin is a naturally occurring phenolic glycoside found in various plants, notably in species of the Ericaceae family such as Vaccinium dunalianum. This molecule is a derivative of arbutin, a well-known tyrosinase inhibitor used in cosmetic and pharmaceutical applications for its skin-lightening properties. The addition of a caffeoyl moiety to the arbutin structure enhances its biological activity, including its anti-melanogenic and antioxidant effects, making this compound a compound of significant interest for dermatological and therapeutic development. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, presenting the current understanding of the enzymatic steps, relevant quantitative data, and detailed experimental protocols.

Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway can be conceptually divided into three main stages:

  • Formation of Caffeoyl-CoA: The synthesis of the caffeoyl group donor.

  • Biosynthesis of Arbutin: The generation of the glycosylated hydroquinone acceptor molecule.

  • Caffeoylation of Arbutin: The final enzymatic transfer of the caffeoyl group to arbutin.

Phenylpropanoid Pathway and Caffeoyl-CoA Synthesis

The journey begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and activation steps ensue to produce the activated caffeoyl donor, caffeoyl-CoA.

  • Cinnamic acid is hydroxylated by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.

  • p-Coumaric acid is then hydroxylated by p-coumarate 3-hydroxylase (C3H) to produce caffeic acid .

  • Finally, caffeic acid is activated by 4-coumarate:CoA ligase (4CL) to form the high-energy thioester, caffeoyl-CoA .

Phenylpropanoid_Pathway cluster_enzymes L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Caffeoyl_CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl_CoA PAL PAL C4H C4H C3H C3H _4CL 4CL

Arbutin Biosynthesis

The formation of arbutin involves the glycosylation of hydroquinone. Hydroquinone itself is derived from the phenylpropanoid pathway, branching off from p-coumaric acid.

  • The exact pathway from p-coumaric acid to hydroquinone in plants is not fully elucidated but is believed to involve several enzymatic steps.

  • Hydroquinone is then glycosylated by an arbutin synthase (AS) , which is a type of UDP-glucosyltransferase (UGT).

  • This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to hydroquinone, forming arbutin and releasing UDP.

Arbutin_Biosynthesis cluster_enzymes p_Coumaric_Acid p-Coumaric Acid Hydroquinone Hydroquinone p_Coumaric_Acid->Hydroquinone Multiple Steps Arbutin Arbutin Hydroquinone->Arbutin AS Arbutin Synthase (AS/UGT) UDP_Glucose UDP-Glucose UDP_Glucose->Arbutin UDP UDP

Caffeoylation of Arbutin to form this compound

The final and defining step in the biosynthesis of this compound is the transfer of a caffeoyl group to the 6-hydroxyl position of the glucose moiety of arbutin. This reaction is catalyzed by a specific acyltransferase .

Recent integrated metabolomics and transcriptomics analyses of Vaccinium dunalianum cell suspension cultures have provided significant insights into this step. It is speculated that this compound is generated from arbutin and a caffeoyl donor, catalyzed by a caffeoyl transferase . While the precise enzyme has not been definitively characterized, this research identified three candidate genes potentially involved in this synthesis: Unigene0044545, Unigene0043539, and Unigene0017356.[1][2]

The likely caffeoyl donor is caffeoyl-CoA , a common substrate for acyltransferases of the BAHD family. These enzymes catalyze the transfer of acyl groups from CoA thioesters to various acceptor molecules.

Final_Step_Biosynthesis cluster_enzymes Arbutin Arbutin _6_O_Caffeoylarbutin This compound Arbutin->_6_O_Caffeoylarbutin Caffeoyltransferase Caffeoyltransferase (Acyltransferase) Caffeoyl_CoA Caffeoyl-CoA Caffeoyl_CoA->_6_O_Caffeoylarbutin CoA CoA

Quantitative Data

The following tables summarize the available quantitative data related to the precursors and final product.

Table 1: Content of Arbutin, Chlorogenic Acid, and this compound in different parts of Vaccinium dunalianum

Plant PartArbutin Content (%)Chlorogenic Acid Content (%)This compound Content (%)
Leaf Buds1.851.5231.76
Flower Buds1.231.0125.43
Leaves0.980.8715.89
Stems0.210.153.45
Roots0.050.030.56

Data adapted from Luo et al., 2015.[3]

Table 2: Production of Arbutin and this compound in V. dunalianum cell suspension cultures after feeding with Hydroquinone

TreatmentArbutin (mg/g DW)This compound (Relative Abundance)
Control (0 h)0.12 ± 0.011.00
0.5 mM HQ (12 h)15.52 ± 0.28Significantly up-regulated

Data adapted from a 2024 study on integrated metabolomics and transcriptomics.[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination of Arbutin, Chlorogenic Acid, and this compound

This method is suitable for the quantitative analysis of the key compounds in plant extracts.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Acetonitrile

  • Solvent B: 0.1% Phosphoric acid in water

Gradient Elution:

  • A linear gradient program can be optimized, for example, starting with a low percentage of Solvent A, and gradually increasing it over 30-40 minutes.

Detection:

  • UV detection at 280 nm.

Sample Preparation:

  • Dry and powder the plant material.

  • Extract the powder with a suitable solvent (e.g., 70% methanol) using ultrasonication.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm membrane before injection.

Quantification:

  • Prepare standard solutions of arbutin, chlorogenic acid, and this compound of known concentrations to generate calibration curves.

  • Compare the peak areas of the samples to the calibration curves to determine the concentration of each analyte.[3][4]

In Vitro Acyltransferase Assay (Adapted for Caffeoyltransferase)

This protocol provides a general framework for assaying the activity of the putative caffeoyltransferase responsible for the synthesis of this compound.

Reaction Mixture (Final Volume, e.g., 100 µL):

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Arbutin (substrate, e.g., 1 mM)

  • Caffeoyl-CoA (acyl donor, e.g., 0.5 mM)

  • Enzyme extract (partially purified or crude protein extract from a source expressing the candidate caffeoyltransferase gene)

Assay Procedure:

  • Combine the buffer, arbutin, and enzyme extract in a microcentrifuge tube.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding caffeoyl-CoA.

  • Incubate for a defined period (e.g., 30 minutes) at the optimal temperature.

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to detect and quantify the formation of this compound.

Detection of Product:

  • The formation of this compound can be monitored by HPLC with UV detection, comparing the retention time and UV spectrum with an authentic standard.

Experimental_Workflow Start Start: Prepare Reaction Mixture (Buffer, Arbutin, Enzyme) Pre_incubation Pre-incubate at Optimal Temperature Start->Pre_incubation Initiate_Reaction Initiate with Caffeoyl-CoA Pre_incubation->Initiate_Reaction Incubation Incubate for Defined Time Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., with acid/acetonitrile) Incubation->Stop_Reaction Centrifuge Centrifuge to Remove Protein Stop_Reaction->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze End End: Quantify this compound Analyze->End

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of how plants create complex and bioactive molecules through the convergence of different metabolic pathways. While the initial steps involving the phenylpropanoid pathway and the glycosylation of hydroquinone are relatively well-understood, the final caffeoylation step is an active area of research. The identification of candidate genes for the caffeoyltransferase in Vaccinium dunalianum provides a critical foundation for future studies.[1][2]

For researchers and professionals in drug development, a complete understanding of this pathway is paramount. Future work should focus on the definitive characterization of the acyltransferase responsible for the final step, including its substrate specificity and kinetic properties. This knowledge will be instrumental in developing biotechnological production platforms for this compound, potentially through metabolic engineering in microbial or plant-based systems. Such advancements would enable a sustainable and scalable supply of this promising compound for cosmetic and pharmaceutical applications.

References

The Discovery of 6-O-Caffeoylarbutin in Vaccinium dunalianum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and characterization of 6-O-Caffeoylarbutin, a potent tyrosinase inhibitor found in significant quantities in Vaccinium dunalianum. The document provides a comprehensive overview of the extraction and purification protocols, quantitative analysis, and the elucidation of its primary biological activity. Detailed experimental methodologies are presented to enable replication and further investigation. Visual representations of the experimental workflow and the proposed mechanism of action are included to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Vaccinium dunalianum, an evergreen shrub primarily found in Southwest China, has been traditionally used in folk medicine.[1] Phytochemical investigations have revealed that the buds of this plant are a rich source of phenolic compounds, with this compound being a major constituent.[2] This compound, an ester of arbutin and caffeic acid, has garnered significant scientific interest due to its potent biological activities, most notably its ability to inhibit the enzyme tyrosinase.[3] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation disorders.[4] this compound has demonstrated superior anti-melanin activity compared to commercially used agents like beta-arbutin, with the added benefit of lower toxicity.[5] This guide provides an in-depth look at the scientific journey from the plant source to the characterization of this promising bioactive molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the abundance and biological activity of this compound.

Table 1: Content of this compound in Vaccinium dunalianum

Plant PartMethod of AnalysisContent of this compoundReference
Dried Leaf BudsRP-HPLCUp to 31.76%[6][7]
LeavesHPLCHigh concentration[8]
Flower BudsRP-HPLCHigh concentration[6]

Table 2: Tyrosinase Inhibitory Activity of this compound

ActivityEnzyme SourceSubstrateIC₅₀ ValueInhibition TypeReference
MonophenolaseMushroom TyrosinaseL-Tyrosine1.114 ± 0.035 µMCompetitive[3]
DiphenolaseMushroom TyrosinaseL-DOPA95.198 ± 1.117 µMCompetitive[3]

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a bioactivity-guided approach for the extraction and isolation of this compound from the buds of Vaccinium dunalianum.[9]

3.1.1. Plant Material and Extraction

  • Plant Material: Air-dried buds of Vaccinium dunalianum are used as the starting material.

  • Extraction: The dried plant material is powdered and extracted using an ultrasound-assisted method with 70% methanol.[9] This is followed by filtration to obtain the crude extract.

3.1.2. Purification

  • Macroporous Resin Chromatography: The crude extract is subjected to chromatography on a D101 macroporous resin column to enrich the phenolic compounds and yield a purified extract.[9]

  • Medium-Pressure Liquid Chromatography (MPLC): The purified extract is further fractionated using MPLC on an RP-C18 column.[9] A gradient elution with methanol and water is employed. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Final Purification: Fractions rich in this compound are pooled and may require further purification steps, such as Sephadex LH-20 column chromatography, to yield the pure compound.[8]

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the chemical structure.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Tyrosinase Inhibition Assay

This protocol is used to determine the inhibitory activity of this compound on mushroom tyrosinase.[3]

  • Reagents: Mushroom tyrosinase, L-tyrosine (substrate for monophenolase activity), L-DOPA (substrate for diphenolase activity), phosphate buffer, and the test compound (this compound).

  • Procedure:

    • A reaction mixture containing phosphate buffer, tyrosinase enzyme, and varying concentrations of this compound is prepared.

    • The mixture is pre-incubated.

    • The reaction is initiated by adding the substrate (L-tyrosine or L-DOPA).

    • The formation of dopachrome is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Data Analysis: The initial reaction rates are calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined. The type of inhibition (e.g., competitive, non-competitive) is determined by constructing Lineweaver-Burk plots.[3]

Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Dried Buds of Vaccinium dunalianum extraction Ultrasound-Assisted Extraction (70% Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin D101 Macroporous Resin Column Chromatography crude_extract->macroporous_resin purified_extract Purified Extract macroporous_resin->purified_extract mplc MPLC (RP-C18) purified_extract->mplc fractions Fractions mplc->fractions bioassay Bioassay-Guided Selection (Tyrosinase Inhibition) fractions->bioassay final_purification Final Purification (e.g., Sephadex LH-20) bioassay->final_purification pure_compound Pure this compound final_purification->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization tyrosinase_inhibition tyrosinase Tyrosinase (Enzyme) enzyme_substrate_complex Enzyme-Substrate Complex tyrosinase->enzyme_substrate_complex enzyme_inhibitor_complex Enzyme-Inhibitor Complex (Inactive) tyrosinase->enzyme_inhibitor_complex substrate L-Tyrosine / L-DOPA (Substrate) substrate->enzyme_substrate_complex Binds to Active Site inhibitor This compound (Competitive Inhibitor) inhibitor->enzyme_inhibitor_complex Competes for Active Site product DOPAquinone -> Melanin enzyme_substrate_complex->product Catalysis

References

The Antioxidant Profile of 6-O-Caffeoylarbutin: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of 6-O-Caffeoylarbutin, a naturally occurring phenolic compound. Synthesizing the available scientific literature, this document details the compound's known antioxidant mechanisms, presents quantitative data from relevant studies, outlines detailed experimental protocols for its evaluation, and visualizes key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals exploring novel antioxidant agents.

Executive Summary

This compound, a molecule combining the structures of arbutin and caffeic acid, is emerging as a compound of significant interest, primarily for its potent tyrosinase inhibitory activity.[1][2] Beyond its well-documented effects on melanogenesis, this compound possesses notable antioxidant properties.[2][3] The presence of a caffeoyl moiety, with its characteristic ortho-dihydroxy phenyl group, confers substantial radical-scavenging capabilities. While direct quantitative antioxidant metrics for the pure compound are not extensively documented in publicly available literature, studies on extracts and fractions rich in this compound strongly indicate its superior antioxidant potential. This guide will consolidate the existing data and propose putative mechanisms of action to inform future research and development.

Chemical Structure and Antioxidant Moiety

This compound is structurally defined as the esterification product of the primary alcohol of arbutin and the carboxylic acid of caffeic acid. The antioxidant capacity of the molecule is primarily attributed to the caffeoyl group.

  • Ortho-dihydroxy substitution: The two hydroxyl groups on the aromatic ring of the caffeoyl moiety are positioned ortho to each other. This configuration is critical for high antioxidant activity, as it allows for the donation of hydrogen atoms to free radicals, forming a stable ortho-quinone.

  • Electron Delocalization: The conjugated double bond in the propenoic acid side chain allows for the delocalization of the unpaired electron after radical formation, further stabilizing the resulting phenoxyl radical and enhancing its scavenging capacity.

Quantitative Antioxidant Data

Direct, peer-reviewed studies detailing the specific IC50 values of pure this compound in standard antioxidant assays are limited. However, research involving bioactivity-guided fractionation of plant extracts provides strong evidence of its high antioxidant capacity.

A key study on Vaccinium dunalianum Wight, a plant known to be a rich source of this compound, isolated the compound and evaluated the antioxidant activity of various fractions.[4] The study concluded that this compound had the highest antioxidant capacity compared to the other isolated compounds, although a specific IC50 value for the pure substance was not reported.[4] The table below summarizes the antioxidant activities of the purified extract (PM) and a fraction (Fr. D) with a high concentration of this compound.

Table 1: Antioxidant Activity of Vaccinium dunalianum Extracts Rich in this compound

Sample DPPH Scavenging (nM TE/mg extract) FRAP Value (nM TE/mg extract) ABTS Scavenging (nM TE/mg extract)
Purified Extract (PM) 0.44 ± 0.01 0.98 ± 0.02 12.31 ± 0.17
Fraction D (80% MeOH) 0.62 ± 0.01 1.58 ± 0.02 19.25 ± 0.23

Data sourced from a study on Vaccinium dunalianum extracts.[4] TE = Trolox Equivalents.

To provide context, the following table presents reported antioxidant values for structurally related phenolic compounds.

Table 2: Comparative Antioxidant Activity (IC50) of Structurally Related Compounds

Compound DPPH IC50 (µM) ABTS IC50 (µM) Reference
Caffeic Acid ~10.5 (Superoxide) Not specified [5]
Quercetin Data available Data available [6][7]
Rutin Data available Data available [6][7]
Epicatechin Data available Data available [6][7]

Note: Assay conditions and methodologies may vary between studies, affecting direct comparability.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to operate through several mechanisms, characteristic of phenolic compounds.

Direct Radical Scavenging

The primary mechanism is the direct quenching of free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET). The ortho-dihydroxy arrangement on the caffeoyl moiety is particularly efficient at donating a hydrogen atom to a radical (R•), thereby neutralizing it.

G cluster_0 This compound cluster_1 Free Radical cluster_2 Neutralized & Stabilized Forms CaffeoylArbutin This compound (with ortho-dihydroxy group) NeutralizedRadical Neutralized Radical (RH) CaffeoylArbutin->NeutralizedRadical H Atom Transfer (HAT) StableRadical Stabilized Caffeoylarbutin Radical CaffeoylArbutin->StableRadical Forms stable radical Radical R• Radical->NeutralizedRadical

Caption: Direct Radical Scavenging Mechanism.
Putative Cellular Antioxidant Mechanisms: Nrf2 Signaling Pathway

While direct experimental evidence for this compound is pending, many phenolic compounds, particularly those with a catechol (ortho-dihydroxy) structure, are known to modulate endogenous antioxidant defense systems. A key putative mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds or oxidative stress can induce a conformational change in Keap1, leading to the release of Nrf2. Translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

Nrf2_Pathway node_CA This compound (Putative Activator) node_Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) node_CA->node_Keap1_Nrf2 Modulates Keap1? node_ROS Oxidative Stress (ROS) node_ROS->node_Keap1_Nrf2 Oxidizes Keap1 node_Protection Cellular Protection node_ROS->node_Protection Counteracts node_Keap1_mod Keap1 (Conformational Change) node_Keap1_Nrf2->node_Keap1_mod node_Nrf2 Nrf2 (Released) node_Keap1_Nrf2->node_Nrf2 Release node_Nrf2_nuc Nrf2 node_Nrf2->node_Nrf2_nuc Translocation node_Nucleus Nucleus node_ARE ARE (Antioxidant Response Element) node_Nrf2_nuc->node_ARE Binds to node_Genes Antioxidant Gene Expression (e.g., HO-1, GCL, NQO1) node_ARE->node_Genes Activates Transcription node_Enzymes Phase II Antioxidant Enzymes node_Genes->node_Enzymes Upregulates node_Enzymes->node_Protection Provides

Caption: Putative Nrf2 Signaling Pathway Activation.

Experimental Protocols

The following sections detail standardized methodologies for assessing the in vitro antioxidant capacity of compounds like this compound.

Bioactivity-Guided Isolation Workflow

The isolation of this compound from its natural source, such as Vaccinium dunalianum, is a critical first step for its study. A typical workflow involves extraction, purification, and fractionation, guided by bioactivity assays at each stage.

Isolation_Workflow start Plant Material (e.g., V. dunalianum buds) extraction Ultrasound-Assisted Extraction (70% Methanol) start->extraction crude_extract Crude Extract (CE) extraction->crude_extract purification Macroporous Resin Chromatography (D101) crude_extract->purification purified_extract Purified Extract (PM) purification->purified_extract fractionation MPLC (RP-C18) (Methanol Gradient) purified_extract->fractionation fractions Fractions A-E fractionation->fractions bioassay Antioxidant & Enzyme Inhibitory Assays fractions->bioassay active_fraction Identify Most Active Fraction (e.g., Fraction D) bioassay->active_fraction purification_final Further Phytochemical Purification (e.g., HPLC) active_fraction->purification_final final_compound Pure this compound purification_final->final_compound

Caption: Bioactivity-Guided Isolation Workflow.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Protect the solution from light.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to determine the IC50 value.

  • Reaction: In a 96-well plate or cuvette, mix the sample solution with the DPPH working solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer. A solvent blank (methanol + sample solvent) and a control (methanol + DPPH solution) are required.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound.

  • Reaction: Add a small volume of the sample to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6-10 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the sample's activity to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

  • Sample Preparation: Prepare serial dilutions of this compound.

  • Reaction: Add a small volume of the sample to a large volume of the pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored product at approximately 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, typically FeSO₄·7H₂O or Trolox.

Conclusion and Future Directions

This compound is a promising multifunctional molecule with significant antioxidant potential in addition to its established role as a tyrosinase inhibitor. The structural characteristics, specifically the caffeoyl moiety, provide a strong chemical basis for its radical scavenging activity. While quantitative data for the pure compound remains an area for future investigation, evidence from extracts rich in this molecule confirms its high antioxidant capacity.

Recommendations for Future Research:

  • Quantitative Analysis: Perform standardized DPPH, ABTS, FRAP, and ORAC assays on purified this compound to establish definitive IC50 and TEAC values.

  • Cellular Studies: Investigate the cellular antioxidant activity (CAA) of this compound in relevant cell lines (e.g., keratinocytes, fibroblasts) under oxidative stress.

  • Mechanism Elucidation: Conduct studies to confirm the modulation of the Nrf2 pathway and other potential antioxidant signaling cascades by this compound. This would involve Western blot analysis for Nrf2 translocation and qPCR for the expression of downstream antioxidant enzymes.

  • In Vivo Studies: Evaluate the protective effects of this compound against oxidative stress in animal models of skin aging, inflammation, or other relevant pathologies.

The elucidation of these factors will be critical for the potential development of this compound as a therapeutic agent in dermatology, cosmetics, and other fields where mitigating oxidative stress is beneficial.

References

6-O-Caffeoylarbutin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Caffeoylarbutin, a phenolic glycoside, is a derivative of arbutin naturally occurring in various plant species. It has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its physicochemical properties, extraction and isolation protocols, and detailed analysis of its biological activities and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and cosmetic science.

Physicochemical Properties

This compound is characterized by the esterification of the primary alcohol group of arbutin with caffeic acid. This structural feature significantly influences its biological properties.

PropertyValueSource
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoatePubChem
Molecular Formula C21H22O10
Molecular Weight 434.40 g/mol
CAS Number 136172-60-6
Appearance Off-white crystalline powder[1]

Extraction and Isolation from Vaccinium dunalianum

Vaccinium dunalianum Wight is a prominent natural source of this compound, with dried leaf buds containing up to 31.76% of the compound[2][3].

Experimental Protocol: Extraction and Isolation

The following protocol is adapted from the methodology described for the extraction and isolation of this compound from the buds of V. dunalianum[1][4].

  • Extraction:

    • Air-dried and powdered buds of V. dunalianum are macerated with 60% aqueous acetone at room temperature.

    • The extract is filtered and concentrated under reduced pressure at 40°C to remove the acetone.

    • The resulting aqueous solution is defatted by partitioning with diethyl ether.

    • The aqueous layer is further concentrated to remove any residual organic solvent.

    • Upon standing at room temperature overnight, a crystalline powder of nearly pure this compound precipitates.

  • Purification:

    • The crude extract can be further purified using D101 macroporous resin column chromatography[4].

    • The purified extract is then subjected to Medium Pressure Liquid Chromatography (MPLC) on an RP-C18 column to yield various fractions[4].

    • Fractions containing this compound are identified by analytical techniques such as HPLC.

G cluster_extraction Extraction cluster_purification Purification V_dunalianum Vaccinium dunalianum buds Maceration Maceration with 60% aqueous acetone V_dunalianum->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration (remove acetone) Filtration->Concentration1 Defatting Defatting with diethyl ether Concentration1->Defatting Concentration2 Concentration (remove ether) Defatting->Concentration2 Crystallization Crystallization Concentration2->Crystallization Crude_CA Crude this compound Crystallization->Crude_CA Macroporous_Resin D101 Macroporous Resin Chromatography Crude_CA->Macroporous_Resin MPLC MPLC (RP-C18) Macroporous_Resin->MPLC Pure_CA Pure this compound MPLC->Pure_CA

Extraction and Purification Workflow

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a reliable and accurate method for the simultaneous determination and quantification of this compound in plant extracts[2][3].

Experimental Protocol: RP-HPLC Analysis

The following protocol is based on a validated method for the analysis of this compound in V. dunalianum[3].

  • Chromatographic System: Reversed-phase HPLC system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: A gradient of solvent A (e.g., 1% acetic acid in water) and solvent B (e.g., acetonitrile).

  • Detection: UV detection at 280 nm[3].

  • Quantification: Based on a calibration curve generated with a purified standard of this compound.

Biological Activities and Mechanisms of Action

Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, making it a promising agent for skin lightening and treating hyperpigmentation[5].

ParameterValueSource
IC50 (monophenolase) 1.114 ± 0.035 µM[5]
IC50 (diphenolase) 95.198 ± 1.117 µM[5]
Inhibition Type Reversible Competitive[5]

This protocol is a generalized procedure for assessing tyrosinase inhibitory activity[5][6][7].

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., phosphate buffer, pH 6.8), mushroom tyrosinase, and different concentrations of this compound.

  • Pre-incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Substrate Addition: Initiate the reaction by adding the substrate, L-DOPA.

  • Measurement: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-510 nm) at regular intervals to determine the rate of dopachrome formation.

  • Calculation: Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor. The IC50 value is determined from the dose-response curve.

G Tyrosinase Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase (monophenolase) L_DOPA->Tyrosinase (diphenolase) Melanin Melanin Dopaquinone->Melanin (spontaneous) CA This compound CA->Tyrosinase Competitive Inhibition

Mechanism of Tyrosinase Inhibition
Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related damage.

AssayActivity of this compoundSource
DPPH Radical Scavenging High[8]
ABTS Radical Scavenging High[8]
Ferric Reducing Antioxidant Power (FRAP) Significant[4][9]
α-glucosidase inhibition (IC50) 38.38 ± 1.84 µg/mL[4][9]
Pancreatic lipase inhibition (IC50) 97.56 ± 7.53 µg/mL[4][9]

This is a common method for evaluating the free radical scavenging activity of a compound[10].

  • Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).

  • Incubation: Add different concentrations of this compound to the DPPH solution.

  • Measurement: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes). Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value represents the concentration of the compound that scavenges 50% of the DPPH radicals.

Hepatoprotective and Anti-inflammatory Activity

This compound has demonstrated protective effects against liver and brain damage by mitigating oxidative stress and inflammation. This is mediated, at least in part, through the SIRT1/NF-κB signaling pathway[11].

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress responses. It can deacetylate and thereby inhibit the activity of the p65 subunit of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory cytokines. By activating SIRT1, this compound can suppress the NF-κB signaling pathway, leading to a reduction in inflammation[11][12][13].

G CA This compound SIRT1 SIRT1 CA->SIRT1 Activates NF_kB NF-κB (p65) SIRT1->NF_kB Deacetylates & Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Genes Promotes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

SIRT1/NF-κB Signaling Pathway Modulation
Other Potential Biological Activities

While direct evidence for the anticancer and neuroprotective effects of this compound is still emerging, studies on structurally related compounds suggest potential activities in these areas. For instance, caffeic acid and its esters have been reported to possess anticancer and neuroprotective properties[14][15]. Further research is warranted to specifically investigate these activities for this compound.

Safety and Toxicology

Available data suggests that this compound has a favorable safety profile.

Cell LineIC50ToxicitySource
A375 (Human melanoma) 313.001 µMGrowth reduction[5]
HaCaT (Human keratinocytes) >400 µMMild toxicity[5]

Animal studies have also indicated that this compound has slight toxicity within safe doses[5].

Conclusion and Future Perspectives

This compound is a multifunctional natural compound with significant potential in the pharmaceutical and cosmetic industries. Its potent tyrosinase inhibitory and antioxidant activities, coupled with its anti-inflammatory and hepatoprotective effects, make it a compelling candidate for further development. The elucidation of its mechanism of action through the SIRT1/NF-κB pathway provides a solid foundation for targeted therapeutic applications.

Future research should focus on:

  • Comprehensive in vivo studies to validate the efficacy of this compound for various applications.

  • A detailed investigation into its pharmacokinetic and pharmacodynamic properties.

  • Exploration of its potential anticancer and neuroprotective activities.

  • Optimization of formulation strategies to enhance its bioavailability and stability for topical and systemic delivery.

This comprehensive technical guide summarizes the current state of knowledge on this compound, highlighting its promise as a valuable bioactive compound and paving the way for future research and development.

References

6-O-Caffeoylarbutin: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Caffeoylarbutin is a naturally occurring phenolic glycoside and an ester of arbutin and caffeic acid. It has garnered significant interest in the pharmaceutical and cosmetic industries for its potent tyrosinase inhibitory and antioxidant properties.[1] As a promising candidate for skin-lightening formulations and other therapeutic applications, a thorough understanding of its physicochemical characteristics, particularly its solubility and stability, is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of the solubility and stability of this compound, including experimental protocols and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₂₁H₂₂O₁₀[1]
Molecular Weight 434.39 g/mol [2]
Appearance Powder[3]
Predicted pKa 9.32 ± 0.10[2]
Predicted Density 1.553 ± 0.06 g/cm³[2]

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. Based on available data, it is generally soluble in a range of organic solvents.

Qualitative and Quantitative Solubility Data
SolventSolubilityTemperatureSource
ChloroformSolubleNot Specified[2]
DichloromethaneSolubleNot Specified[2]
Ethyl AcetateSolubleNot Specified[2]
Dimethyl Sulfoxide (DMSO)Soluble, ≥20 mg/mLNot Specified[2]
AcetoneSolubleNot Specified[2]
PyridineSolubleNot Specified[4]
MethanolSolubleNot Specified[4]
EthanolSolubleNot Specified[4]
WaterPoor (inferred)Not Specified[5]

Note: The poor water solubility is inferred from the properties of other caffeic acid esters, which often have limited aqueous solubility.[5]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, ethanol, propylene glycol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • Express the solubility in terms of mg/mL or molarity.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Quantify concentration by HPLC D->E F Report solubility (mg/mL) E->F

Shake-Flask Solubility Determination Workflow

Stability Profile

The stability of this compound is crucial for its shelf-life and the maintenance of its therapeutic activity. As a molecule containing a caffeoyl ester and a glycosidic bond, it is susceptible to degradation under various environmental conditions.

Factors Influencing Stability
  • pH: The ester linkage in this compound is prone to hydrolysis under both acidic and basic conditions.[6][7][8] Alkaline conditions are expected to cause more rapid degradation compared to acidic or neutral conditions.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.

  • Light: Phenolic compounds, including caffeic acid derivatives, can be susceptible to photodegradation.[9]

  • Oxidation: The catechol moiety of the caffeoyl group is susceptible to oxidation, which can be catalyzed by enzymes or metal ions. However, some reports suggest that this compound has enhanced resistance to oxidation compared to other depigmenting agents.[1]

Potential Degradation Pathways and Products

Based on studies of structurally similar compounds like caffeoylquinic acids and caffeic acid esters, the following degradation pathways are plausible for this compound:

Degradation PathwayPotential Degradation Products
Ester Hydrolysis Arbutin and Caffeic Acid
Isomerization Positional isomers of the caffeoyl group on the glucose moiety
Oxidation Quinone derivatives of the caffeoyl moiety

Note: This information is inferred from studies on related compounds and represents expected, but not definitively identified, degradation pathways for this compound.[10][11][12]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable solvent

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the sample before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period. Dissolve the sample in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis and Characterization A Acid Hydrolysis (HCl) F Stability-Indicating HPLC-UV/MS A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H₂O₂) C->F D Thermal Stress D->F E Photolytic Stress (UV/Vis) E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways G->H

Forced Degradation Study Workflow

Mechanism of Action: Tyrosinase Inhibition and Antioxidant Activity

Tyrosinase Inhibition

The primary mechanism of action for the skin-lightening effect of this compound is the inhibition of tyrosinase, the key enzyme in melanin biosynthesis.[1] It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing melanin production.[13][14]

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA (monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone (diphenolase activity) Melanin Melanin Dopaquinone->Melanin (further steps) Tyrosinase Tyrosinase Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Mechanism of Tyrosinase Inhibition
Antioxidant Signaling

As a phenolic compound, this compound is expected to exert antioxidant effects by scavenging free radicals and modulating cellular signaling pathways involved in the oxidative stress response.[15][16][17][18] This can involve the activation of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes.

Conclusion

This compound is a promising natural compound with significant potential in dermatology and beyond. While it demonstrates good solubility in various organic solvents, its stability, particularly the hydrolysis of the ester bond under alkaline conditions, requires careful consideration during formulation development. Further quantitative studies are needed to fully elucidate its degradation kinetics and products. The provided protocols offer a framework for researchers to conduct these essential investigations to ensure the development of safe, stable, and effective products containing this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 6-O-Caffeoylarbutin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 6-O-Caffeoylarbutin. This compound is a significant phenolic glycoside found in various plant species, noted for its antioxidant properties and its role as a tyrosinase inhibitor, making it a compound of interest in dermatological and cosmetic formulations.[1][2] The described method is suitable for the analysis of this compound in both raw botanical materials and finished pharmaceutical or cosmetic products. The method has been validated for its specificity, linearity, accuracy, and precision to ensure reliable and reproducible results.

Introduction

This compound is a natural compound that combines the structures of caffeic acid and arbutin.[1] It is a secondary metabolite found in plants such as Vaccinium dunalianum[3][4][5]. Due to its ability to inhibit melanin biosynthesis by targeting the tyrosinase enzyme, it is increasingly utilized in skin-brightening and depigmenting products.[1] Furthermore, its antioxidant activity contributes to overall skin health by mitigating oxidative stress.[2] The development of a validated, accurate, and precise analytical method is crucial for quality control during product development, for stability testing, and for the standardization of botanical extracts. This document provides a comprehensive HPLC protocol for the quantitative analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reference Standard: this compound (purity ≥98%).

  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: Formic acid or phosphoric acid (analytical grade).

  • Water: HPLC grade or ultrapure water.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).

Chromatographic Conditions

The separation and quantification are achieved using a C18 column with a gradient elution. The chromatographic conditions are summarized in Table 1.

ParameterSpecification
HPLC Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min[6][7]
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 280 nm[4]
Run Time 30 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Preparation of Standard Solutions

dot

Standard_Preparation_Workflow start Start weigh Accurately weigh This compound Reference Standard start->weigh dissolve Dissolve in Methanol in a 10 mL volumetric flask to make a Stock Solution weigh->dissolve stock Primary Stock Solution (1000 µg/mL) dissolve->stock dilute Perform Serial Dilutions of Stock Solution using Mobile Phase A stock->dilute cal_curve Generate Calibration Standards (e.g., 1-100 µg/mL) dilute->cal_curve end Inject into HPLC cal_curve->end

Caption: Workflow for the preparation of standard solutions.

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC grade methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.[6]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions

dot

Sample_Preparation_Workflow cluster_botanical Botanical Matrix (e.g., Dried Plant) cluster_pharma Pharmaceutical Formulation (e.g., Cream) weigh_b Weigh 1.0 g of powdered sample extract Add 25 mL of 70% Methanol and extract via sonication for 30 minutes weigh_b->extract centrifuge Centrifuge sample mixture at 4000 rpm for 10 min extract->centrifuge weigh_p Weigh 0.5 g of formulation sample dissolve_p Disperse in 10 mL of Methanol and sonicate for 15 minutes to ensure dissolution weigh_p->dissolve_p dissolve_p->centrifuge filter Filter supernatant through a 0.45 µm syringe filter centrifuge->filter inject Inject into HPLC filter->inject

Caption: Workflow for sample preparation from different matrices.

A. For Botanical Matrices (e.g., Plant Extracts, Powders):

  • Accurately weigh approximately 1.0 g of the homogenized, powdered plant material into a suitable container.

  • Add 25 mL of 70% methanol as the extraction solvent.

  • Sonicate the mixture for 30 minutes at room temperature to facilitate extraction.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[8]

B. For Pharmaceutical Formulations (e.g., Creams, Serums):

  • Accurately weigh an amount of the formulation equivalent to approximately 1 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient and disperse the matrix.[7]

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Centrifuge an aliquot of the solution if necessary to remove excipients.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7][8]

Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, accuracy, precision, and sensitivity.[9]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The results must meet the criteria in Table 2 before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=6 injections)
%RSD of Retention Time ≤ 1.0% (for n=6 injections)

Table 2: System Suitability Requirements.

Quantitative Data

The quantitative performance of the method is summarized in Table 3. The method demonstrates excellent linearity, accuracy, and precision over the specified concentration range.

Validation ParameterResult
Linearity Range 1.0 - 100 µg/mL
Correlation Coefficient (r²) > 0.999[5]
Accuracy (% Recovery) 98.5% - 101.2%[5][10]
Precision (Repeatability, %RSD) < 1.5%
Precision (Intermediate, %RSD) < 2.0%[5]
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.50 µg/mL[10]

Table 3: Summary of Method Validation Quantitative Data.

  • Linearity: A calibration curve was plotted using six concentration levels, and the correlation coefficient (r²) confirmed a strong linear relationship between concentration and peak area.

  • Accuracy: Accuracy was determined by a recovery study, spiking a placebo matrix with known concentrations of the this compound standard at three levels (80%, 100%, and 120%). The high recovery percentages indicate minimal interference from the matrix.[9]

  • Precision: Method precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays. The low Relative Standard Deviation (%RSD) values demonstrate that the method is highly precise.[5]

  • Solution Stability: The prepared standard and sample solutions were found to be stable for at least 24 hours when stored in the autosampler at ambient temperature, with no significant degradation observed.[11]

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method has been successfully validated and is suitable for routine quality control of botanical raw materials and finished pharmaceutical or cosmetic products. The clear separation and stable baseline allow for reliable integration and quantification, making it a valuable tool for researchers and drug development professionals.

References

Application Notes & Protocols: Isolation and Purification of 6-O-Caffeoylarbutin from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of 6-O-caffeoylarbutin, a promising bioactive phenolic glycoside, from plant extracts, primarily targeting Vaccinium dunalianum Wight, a plant known to contain high concentrations of this compound.

Introduction

This compound is a natural derivative of arbutin and caffeic acid, exhibiting significant biological activities, including potent antioxidant and tyrosinase inhibitory effects. These properties make it a compound of interest for applications in the pharmaceutical and cosmetic industries, particularly for skin whitening and as an antioxidant agent. The primary natural source for this compound is Vaccinium dunalianum, with dried leaf buds containing up to 31.76% of this compound.[1][2] This high concentration makes its extraction and purification a viable process for obtaining this valuable compound.

Principle

The isolation and purification process is based on a bioactivity-guided fractionation approach. This method involves a series of extraction and chromatographic steps to separate this compound from other plant metabolites based on its physicochemical properties, such as polarity. The general workflow includes:

  • Extraction: Liberation of the target compound from the plant matrix into a solvent.

  • Preliminary Purification: Removal of major impurities and enrichment of the target compound using macroporous resin chromatography.

  • Fractionation: Further separation of the enriched extract into fractions using Medium Pressure Liquid Chromatography (MPLC).

  • Final Purification: Achieving high purity of this compound using preparative High-Performance Liquid Chromatography (Prep-HPLC).

  • Crystallization (Optional): Obtaining the final product in a crystalline form.

  • Purity Analysis: Verification of the purity of the isolated compound using analytical High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize quantitative data gathered from various studies on the extraction and content of this compound and related compounds from Vaccinium dunalianum.

Table 1: Content of this compound and Other Phenolic Compounds in Vaccinium dunalianum

Plant PartThis compound Content (% of dry weight)Arbutin Content (% of dry weight)Chlorogenic Acid Content (% of dry weight)Reference
Dried Leaf Budsup to 31.76%--[1][2]
Dried Leaf Buds22%--[1]

Table 2: Optimized Extraction Parameters and Yields from Vaccinium dunalianum

Extraction MethodSolvent SystemSolid-to-Liquid RatioTemperature (°C)Time (min)Polyphenol Content (mg/g)Relative this compound Content in Extract (%)Reference
Ultrasound-Assisted Extraction70% Methanol-----[1][3]
Optimized Extraction26% Ethanol, 20% Ammonium Sulfate1:30503561.6234.45[1]
Subcritical Water ExtractionWater1:351504021.35-[1]

Experimental Protocols

Plant Material Preparation
  • Collect fresh leaf buds of Vaccinium dunalianum.

  • Dry the plant material in a well-ventilated area, preferably in the dark, to prevent degradation of phenolic compounds.

  • Grind the dried leaf buds into a fine powder to increase the surface area for extraction.

Extraction

This protocol is based on the ultrasound-assisted extraction method, which has been shown to be effective.

  • Weigh the powdered plant material.

  • Place the powder in a suitable vessel and add 70% methanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Perform ultrasound-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Repeat the extraction process on the residue two more times to ensure maximum recovery of the target compound.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Preliminary Purification: Macroporous Resin Column Chromatography

This step aims to enrich the phenolic compounds and remove sugars, chlorophyll, and other highly polar or non-polar impurities.

  • Activate the D-101 macroporous resin by washing it sequentially with ethanol and then with deionized water until the effluent is neutral.

  • Pack a column with the activated resin.

  • Dissolve the crude extract in a small amount of the initial mobile phase (deionized water) and load it onto the column.

  • Wash the column with deionized water to remove highly polar impurities.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 95% ethanol).

  • Collect fractions and monitor the presence of this compound in each fraction using analytical HPLC.

  • Combine the fractions rich in this compound and concentrate them under reduced pressure. This is the purified extract.

Fractionation: Medium Pressure Liquid Chromatography (MPLC)

This step further separates the components of the purified extract.

  • Pack an MPLC column with a reversed-phase C18 (RP-C18) stationary phase.

  • Equilibrate the column with the initial mobile phase (e.g., 20% methanol in water).

  • Dissolve the concentrated purified extract in the initial mobile phase and inject it into the MPLC system.

  • Elute the column with a stepwise or linear gradient of methanol in water. Based on literature, this compound is expected to elute in fractions with a higher methanol concentration (e.g., starting from 40-60% methanol). A suggested gradient could be:

    • 20% Methanol for a set column volume to elute highly polar compounds.

    • 40% Methanol.

    • 60% Methanol (this compound is reported to be abundant in this fraction).[3]

    • 80% Methanol.

  • Collect fractions and analyze them by analytical HPLC to identify those containing this compound.

  • Pool the fractions containing pure or nearly pure this compound.

Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

  • Column: A preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (or methanol) in water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Gradient Elution: Optimize the gradient based on analytical HPLC results. A shallow gradient around the elution point of this compound will provide the best resolution. For example:

    • Start with a lower concentration of organic solvent (e.g., 15-25% acetonitrile).

    • Gradually increase the organic solvent concentration over 30-45 minutes.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 325 nm for the caffeoyl group).

  • Injection: Dissolve the pooled MPLC fractions in the initial mobile phase and inject a suitable volume.

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction under reduced pressure to remove the mobile phase solvents.

Crystallization (Optional)

To obtain this compound in a crystalline form, a crystallization step can be performed.

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • Allow the solution to cool down slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Store the solution at a lower temperature (e.g., 4°C) to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Purity Analysis: Analytical High-Performance Liquid Chromatography (HPLC)

The purity of the isolated this compound should be confirmed using analytical HPLC.

  • Column: An analytical reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient: A typical gradient could be 10-50% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-Array Detector (DAD) to obtain the UV spectrum and confirm peak purity.

  • Quantification: Calculate the purity based on the peak area percentage of this compound relative to the total peak area at the detection wavelength.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Vaccinium dunalianum Leaf Buds) extraction Ultrasound-Assisted Extraction (70% Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract preliminary_purification Macroporous Resin Chromatography (D-101) crude_extract->preliminary_purification purified_extract Purified Extract preliminary_purification->purified_extract fractionation MPLC (RP-C18, Methanol-Water Gradient) purified_extract->fractionation fractions Fractions fractionation->fractions final_purification Preparative HPLC (RP-C18) fractions->final_purification pure_compound Pure this compound final_purification->pure_compound crystallization Crystallization (Optional) pure_compound->crystallization purity_analysis Purity Analysis (Analytical HPLC) pure_compound->purity_analysis crystalline_compound Crystalline this compound crystallization->crystalline_compound crystalline_compound->purity_analysis final_product Final Product (>95% Purity) purity_analysis->final_product

Caption: Overall experimental workflow for the isolation and purification of this compound.

Bioactivity-Guided Isolation Logic

bioactivity_guided_isolation start Crude Extract assay1 Biological Assay (e.g., Antioxidant, Tyrosinase Inhibition) start->assay1 fractionation1 Chromatographic Separation (e.g., MPLC) start->fractionation1 fractions Fractions fractionation1->fractions assay2 Biological Assay of Fractions fractions->assay2 active_fraction Identify Most Active Fraction(s) assay2->active_fraction fractionation2 Further Purification (e.g., Prep-HPLC) active_fraction->fractionation2 isolated_compounds Isolated Compounds fractionation2->isolated_compounds assay3 Biological Assay of Pure Compounds isolated_compounds->assay3 active_compound Identify Bioactive Compound (this compound) assay3->active_compound

Caption: Logical flow of a bioactivity-guided isolation strategy.

References

Application Note and Protocol: Tyrosinase Inhibition Assay Using 6-O-Caffeoylarbutin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in melanin biosynthesis and enzymatic browning in fruits and vegetables.[1][2] It catalyzes the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] This quinone is a highly reactive precursor that spontaneously polymerizes to form melanin.[3] Inhibition of tyrosinase is a key strategy in the development of skin-whitening agents for cosmetic applications and anti-browning agents for the food industry.[1][2][4]

6-O-Caffeoylarbutin, a derivative of arbutin, has been identified as a highly effective and safe tyrosinase inhibitor.[1][2][4][5] Studies have shown that it possesses potent anti-melanin activity, in some cases greater than that of commonly used agents like arbutin and kojic acid, with lower toxicity.[1][5] This document provides a detailed protocol for assessing the tyrosinase inhibitory activity of this compound using an in vitro enzymatic assay with mushroom tyrosinase.

Mechanism of Action: Competitive Inhibition

This compound functions as a reversible, competitive inhibitor of tyrosinase.[1][2][4] This means it directly competes with the substrate (L-DOPA) for binding to the active site of the free enzyme.[1] By binding to the enzyme's active site, this compound prevents the substrate from binding, thereby blocking the catalytic reaction and inhibiting the production of dopaquinone and subsequent melanin synthesis.[1] Molecular docking simulations have further elucidated this mechanism, showing that this compound forms strong hydrogen bonds and hydrophobic interactions within the enzyme's active site pocket, inducing conformational changes that impair its function.[1][2][4]

Mechanism of Tyrosinase Competitive Inhibition cluster_competition Competition at Active Site E Tyrosinase (Free Enzyme) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S L-DOPA (Substrate) S->E I This compound (Inhibitor) I->E ES->E P Dopaquinone (Product) ES->P Catalysis EI->E

Figure 1. Competitive inhibition of tyrosinase by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against mushroom tyrosinase (mTyr) has been quantified through various studies. The key parameters are summarized below.

ParameterActivityValuePositive Control
IC₅₀ Monophenolase1.114 ± 0.035 µMNot specified
Diphenolase95.198 ± 1.117 µMKojic Acid
Kᵢ (Inhibition Constant) Diphenolase1.34 ± 0.92 µMNot specified
Inhibition Type DiphenolaseCompetitiveNot specified
Data sourced from a study on 6′-O-Caffeoylarbutin from Quezui Tea.[1]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol details the spectrophotometric method for determining the inhibitory effect of this compound on the L-DOPA oxidase (diphenolase) activity of mushroom tyrosinase.

Materials and Reagents
  • Mushroom Tyrosinase (mTyr, EC 1.14.18.1) (e.g., from Sigma-Aldrich)

  • This compound (purity > 90%)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Potassium Phosphate Buffer (50 mM, pH 6.5-6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475-490 nm[1][6][7]

  • Kojic acid (as a positive control)

Preparation of Solutions
  • Potassium Phosphate Buffer (50 mM, pH 6.5): Prepare by dissolving the appropriate amount of potassium phosphate monobasic in deionized water and adjusting the pH to 6.5 at 25°C with 1 M KOH.[8]

  • Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000-2000 U/mL) in cold potassium phosphate buffer. Aliquot and store at -20°C. Immediately before use, dilute to the desired final concentration (e.g., 8.1 to 65.0 U/mL).[1][8]

  • L-DOPA Substrate Solution (0.5 mM): Prepare fresh by dissolving L-DOPA in potassium phosphate buffer. Protect from light to prevent auto-oxidation.

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10-100 mM).

  • Test Solutions: Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve a range of final assay concentrations (e.g., 10 to 100 µM).[1] Ensure the final DMSO concentration in the assay well is low (<1%) to avoid affecting enzyme activity.

  • Positive Control: Prepare solutions of kojic acid in the same concentration range as the test compound.

Assay Procedure

The following procedure should be performed in a 96-well microplate.

  • Setup: Add the following reagents to each well in the specified order:

    • Blank: 180 µL Buffer + 20 µL DMSO/Buffer (without enzyme or inhibitor)

    • Control (Enzyme Activity): 160 µL Buffer + 20 µL Tyrosinase Solution + 20 µL DMSO/Buffer

    • Test (Inhibition): 160 µL Buffer + 20 µL Tyrosinase Solution + 20 µL of this compound solution (at various concentrations)

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 25-30°C) for 10 minutes.[3]

  • Initiate Reaction: Add 20 µL of the L-DOPA substrate solution to all wells to start the reaction. The final volume in each well should be 200 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 490 nm (or 475 nm) every minute for 15-30 minutes.[1][7][9] The formation of dopachrome from the oxidation of L-DOPA results in a colored product that absorbs at this wavelength.[7]

Tyrosinase Inhibition Assay Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_measure 3. Data Acquisition cluster_analysis 4. Data Analysis p1 Prepare Reagents: - Tyrosinase Solution - L-DOPA Substrate - Buffer (pH 6.5) - Inhibitor Dilutions a1 Pipette Buffer, Enzyme, and Inhibitor/Control into wells p1->a1 a2 Pre-incubate plate (e.g., 10 min at 25°C) a1->a2 a3 Add L-DOPA substrate to initiate reaction a2->a3 m1 Measure absorbance kinetics at 490 nm for 15-30 min a3->m1 d1 Calculate initial reaction rates (V₀) from linear slope m1->d1 d2 Calculate % Inhibition d1->d2 d4 Generate Lineweaver-Burk plot to determine inhibition type and Kᵢ d1->d4 d3 Plot % Inhibition vs. [Inhibitor] to determine IC₅₀ d2->d3

Figure 2. Experimental workflow for the tyrosinase inhibition assay.

Data Analysis
  • Calculate Reaction Rate (Velocity): Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of this compound:

    % Inhibition = [ (V_control - V_sample) / V_control ] × 100

    Where:

    • V_control is the reaction rate of the control (enzyme + substrate, no inhibitor).

    • V_sample is the reaction rate in the presence of the inhibitor.

  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined from the resulting dose-response curve.

  • Kinetic Analysis (Lineweaver-Burk Plot): To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay using various concentrations of the substrate (L-DOPA) in the presence of different fixed concentrations of the inhibitor. Plot the data on a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).

    • For competitive inhibition , the lines will intersect on the y-axis (Vmax remains constant) but will have different x-intercepts (Km increases).[10]

    • The inhibition constant (Ki) can be calculated from the slopes of these lines.[1]

This compound is a potent competitive inhibitor of tyrosinase. The provided protocol offers a reliable and reproducible method for quantifying its inhibitory activity. This assay is crucial for screening and characterizing potential tyrosinase inhibitors in the fields of dermatology, cosmetics, and food science. The detailed workflow and data analysis steps ensure that researchers can accurately determine key inhibitory parameters such as IC₅₀ and Ki, and elucidate the mechanism of action.

References

Application Notes: Cell-based Assay Protocols for 6-O-Caffeoylarbutin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-O-Caffeoylarbutin, a natural phenolic compound, has garnered interest for its biological activities, including potent tyrosinase inhibition and antioxidant properties[1][2]. As with any compound intended for pharmaceutical or cosmeceutical application, a thorough evaluation of its cytotoxic profile is essential. These application notes provide detailed protocols for three common cell-based assays—MTT, LDH, and Annexin V/PI—to comprehensively assess the cytotoxic and apoptotic effects of this compound on cultured cells. The protocols are designed for researchers in drug development and cell biology, offering step-by-step guidance from cell preparation to data analysis.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated in different cell lines. The following table summarizes the available quantitative data to provide a baseline for experimental design.

Cell LineAssay TypeEndpointResultReference
A375 (Human Melanoma)CCK-8IC₅₀313.001 µM[1]
HaCaT (Human Keratinocyte)CCK-8IC₅₀> 400 µM[1]
HL-60 (Human Leukemia)Cell ViabilityIC₅₀0.53 µM (for a similar novel arbutin derivative)[3]

Note: The CCK-8 assay is mechanistically similar to the MTT assay. At concentrations up to 100 µg∙mL⁻¹, this compound showed minimal cytotoxicity, with inhibition rates below 5% for A375 cells and below 3% for HaCaT cells[1]. However, at a higher concentration of 400 μg∙mL⁻¹, it exhibited a significant inhibitory effect on A375 cells, leading to morphological changes indicative of apoptosis, such as membrane blebbing and the formation of apoptotic bodies[1].

Experimental Protocols & Workflows

Protocol 1: MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4][5]. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of living cells[4][5][6].

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition p1 1. Seed Cells in 96-well plate p2 2. Incubate (24h, 37°C, 5% CO2) p1->p2 p3 3. Treat with This compound (serial dilutions) p2->p3 p4 4. Incubate (24-72h) p3->p4 p5 5. Add MTT Reagent (e.g., 50 µL of 5 mg/mL) p4->p5 p6 6. Incubate (2-4h, 37°C) p5->p6 p7 7. Solubilize Formazan (e.g., 150 µL DMSO) p6->p7 p8 8. Read Absorbance (570 nm) p7->p8

Fig. 1: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 8,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only). Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well[7].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals[7].

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals[7]. Add 100-150 µL of DMSO to each well to dissolve the crystals[4][7]. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[6].

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader[4]. A reference wavelength of 630 nm can be used to reduce background noise[6].

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = [(ODSample - ODBlank) / (ODControl - ODBlank)] x 100

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium[8]. LDH is a stable cytosolic enzyme that is released upon plasma membrane rupture, making it a reliable indicator of cell lysis and membrane integrity[8][9].

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_read Data Acquisition p1 1. Seed & Treat Cells (as in MTT Protocol) p2 2. Prepare Controls (Spontaneous & Max Release) p1->p2 p3 3. Centrifuge Plate (400 x g, 5 min) p2->p3 p4 4. Transfer Supernatant to new 96-well plate p3->p4 p5 5. Add LDH Reaction Mix p4->p5 p6 6. Incubate (30 min, Room Temp, Dark) p5->p6 p7 7. Add Stop Solution (Optional) p6->p7 p8 8. Read Absorbance (490 nm) p7->p8

Fig. 2: Workflow for the LDH cytotoxicity assay.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol to seed and treat cells with this compound.

  • Control Preparation: Prepare three sets of controls:

    • Spontaneous LDH Release: Untreated cells (vehicle control).

    • Maximum LDH Release: Untreated cells lysed by adding a lysis buffer (e.g., 10% Triton X-100) 30-45 minutes before the assay endpoint[8].

    • Background: Medium only.

  • Supernatant Collection: Following the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells[8].

  • Sample Transfer: Carefully transfer 100 µL of supernatant from each well to a corresponding well in a new, clean 96-well plate[8].

  • LDH Reaction: Add 100 µL of the LDH Reaction Solution (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well of the new plate[8].

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light[8]. The reaction converts a tetrazolium salt into a red formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(ODSample - ODSpontaneous) / (ODMaximum - ODSpontaneous)] x 100

Protocol 3: Annexin V & Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[10][11]. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V[11]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells)[10].

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_read Data Acquisition p1 1. Seed & Treat Cells in 6-well plates p2 2. Collect Supernatant & Harvest Cells p1->p2 p3 3. Wash with cold PBS p2->p3 p4 4. Resuspend in 1X Binding Buffer p3->p4 p5 5. Add Annexin V-FITC & Propidium Iodide (PI) p4->p5 p6 6. Incubate (15 min, Room Temp, Dark) p5->p6 p7 7. Analyze by Flow Cytometry p6->p7

Fig. 3: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect the culture medium (which may contain floating apoptotic cells) and harvest the adherent cells using a gentle enzyme-free dissociation buffer or trypsin. Combine the collected medium and harvested cells.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC (or another fluorophore conjugate) and 5 µL of Propidium Iodide (PI) solution[10].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[11].

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Analysis:

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive (primary necrosis).

Potential Signaling Pathways

The cytotoxicity of phenolic compounds like this compound can be mediated by various signaling pathways, often culminating in apoptosis. Studies on arbutin and caffeic acid derivatives suggest the involvement of intrinsic apoptotic pathways and modulation of cell proliferation signals[3][12][13].

Apoptosis_Pathway Fig. 4: Potential Intrinsic Apoptosis Pathway compound This compound ros Oxidative Stress (ROS Generation) compound->ros induces p53 p53 Activation compound->p53 induces mito Mitochondrial Disruption ros->mito bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 bax->mito bcl2->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Fig. 4: Potential intrinsic apoptosis pathway induced by this compound.

Proliferation_Pathway Fig. 5: Potential Inhibition of Proliferation Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif compound This compound compound->ERK inhibits

Fig. 5: Potential inhibition of the ERK/MAPK proliferation pathway.

References

Application of 6-O-Caffeoylarbutin in Preventing Food Browning: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic browning is a significant challenge in the food industry, leading to undesirable discoloration and reduced shelf-life of many fruits and vegetables. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO), which oxidizes phenolic compounds in the presence of oxygen, forming dark pigments. 6-O-Caffeoylarbutin, a natural phenolic compound, has emerged as a promising anti-browning agent due to its potent inhibitory effect on PPO. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound to prevent food browning.

Recent studies have demonstrated that this compound acts as a reversible competitive inhibitor of tyrosinase, a key enzyme in the browning process.[1] Its application has shown a significant reduction in the formation of browning compounds, particularly in apple juice, in a dose-dependent manner.[1] Beyond its anti-browning capabilities, this compound also possesses antioxidant properties, which can further contribute to food preservation.[2]

Mechanism of Action

This compound prevents enzymatic browning primarily by inhibiting the activity of polyphenol oxidase (PPO). As a competitive inhibitor, it binds to the active site of the PPO enzyme, thereby preventing the natural phenolic substrates from binding and undergoing oxidation. This inhibition is reversible.[1] The caffeoyl group in the this compound molecule is crucial for its binding to the enzyme's active site.

PPO_Inhibition cluster_0 Normal Enzymatic Browning cluster_1 Inhibition by this compound PPO Polyphenol Oxidase (PPO) (Enzyme) Quinone Quinone (Unstable) PPO->Quinone Oxidizes Phenol Phenolic Substrate Phenol->PPO Binds to active site Melanin Melanin (Brown Pigment) Quinone->Melanin Polymerization PPO_inhibited Polyphenol Oxidase (PPO) (Enzyme) NoBrowning Browning Prevented PPO_inhibited->NoBrowning Inhibition Arbutin This compound (Competitive Inhibitor) Arbutin->PPO_inhibited Binds to active site Phenol_inhibited Phenolic Substrate Phenol_inhibited->PPO_inhibited Binding blocked PPO_Assay_Workflow A Prepare Solutions: PPO, Substrate, this compound B Prepare Assay Mixture: Buffer + Inhibitor + PPO A->B C Incubate at 25°C for 5 min B->C D Initiate Reaction: Add Substrate C->D E Measure Absorbance Change (e.g., at 475 nm) D->E F Calculate % Inhibition and IC₅₀ E->F Antioxidant_Assay_Workflow A Prepare DPPH and Sample Solutions B Mix DPPH and Sample A->B C Incubate in Dark (e.g., 30 min) B->C D Measure Absorbance at 517 nm C->D E Calculate Scavenging Activity and EC₅₀ D->E

References

Application Notes and Protocols for Formulating 6-O-Caffeoylarbutin for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating 6-O-caffeoylarbutin for in vivo animal studies. Due to the limited availability of specific quantitative data for this compound, the following protocols are based on the known properties of this compound, data from structurally similar phenolic glycosides and caffeic acid esters, and established best practices for formulating poorly soluble compounds. It is strongly recommended that preliminary solubility and stability studies are conducted as outlined below before proceeding with in vivo experiments.

Application Notes

Introduction to this compound

This compound is a phenolic glycoside naturally found in various plants. It is an ester of arbutin and caffeic acid.[1] This compound has garnered interest for its potential therapeutic applications, primarily attributed to its antioxidant and tyrosinase-inhibiting properties.[1] For researchers investigating its efficacy and pharmacokinetic profile in vivo, appropriate formulation is critical to ensure accurate and reproducible results.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. The limited aqueous solubility presents a significant challenge for in vivo formulation.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₁₀[2]
Molecular Weight 434.4 g/mol [2]
Appearance Solid powder[3]
Melting Point 165 °C[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Limited aqueous solubility.[4]
pKa (Predicted) Not explicitly found for this compound. Caffeic acid has pKa values around 4.6 and 9.1. Arbutin is neutral.
Proposed Mechanism of Action

The primary reported mechanism of action for this compound is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[1] Additionally, as a phenolic compound, it is expected to exhibit antioxidant effects by scavenging free radicals. The diagram below illustrates this proposed dual mechanism.

6-O-Caffeoylarbutin_Mechanism cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) Tyrosinase Tyrosinase Melanin Melanin (Hyperpigmentation) Tyrosinase->Melanin Produces DOPA L-DOPA DOPA->Tyrosinase Substrate Caffeoylarbutin This compound Caffeoylarbutin->ROS Scavenges Caffeoylarbutin->Tyrosinase Inhibits

Proposed dual mechanism of this compound.
Key Considerations for In Vivo Formulation

  • Solubility Enhancement: Due to its poor aqueous solubility, co-solvents and other excipients are necessary for achieving desired concentrations for in vivo dosing. Common non-toxic co-solvents for animal studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and dimethyl sulfoxide (DMSO) at low concentrations.[5][6]

  • Stability: Phenolic esters can be susceptible to hydrolysis, especially at alkaline pH.[7] The stability of this compound in the chosen formulation vehicle and under physiological conditions (e.g., gastric and intestinal pH) should be assessed to ensure the compound is delivered intact. Phenolic compounds are generally stable in acidic gastric fluid but may degrade in the more alkaline intestinal environment.[8][9][10] Arbutin derivatives can also undergo thermal degradation and hydrolysis.[7][11][12]

  • Route of Administration: The choice of administration route (e.g., oral gavage, intravenous injection) will dictate the requirements for the formulation vehicle. Oral formulations can be suspensions or solutions, while intravenous formulations must be clear, sterile solutions with a physiologically compatible pH.

Experimental Protocols

Protocol 1: Determination of Aqueous and Co-solvent Solubility

This protocol outlines the steps to determine the solubility of this compound in various vehicles.

Materials:

  • This compound powder

  • Distilled water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a series of potential vehicle solutions (e.g., 100% water, 100% PBS, 10% PEG 400 in water, 20% PG in water, etc.).

  • Add an excess amount of this compound powder to a known volume of each vehicle in a microcentrifuge tube.

  • Vortex the tubes vigorously for 2 minutes.

  • Incubate the tubes at room temperature with continuous agitation for 24 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol) for HPLC analysis.

  • Quantify the concentration of this compound in the supernatant using a validated HPLC method (see Protocol 5).

  • Express the solubility in mg/mL.

Protocol 2: Preliminary Stability Assessment in Formulation Vehicles

This protocol provides a framework for evaluating the short-term stability of this compound in the selected formulation vehicle.

Materials:

  • A stock solution of this compound in the chosen vehicle at a known concentration.

  • Incubator or water bath set at relevant temperatures (e.g., 4°C, 25°C, 37°C).

  • HPLC system with UV detector.

Procedure:

  • Prepare the formulation of this compound in the selected vehicle.

  • Aliquot the formulation into several vials.

  • Store the vials at different temperatures (4°C, 25°C, and 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature.

  • Immediately analyze the concentration of this compound by HPLC (see Protocol 5).

  • Calculate the percentage of the initial concentration remaining at each time point and temperature. A degradation of >10% may indicate instability.

Protocol 3: Preparation of this compound Formulation for Oral Gavage in Rodents

This protocol describes the preparation of a solution or suspension of this compound for oral administration.

Vehicle Selection: Based on the results of Protocol 1, select a vehicle that provides the desired concentration and has a good safety profile. A common vehicle for poorly soluble compounds is a co-solvent system or a suspension. For a solution, a mixture of PEG 400 and water or PG and water is often suitable.[][14] For a suspension, 0.5% carboxymethyl cellulose (CMC) in water can be used.[15]

Example Formulation (Solution):

  • Based on the desired final concentration and the solubility data from Protocol 1, calculate the required volumes of PEG 400 and water. For example, to prepare a 10 mg/mL solution in 20% PEG 400 in water.

  • Weigh the required amount of this compound.

  • In a sterile container, first, dissolve the this compound in the required volume of PEG 400 with the aid of gentle warming (if necessary and if the compound is thermally stable) and vortexing.

  • Gradually add the required volume of water while continuously stirring or vortexing to form a clear solution.

  • Visually inspect the solution for any precipitation.

  • Confirm the final concentration using the HPLC method (Protocol 5).

Example Formulation (Suspension):

  • Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.

  • Weigh the required amount of this compound.

  • Triturate the powder with a small amount of the 0.5% CMC vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while stirring to obtain a uniform suspension.

  • Continuously stir the suspension during dosing to ensure homogeneity.

Protocol 4: Preparation of this compound Formulation for Intravenous Administration in Rodents

Intravenous formulations must be sterile, clear solutions with a physiologically compatible pH.

Vehicle Selection: A co-solvent system is typically required. A common vehicle for intravenous administration of poorly soluble compounds is a mixture of PEG 400, propylene glycol, and saline or water for injection. The percentage of organic co-solvents should be kept to a minimum to avoid toxicity.[5]

Example Formulation:

  • Determine the maximum solubility of this compound in various ratios of a co-solvent system (e.g., PEG 400:PG:Saline).

  • Weigh the required amount of this compound.

  • In a sterile, depyrogenated container, dissolve the compound in the required volume of PEG 400 and PG.

  • Slowly add the sterile saline or water for injection while stirring.

  • Visually inspect for clarity. The final formulation must be a clear solution.

  • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Verify the final concentration by HPLC (Protocol 5).

Protocol 5: HPLC-UV Method for Quantification of this compound in Formulations

This method is adapted from a published procedure for the simultaneous analysis of related compounds and should be validated for the specific formulation matrix.[16]

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[17]

  • Mobile Phase: A gradient of water (A) and methanol (B).[17]

  • Gradient: Start with a low percentage of B, and gradually increase. An example gradient could be: 0-10 min, 5-20% B; 10-20 min, 20-50% B; 20-25 min, 50-80% B; 25-35 min, 80-100% B.[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 280 nm.[17]

  • Injection Volume: 10 µL.[17]

  • Column Temperature: 30°C.[17]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the formulation sample with methanol to a concentration that falls within the range of the calibration standards.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Method Validation: The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Formulation_Workflow Start Start: Formulation Development Solubility Protocol 1: Determine Solubility in Various Vehicles Start->Solubility Stability Protocol 2: Assess Stability in Selected Vehicles Solubility->Stability Oral_Formulation Protocol 3: Prepare Oral Formulation Stability->Oral_Formulation Oral Route IV_Formulation Protocol 4: Prepare IV Formulation Stability->IV_Formulation IV Route QC Protocol 5: Quantify Concentration (HPLC-UV) Oral_Formulation->QC IV_Formulation->QC InVivo Proceed to In Vivo Studies QC->InVivo

Experimental workflow for formulation development.

References

Advanced Analytical Techniques for the Characterization of 6-O-Caffeoylarbutin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced analytical techniques for the qualitative and quantitative characterization of 6-O-Caffeoylarbutin, a significant bioactive natural product. The following sections detail experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, quantitative data on its occurrence and a schematic of its role in tyrosinase inhibition are presented.

Quantitative Analysis of this compound in Vaccinium dunalianum

This compound is a major phenolic compound found in various parts of Vaccinium dunalianum. The concentration of this compound, along with its precursors arbutin and chlorogenic acid, varies significantly depending on the plant part. Optimized extraction and analysis have revealed high concentrations in the leaf buds, making them a primary source for this compound.

Plant PartThis compound (% dry weight)Arbutin (% dry weight)Chlorogenic Acid (% dry weight)Reference
Leaf Budsup to 31.76%--[1]
Leaf Buds (relative content)34.45%4.56%31.06%[1]
Flower BudsHigh ContentHigh ContentHigh Content[1]
LeavesHigh ContentHigh ContentHigh Content[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a Reversed-Phase HPLC (RP-HPLC) method for the simultaneous determination of this compound, arbutin, and chlorogenic acid.

Workflow for HPLC Analysis of this compound

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material (e.g., Leaf Buds) Extract Extraction with Aqueous Methanol Sample->Extract Filter Filtration (0.45 µm filter) Extract->Filter HPLC RP-HPLC System Filter->HPLC Column C18 Column (e.g., 4.6 x 250 mm, 5 µm) HPLC->Column MobilePhase Gradient Elution: A: 0.1% Acetic Acid in Water B: Acetonitrile Column->MobilePhase Detection PDA/UV Detector (280 nm) MobilePhase->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Quantification using Calibration Curve Chromatogram->Quantify Result Report Concentration Quantify->Result cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Interpretation UHPLC UHPLC/HPLC System C18_Column C18 Column UHPLC->C18_Column Gradient Water/Acetonitrile Gradient C18_Column->Gradient ESI Electrospray Ionization (ESI) (Negative Ion Mode) Gradient->ESI QTOF QTOF Mass Analyzer ESI->QTOF MS1 MS1 Scan (Accurate Mass) QTOF->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Formula Determine Molecular Formula MS2->Formula Fragments Analyze Fragmentation Pattern Formula->Fragments Confirm Confirm Structure Fragments->Confirm cluster_pathway Melanogenesis Pathway cluster_inhibitor Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor This compound Tyrosinase_node Tyrosinase Inhibitor->Tyrosinase_node Competitive Inhibition

References

Quantitative Assay for Robustaside B in Complex Matrices: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robustaside B, a phenolic glycoside first isolated from Cnestis ferruginea, has garnered significant interest due to its notable antioxidant properties.[1][2] As a derivative of arbutin, it features a 6'-(3",4"-dihydroxycinnamoyl) moiety, which contributes to its biological activity. The potential therapeutic applications of Robustaside B, particularly in conditions associated with oxidative stress, necessitate the development of a robust and reliable quantitative assay for its determination in complex biological matrices. This is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development.

This application note provides a detailed protocol for a sensitive and specific quantitative assay for Robustaside B in a representative complex matrix, rat plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies presented herein can be adapted for other biological fluids and tissues with appropriate validation.

Overview of the Analytical Method

The accurate quantification of Robustaside B in biological matrices presents challenges due to the complexity of the matrix, the potential for low analyte concentrations, and the presence of interfering endogenous substances. The method described in this document employs a systematic approach to overcome these challenges, encompassing:

  • Sample Preparation: A straightforward protein precipitation method for the efficient extraction of Robustaside B from plasma samples.

  • Chromatographic Separation: A rapid and efficient separation of Robustaside B from matrix components using UPLC with a C18 reversed-phase column.

  • Mass Spectrometric Detection: Highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Robustaside B reference standard (>98% purity)

  • Internal Standard (IS), e.g., Verbascoside or a structurally similar stable isotope-labeled compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Rat plasma (blank, drug-free)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Triple quadrupole mass spectrometer (e.g., Sciex QTRAP series, Waters Xevo TQ series, or equivalent) equipped with an electrospray ionization (ESI) source.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Robustaside B and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solutions with a methanol:water (1:1, v/v) mixture to prepare working standard solutions at various concentrations for constructing the calibration curve and for quality control (QC) samples.

Sample Preparation Protocol
  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spiking with IS: Add 10 µL of the internal standard working solution to each plasma sample, except for the blank samples.

  • Protein Precipitation: Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
UPLC Column Acquity UPLC HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -4.5 kV
MRM Transitions See Table 2
Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of Robustaside B and the IS.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration. The linearity should be evaluated using a weighted linear regression model.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples with that of a pure standard solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of Robustaside B in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for a validated Robustaside B assay, based on typical performance for similar phenolic glycosides.

Table 1: UPLC-MS/MS Parameters for Robustaside B and Internal Standard (IS)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Robustaside B433.1161.0 (Quantifier)100-25
271.1 (Qualifier)100-15
Verbascoside (IS)623.2161.0100-30

Table 2: Calibration Curve and Sensitivity Data

ParameterValue
Linearity Range 1 - 1000 ng/mL
Regression Equation y = 0.0025x + 0.0012
Correlation Coefficient (r²) > 0.995
LOD 0.3 ng/mL
LLOQ 1.0 ng/mL

Table 3: Accuracy and Precision of the Assay

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ1.0< 1095 - 105< 1590 - 110
Low QC3.0< 898 - 102< 1095 - 105
Medium QC100< 599 - 101< 897 - 103
High QC800< 598 - 102< 896 - 104

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantitative analysis of Robustaside B in plasma.

Proposed Fragmentation of Robustaside B

fragmentation_pathway parent Robustaside B [M-H]⁻ m/z 433.1 frag1 Arbutin moiety [M-H-C9H6O2]⁻ m/z 271.1 parent->frag1 Loss of dihydroxycinnamoyl frag2 Dihydroxycinnamoyl moiety [C9H7O4]⁻ m/z 179.0 (not monitored) Decarboxylated fragment [C8H7O2]⁻ m/z 135.0 (not monitored) parent->frag2 Alternative fragmentation frag3 Caffeoyl fragment [C9H5O2]⁻ m/z 161.0 parent->frag3 Cleavage of ester bond & subsequent rearrangement

Caption: Proposed ESI- fragmentation pathway for Robustaside B.

Antioxidant Signaling Pathway Modulation

Phenolic compounds like Robustaside B are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways.[3][4][5] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation rb Robustaside B rb->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nrf2_nuc Nrf2 nrf2->nrf2_nuc translocation are Antioxidant Response Element (ARE) nrf2_nuc->are binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription proteins Antioxidant Proteins genes->proteins translation proteins->ros neutralizes

Caption: Modulation of the Nrf2 antioxidant pathway by Robustaside B.

Conclusion

This application note details a comprehensive and robust UPLC-MS/MS method for the quantitative determination of Robustaside B in rat plasma. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a solid foundation for researchers in drug development and related fields. The provided validation parameters and data tables serve as a benchmark for establishing this assay in other laboratories. The visualization of the experimental workflow, proposed fragmentation, and relevant signaling pathways offers a clear and concise overview of the entire process and its biological context. This method will be instrumental in advancing the understanding of the pharmacokinetic and pharmacodynamic properties of Robustaside B.

References

Application Notes and Protocols for Studying Enzyme Kinetics with 6-O-Caffeoylarbutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Caffeoylarbutin is a natural phenolic compound that has garnered significant interest for its potent inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis.[1] Understanding the kinetics of this inhibition is crucial for its development as a potential therapeutic agent for hyperpigmentation disorders and as a food preservation agent to prevent enzymatic browning.[1] These application notes provide a detailed guide for researchers to study the enzyme kinetics of tyrosinase inhibition by this compound. The protocols outlined below are based on established methodologies for tyrosinase inhibition assays and specific findings related to this compound.

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes two distinct reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1][2] Dopaquinone is a highly reactive intermediate that polymerizes to form melanin.[3] this compound has been shown to effectively inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase (mTyr).[1] Kinetic studies have demonstrated that this compound acts as a reversible and competitive inhibitor of the diphenolase activity of mTyr.[1]

Data Presentation

The inhibitory potency of this compound against mushroom tyrosinase is summarized in the tables below. This data has been compiled from published research and is essential for designing and interpreting enzyme kinetic experiments.

Table 1: Inhibitory Potency of this compound on Mushroom Tyrosinase (mTyr)

ParameterValueReference
IC50 (monophenolase activity)1.114 ± 0.035 µM[1]
IC50 (diphenolase activity)95.198 ± 1.117 µM[1]

Table 2: Kinetic Parameters for the Inhibition of mTyr Diphenolase Activity by this compound

ParameterValueInhibition TypeReference
Ki1.34 ± 0.92 µMCompetitive[1]

Signaling Pathway and Inhibition Mechanism

To visually represent the context of this research, the following diagrams illustrate the melanin biosynthesis pathway, the principle of competitive inhibition by this compound, and a general experimental workflow.

Melanin_Biosynthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA O2 Dopaquinone Dopaquinone LDOPA->Dopaquinone O2 Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase_mono Tyrosinase (monophenolase activity) Tyrosinase_mono->Tyrosine Tyrosinase_di Tyrosinase (diphenolase activity) Tyrosinase_di->LDOPA Inhibitor This compound Inhibitor->Tyrosinase_di inhibits

Figure 1: Melanin biosynthesis pathway and the inhibitory action of this compound.

Competitive_Inhibition cluster_0 Enzyme Active Site E Tyrosinase (E) S Substrate (L-DOPA) E->S binds I Inhibitor (this compound) E->I binds ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) S->E I->E P Product (Dopaquinone) ES->P k_cat

Figure 2: Mechanism of competitive inhibition of tyrosinase by this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting enzyme kinetic studies with this compound.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • L-Tyrosine

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475-490 nm

  • Pipettes and tips

  • Thermostatted incubator or water bath

Protocol 1: Determination of IC50 for Diphenolase Activity

This protocol is designed to determine the concentration of this compound that inhibits 50% of the diphenolase activity of tyrosinase.

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.

    • Prepare a stock solution of kojic acid in DMSO for use as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 20 µL of various concentrations of this compound solution.

      • 140 µL of phosphate buffer.

      • 20 µL of tyrosinase solution (final concentration of approximately 20-30 U/mL).

    • Prepare control wells:

      • Negative control: 20 µL of DMSO/buffer (without inhibitor) instead of the this compound solution.

      • Positive control: 20 µL of kojic acid solution.

      • Blank: 20 µL of inhibitor solution and 160 µL of buffer (without enzyme).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 490 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Protocol 2: Determination of Inhibition Type and Ki (Diphenolase Activity)

This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

  • Preparation of Solutions:

    • Prepare stock solutions of tyrosinase, this compound, and L-DOPA as described in Protocol 1.

    • Prepare a series of L-DOPA dilutions to achieve a range of final substrate concentrations (e.g., 0.2, 0.5, 0.6, and 0.8 mM).[1]

    • Prepare a series of this compound dilutions to be tested at fixed concentrations (e.g., 0, 25, 50, 100 µM).[1]

  • Assay Procedure:

    • Set up a matrix of reactions in a 96-well plate where each row corresponds to a fixed concentration of this compound, and each column corresponds to a different concentration of L-DOPA.

    • For each reaction, combine the buffer, tyrosinase (final concentration of approximately 31.25 U/mL), and the specific concentration of this compound.[1]

    • Pre-incubate the plate as in Protocol 1.

    • Start the reaction by adding the corresponding concentration of L-DOPA.

    • Monitor the change in absorbance at 490 nm over time to determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.[1]

  • Data Analysis:

    • Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each concentration of this compound.

    • Analyze the plot:

      • If the lines intersect on the y-axis, the inhibition is competitive.

      • If the lines intersect on the x-axis, the inhibition is non-competitive.

      • If the lines are parallel, the inhibition is uncompetitive.

      • If the lines intersect in the second quadrant, the inhibition is mixed.

    • For competitive inhibition, the Ki can be calculated from the slopes of the Lineweaver-Burk plot. The slope of each line is given by Km_app / Vmax = (Km/Vmax) * (1 + [I]/Ki). A secondary plot of the slopes versus the inhibitor concentration [I] will yield a straight line with a y-intercept of Km/Vmax and an x-intercept of -Ki.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Tyrosinase, L-DOPA, This compound, Buffer) prep_dilutions Prepare Serial Dilutions (Substrate and Inhibitor) prep_reagents->prep_dilutions mix Mix Reagents in 96-well Plate (Buffer, Enzyme, Inhibitor) prep_dilutions->mix preincubate Pre-incubate (e.g., 25°C, 10 min) mix->preincubate start_reaction Initiate Reaction (Add Substrate) preincubate->start_reaction measure Measure Absorbance (490 nm) over time start_reaction->measure calc_velocity Calculate Initial Velocity (V₀) measure->calc_velocity plot_ic50 Plot % Inhibition vs. [I] (Determine IC50) calc_velocity->plot_ic50 plot_lb Create Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) calc_velocity->plot_lb det_kinetics Determine Inhibition Type and Ki plot_lb->det_kinetics

Figure 3: General experimental workflow for studying tyrosinase inhibition kinetics.

Conclusion

These application notes provide a comprehensive framework for investigating the enzyme kinetics of tyrosinase inhibition by this compound. By following the detailed protocols and utilizing the provided kinetic data, researchers can accurately characterize the inhibitory properties of this compound. A thorough understanding of its mechanism of action is a critical step in the development of this compound for applications in the pharmaceutical and food industries.

References

Troubleshooting & Optimization

Improving 6-O-Caffeoylarbutin extraction yield from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of 6-O-caffeoylarbutin from natural sources.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Issue 1: Low Extraction Yield

Question: My extraction is complete, but the yield of this compound is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low yields of this compound can stem from several factors, from initial sample preparation to the extraction parameters. Below is a systematic guide to troubleshooting this issue.

Potential CauseRecommended Solutions
Improper Plant Material Preparation Ensure the plant material, such as Vaccinium dunalianum leaf buds, is thoroughly dried to prevent enzymatic degradation. Grind the material into a fine, uniform powder to maximize the surface area for solvent penetration. The particle size can significantly impact extraction efficiency.[1][2][3]
Inappropriate Solvent Selection The polarity of the solvent is crucial for efficient extraction. For this compound, a polar compound, aqueous mixtures of ethanol or methanol (e.g., 26-80%) are generally effective.[4][5][6] Pure solvents may be less efficient than aqueous mixtures. Experiment with different solvent concentrations to find the optimal polarity for your specific plant material.
Suboptimal Extraction Parameters - Solid-to-Liquid Ratio: An insufficient volume of solvent may not fully extract the target compound. An optimized ratio, for example, 1:30 g/mL, has been shown to be effective.[7] - Extraction Time: Ensure the extraction time is sufficient for the chosen method. For ultrasound-assisted extraction (UAE), 35 minutes has been found to be optimal in some studies.[7] - Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to degradation. A moderate temperature, such as 50°C, is often a good starting point.[7]
Compound Degradation This compound, as a phenolic compound, is susceptible to degradation from heat, light, and oxidation.[8][9] To mitigate this: - Temperature Control: Avoid prolonged exposure to high temperatures.[8] - Light Protection: Conduct the extraction in amber glassware or protect the apparatus from direct light.[8] - Oxygen Exclusion: For sensitive extractions, consider performing the process under an inert atmosphere (e.g., nitrogen).[8]
Inefficient Extraction Method Conventional methods like maceration can have lower yields compared to modern techniques like UAE and Microwave-Assisted Extraction (MAE).[10] These advanced methods use ultrasonic waves or microwaves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.

Issue 2: Presence of Impurities in the Extract

Question: My extract contains a high level of impurities, which is interfering with downstream purification and analysis. How can I obtain a cleaner extract?

Answer:

The presence of impurities is a common challenge in natural product extraction. A multi-step approach involving pre-extraction cleanup and post-extraction purification is often necessary.

Potential CauseRecommended Solutions
Co-extraction of Unwanted Compounds Plant materials contain a complex mixture of compounds. To reduce impurities in the initial extract: - Defatting: For non-polar impurities like fats and waxes, pre-extract the plant material with a non-polar solvent like hexane. This step is particularly important before extracting with a more polar solvent for this compound. - Solvent Selectivity: Optimize the polarity of your extraction solvent to be more selective for this compound.
Inadequate Post-Extraction Cleanup Crude extracts often require purification to isolate the target compound. - Liquid-Liquid Extraction: Partition the crude extract between two immiscible solvents to separate compounds based on their differential solubility. - Solid-Phase Extraction (SPE): Use SPE cartridges to remove interfering compounds before HPLC analysis. - Macroporous Resin Chromatography: This is an effective technique for purifying and enriching this compound from the crude extract. Resins like D101 have been used successfully. The process involves adsorption of the crude extract onto the resin, washing away impurities, and then eluting the target compound with a suitable solvent.

Issue 3: HPLC Analysis Problems (e.g., Co-eluting Peaks)

Question: During HPLC analysis of my extract, I am observing co-eluting peaks, making quantification of this compound difficult. How can I improve the separation?

Answer:

Co-elution in HPLC can be addressed by systematically optimizing your chromatographic conditions.

Potential CauseRecommended Solutions
Suboptimal Mobile Phase Composition The composition of the mobile phase is critical for achieving good separation. - Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the resolution of complex mixtures. A typical mobile phase for analyzing this compound involves a gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. - Solvent Strength: Adjust the ratio of your mobile phase solvents. If peaks are eluting too close together, try a weaker mobile phase (less organic solvent) to increase retention times and improve separation.
Inappropriate Column Chemistry The choice of stationary phase is crucial. For a polar compound like this compound, a C18 column is commonly used. If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Method Parameters - Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time. - Column Temperature: Adjusting the column temperature can alter the selectivity of the separation. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 35°C) to see if it improves resolution.
Sample Overload Injecting too concentrated a sample can lead to peak broadening and co-elution. Try diluting your sample and re-injecting.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the extraction of polyphenols, including this compound, from Vaccinium dunalianum Wight leaves using an optimized ultrasound-assisted biphasic aqueous extraction method.

ParameterOptimized ValueRelative Content of this compound (%)Total Polyphenol Content (mg/g)Reference
Ethanol Volume Fraction (%)2634.4561.62[6]
Ammonium Sulfate Mass Fraction (%)2034.4561.62[6]
Solid-Liquid Ratio (g/mL)1:3034.4561.62[6]
Ultrasonic Time (min)3534.4561.62[6]
Ultrasonic Temperature (°C)5034.4561.62[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Biphasic Aqueous Extraction (Optimized)

This protocol is based on an optimized method for extracting polyphenols from Vaccinium dunalianum Wight leaves.[6]

  • Sample Preparation: Dry the leaves of Vaccinium dunalianum and grind them into a fine powder.

  • Extraction System Preparation: Prepare an aqueous biphasic system by mixing ethanol (26% volume fraction) and ammonium sulfate (20% mass fraction).

  • Extraction:

    • Add the powdered plant material to the biphasic solvent system at a solid-liquid ratio of 1:30 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at 50°C for 35 minutes.

  • Sample Recovery:

    • After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.

    • Carefully collect the supernatant (the upper, ethanol-rich phase) which contains the extracted polyphenols, including this compound.

  • Analysis: Filter the supernatant through a 0.22 µm syringe filter before injection into an HPLC system for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_recovery Product Recovery cluster_analysis Analysis & Purification start Plant Material (e.g., Vaccinium dunalianum leaves) drying Drying start->drying grinding Grinding to Fine Powder drying->grinding mixing Mixing with Solvent (e.g., 26% Ethanol, 20% (NH4)2SO4) grinding->mixing ultrasonication Ultrasonication (50°C, 35 min) mixing->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation collection Supernatant Collection (Crude Extract) centrifugation->collection purification Purification (e.g., Macroporous Resin) collection->purification hplc HPLC Analysis purification->hplc

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Extraction Yield cause1 Improper Sample Prep problem->cause1 cause2 Suboptimal Solvent problem->cause2 cause3 Incorrect Parameters problem->cause3 cause4 Compound Degradation problem->cause4 sol1 Ensure proper drying and fine grinding cause1->sol1 sol2 Optimize solvent polarity (e.g., aqueous ethanol) cause2->sol2 sol3 Adjust time, temp, & solid-liquid ratio cause3->sol3 sol4 Control temp, protect from light & oxygen cause4->sol4

Caption: Troubleshooting logic for low extraction yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most promising natural sources for high-yield extraction of this compound?

A1: Vaccinium dunalianum Wight is a particularly promising source, with studies reporting high concentrations of this compound, especially in the leaf buds, where it can be a major component.[7][11]

Q2: Which extraction method is generally recommended for this compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often recommended over conventional methods like Soxhlet or maceration.[10] This is because they generally offer higher extraction efficiency, shorter extraction times, and reduced solvent consumption, which can also help in preventing the degradation of thermolabile compounds.[10]

Q3: How does the particle size of the plant material affect the extraction yield?

A3: The particle size of the plant material is a critical factor. Grinding the material into a finer powder increases the surface area available for contact with the solvent, which enhances mass transfer and can significantly improve the extraction yield.[1][12]

Q4: Can this compound degrade during the extraction process?

A4: Yes, as a phenolic compound, this compound can be susceptible to degradation, particularly from prolonged exposure to high temperatures, light, and oxygen.[8][9] It is important to use moderate temperatures, protect the extraction from light, and in some cases, use an inert atmosphere to minimize degradation.

Q5: What is the purpose of using macroporous resins in the purification of this compound?

A5: Macroporous resins are used to purify and concentrate this compound from the crude extract. The process involves adsorbing the compounds from the extract onto the resin, washing away impurities with a solvent that does not elute the target compound, and then desorbing the purified this compound with a suitable solvent, such as an ethanol-water mixture. This method is effective for removing pigments, salts, and other unwanted compounds, leading to a higher purity product.

References

Challenges in the chemical synthesis of 6-O-Caffeoylarbutin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of 6-O-Caffeoylarbutin. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this promising compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors throughout the synthetic sequence. A typical chemical synthesis strategy involves the protection of hydroxyl groups on both arbutin and caffeic acid, followed by esterification and subsequent deprotection.

Potential Causes and Solutions:

  • Incomplete Protection of Hydroxyl Groups: If the hydroxyl groups on arbutin (at positions 2', 3', 4') and caffeic acid (at the catechol moiety) are not fully protected, side reactions can occur, consuming starting materials and reducing the yield of the desired product.

    • Troubleshooting:

      • Ensure the use of a sufficient excess of the protecting group reagent and base.

      • Monitor the protection reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

      • Consider using a different protecting group that is more robust or easier to introduce. Common protecting groups for hydroxyls in carbohydrate chemistry include acetyl (Ac) and benzyl (Bn) groups.

  • Inefficient Esterification: The coupling of the protected arbutin and protected caffeic acid may not be proceeding to completion.

    • Troubleshooting:

      • Optimize the reaction conditions for the esterification step, including the choice of coupling agent (e.g., DCC/DMAP, EDC/DMAP), solvent, temperature, and reaction time.

      • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.

      • Increase the molar ratio of one reactant (typically the less expensive one) to drive the reaction to completion.

  • Degradation during Deprotection: The conditions used to remove the protecting groups may be too harsh, leading to the cleavage of the newly formed ester bond or degradation of the final product.

    • Troubleshooting:

      • If using acetyl protecting groups, milder deprotection conditions such as catalytic sodium methoxide in methanol at low temperatures can be employed.

      • For benzyl groups, catalytic hydrogenation (e.g., H₂, Pd/C) is a standard and mild deprotection method.

      • Monitor the deprotection reaction closely by TLC to avoid over-reaction.

Q2: I am observing multiple spots on my TLC plate after the esterification reaction, indicating a mixture of products. What are these side products and how can I minimize their formation?

A2: The presence of multiple products suggests a lack of regioselectivity in the esterification step, leading to the formation of isomeric byproducts.

Common Side Products:

  • Positional Isomers: Esterification at other hydroxyl groups of the arbutin glucose moiety (2'-O, 3'-O, or 4'-O-caffeoylarbutin).

  • Di- or Tri-esters: Multiple caffeoyl groups attached to the arbutin molecule.

  • Unreacted Starting Materials: Protected arbutin and/or protected caffeic acid.

Strategies to Minimize Side Products:

  • Selective Protection: The key to a successful regioselective synthesis is a robust protecting group strategy. The primary hydroxyl group at the 6' position of arbutin is generally more reactive than the secondary hydroxyls.[1] This difference in reactivity can be exploited for selective protection or direct acylation under carefully controlled conditions.

  • Enzymatic Synthesis as an Alternative: While this guide focuses on chemical synthesis, it is worth noting that enzymatic methods using lipases often exhibit high regioselectivity for the 6'-position of arbutin, providing a more direct route to the desired product.[2][3]

Q3: I am struggling to purify the final this compound product. What purification methods are most effective?

A3: Purification is a critical and often challenging step due to the similar polarities of the desired product and potential side products.

Recommended Purification Protocol:

  • Column Chromatography: This is the most common method for purifying this compound.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of solvents is often necessary. A common starting point is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). The polarity is gradually increased by increasing the proportion of methanol.

    • Monitoring: Fractions should be monitored by TLC to identify and combine those containing the pure product.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, reversed-phase Prep-HPLC can be employed as a final purification step.

    • Stationary Phase: C18-functionalized silica is a common choice.

    • Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Purification Method Stationary Phase Typical Mobile Phase System Key Considerations
Silica Gel Column Chromatography Silica Gel 60 (230-400 mesh)Dichloromethane:Methanol gradient (e.g., 100:0 to 90:10) or Ethyl Acetate:Methanol gradientGradient elution is crucial for separating closely related isomers.
Preparative HPLC C18 SilicaWater:Acetonitrile or Water:Methanol gradient with 0.1% Formic AcidProvides higher resolution for separating difficult-to-remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical synthesis strategy for this compound?

A1: A plausible chemical synthesis route involves a multi-step process:

  • Protection of Caffeic Acid: The two phenolic hydroxyl groups of caffeic acid are protected, for example, as acetyl esters. The carboxylic acid is then often converted to a more reactive species like an acyl chloride.

  • Protection of Arbutin: The hydroxyl groups at the 2', 3', and 4' positions of the glucose moiety of arbutin are protected. This leaves the primary 6'-hydroxyl group available for esterification.

  • Esterification: The protected arbutin is reacted with the activated, protected caffeic acid in the presence of a suitable catalyst or coupling agent.

  • Deprotection: All protecting groups are removed under mild conditions to yield the final this compound.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is essential for structural confirmation and purity assessment.

Analytical Technique Expected Results for this compound
Mass Spectrometry (MS) ESI-MS should show a molecular ion peak corresponding to the calculated mass of this compound (C₂₁H₂₂O₁₀, MW: 434.39 g/mol ). Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[4]
¹H NMR Spectroscopy The proton NMR spectrum will show characteristic signals for the caffeoyl and arbutin moieties. The downfield shift of the H-6' protons of the glucose unit compared to arbutin is a key indicator of esterification at this position.
¹³C NMR Spectroscopy The carbon NMR spectrum will show 21 distinct signals corresponding to the carbon atoms in the molecule. The chemical shift of the C-6' carbon will be altered upon esterification.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak on an analytical HPLC chromatogram indicates high purity. The retention time can be compared to a known standard if available.

Q3: What are the key safety precautions to take during the synthesis?

A3: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all reactions involving volatile, flammable, or toxic solvents and reagents in a well-ventilated fume hood.

  • Handling Reagents: Be cautious when handling strong acids, bases, and reactive coupling agents. Refer to the Safety Data Sheet (SDS) for each chemical before use.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Visualizing the Workflow

To aid in understanding the synthetic and troubleshooting logic, the following diagrams are provided.

General Synthesis Workflow for this compound cluster_start Starting Materials cluster_protection Protection cluster_esterification Esterification cluster_deprotection Deprotection cluster_purification Purification & Analysis Arbutin Arbutin Protected_Arbutin Protected Arbutin (e.g., 2',3',4'-Tri-O-acetylarbutin) Arbutin->Protected_Arbutin Caffeic_Acid Caffeic Acid Protected_Caffeic_Acid Protected & Activated Caffeic Acid (e.g., 3,4-Di-O-acetylcaffeoyl chloride) Caffeic_Acid->Protected_Caffeic_Acid Esterification Coupling Reaction Protected_Arbutin->Esterification Protected_Caffeic_Acid->Esterification Protected_Product Protected this compound Esterification->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product Purification Column Chromatography / Prep-HPLC Final_Product->Purification Analysis MS, NMR, HPLC Purification->Analysis

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Protection Check Protection Step Start->Check_Protection Check_Esterification Check Esterification Step Check_Protection->Check_Esterification No Incomplete_Protection Incomplete Protection? Monitor by TLC, use excess reagent. Check_Protection->Incomplete_Protection Yes Check_Deprotection Check Deprotection Step Check_Esterification->Check_Deprotection No Inefficient_Coupling Inefficient Coupling? Optimize coupling agent, ensure anhydrous conditions. Check_Esterification->Inefficient_Coupling Yes Product_Degradation Product Degradation? Use milder deprotection conditions, monitor closely. Check_Deprotection->Product_Degradation Yes

Caption: A decision tree for troubleshooting low reaction yields in this compound synthesis.

References

Technical Support Center: Optimizing HPLC Separation of 6-O-Caffeoylarbutin and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 6-O-Caffeoylarbutin and its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its isomers in a question-and-answer format.

Peak Shape Problems

Q1: Why are my peaks for this compound tailing?

A1: Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the acidic silanol groups on the silica-based column packing can interact with the polar functional groups of your analyte.[1][2][3]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid, acetic acid, or phosphoric acid) can suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing.[1][4]

  • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of free silanol groups, which can significantly improve peak shape for polar and phenolic compounds.

  • Solution 3: Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polar-embedded phase, may provide a better peak shape.

  • Solution 4: Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Q2: My peaks are broad. What could be the cause and how can I fix it?

A2: Broad peaks can result from several factors, including issues with the column, the mobile phase, or the HPLC system itself.

  • Solution 1: Check for Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[5]

  • Solution 2: Ensure Proper Mobile Phase Preparation: Inconsistent mobile phase composition or inadequate degassing can lead to broad peaks. Always use HPLC-grade solvents, freshly prepare your mobile phase, and ensure it is thoroughly degassed.[6]

  • Solution 3: Optimize Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate to see if the peak shape improves.

  • Solution 4: Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the lengths as short as possible.[2]

Resolution and Separation Issues

Q3: I am not getting good separation between this compound and its isomers. What can I do?

A3: Achieving baseline separation of isomers can be challenging. Here are several strategies to improve resolution:

  • Solution 1: Optimize Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) and the gradient profile are critical for separating isomers.[7] Acetonitrile often provides better resolution for complex mixtures. Experiment with different gradient slopes and starting/ending percentages of the organic solvent.

  • Solution 2: Adjust Column Temperature: Temperature can significantly affect selectivity. Try varying the column temperature (e.g., in increments of 5 °C) to see if it improves the separation of your isomers.[7]

  • Solution 3: Change the Stationary Phase: If optimizing the mobile phase and temperature is not sufficient, a different column chemistry may be required. Consider a column with a different pore size, particle size, or a different stationary phase altogether (e.g., a phenyl-hexyl column).

  • Solution 4: Use Mobile Phase Additives: For some isomer separations, adding a modifier like β-cyclodextrin to the mobile phase can enhance resolution.[8]

Q4: My retention times are shifting from one injection to the next. What is causing this?

A4: Retention time instability is a common problem that can be caused by a variety of factors.

  • Solution 1: Check for Leaks: Even a small leak in the system can cause fluctuations in flow rate and lead to shifting retention times. Carefully inspect all fittings and connections.[6]

  • Solution 2: Ensure Proper Column Equilibration: Inadequate equilibration of the column between injections, especially when running a gradient, is a frequent cause of retention time drift.[6] Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.

  • Solution 3: Check Pump Performance: Issues with the pump, such as worn seals or check valves, can lead to an inconsistent flow rate.[6]

  • Solution 4: Maintain Consistent Column Temperature: Fluctuations in the laboratory's ambient temperature can affect retention times if a column oven is not used. A column oven is highly recommended to maintain a stable temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound and its isomers?

A1: A good starting point would be a reversed-phase method using a C18 column. A gradient elution with water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic or acetic acid), is a common approach for separating phenolic compounds.

Q2: What detection wavelength should I use for this compound?

A2: Based on its chemical structure which contains a caffeoyl group, a detection wavelength in the range of 320-330 nm is generally suitable for this compound. A photodiode array (PDA) detector is recommended to check for peak purity and to determine the optimal detection wavelength.

Q3: How can I confirm the identity of the different isomers?

A3: While HPLC can separate isomers, it cannot definitively identify them without reference standards. For structural elucidation, you would typically need to use a mass spectrometer (MS) coupled with the HPLC (LC-MS) to obtain mass spectral data for each peak.

Q4: Can this compound degrade or isomerize during sample preparation or analysis?

A4: Yes, phenolic compounds, especially esters, can be susceptible to degradation or isomerization under certain conditions.

  • pH: Extreme pH (both acidic and alkaline) can cause hydrolysis of the ester linkage.[9]

  • Temperature: High temperatures can accelerate degradation.[10]

  • Light: Exposure to light can also lead to degradation. It is advisable to use amber vials and protect samples from light.

To assess the stability of your compound and the specificity of your analytical method, it is recommended to perform forced degradation studies.[9][11][12]

Data Presentation

Table 1: Typical HPLC Parameters for Separation of Arbutin and its Derivatives

ParameterRecommended ConditionReference
Column C18, 250 mm x 4.6 mm, 5 µm[4]
Mobile Phase A Water with 0.1-0.5% Acetic or Formic Acid[9]
Mobile Phase B Acetonitrile or Methanol[4]
Gradient Start with a low percentage of B, increase to elute compounds[7]
Flow Rate 0.8 - 1.2 mL/min[4]
Column Temp. 25 - 40 °C[7]
Detection 280 nm (for Arbutin) or ~325 nm (for Caffeoyl moiety)
Injection Vol. 5 - 20 µL

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required to achieve separation of specific isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 325 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Initial Method Setup cluster_1 Optimization Cycle cluster_2 Refinement cluster_3 Finalization start Define Separation Goal (this compound & Isomers) col_select Select Initial Column (e.g., C18) start->col_select mp_select Select Initial Mobile Phase (ACN/Water with Acid) col_select->mp_select run_exp Run Initial Experiment mp_select->run_exp eval_res Evaluate Resolution, Peak Shape, Retention run_exp->eval_res is_ok Separation Acceptable? eval_res->is_ok opt_grad Optimize Gradient Profile is_ok->opt_grad No validate Validate Method is_ok->validate Yes opt_grad->run_exp opt_temp Adjust Column Temperature opt_grad->opt_temp opt_temp->run_exp opt_mp Modify Mobile Phase (pH, Additives) opt_temp->opt_mp opt_mp->run_exp routine Routine Analysis validate->routine

Caption: Workflow for HPLC Method Development and Optimization.

Troubleshooting_HPLC_Separation cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_solutions_tailing Solutions for Tailing cluster_solutions_broad Solutions for Broad Peaks cluster_solutions_sep Solutions for Poor Separation cluster_solutions_rt Solutions for RT Shift start Problem with HPLC Separation peak_tailing Peak Tailing? start->peak_tailing peak_broad Broad Peaks? start->peak_broad poor_sep Poor Isomer Separation? start->poor_sep rt_shift Retention Time Shifting? start->rt_shift sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph Yes sol_col Use End-Capped Column peak_tailing->sol_col Yes sol_overload Reduce Sample Load peak_tailing->sol_overload Yes sol_flush Flush/Replace Column peak_broad->sol_flush Yes sol_mp Check Mobile Phase Prep peak_broad->sol_mp Yes sol_ecv Minimize Extra-Column Volume peak_broad->sol_ecv Yes sol_grad Optimize Gradient poor_sep->sol_grad Yes sol_temp Adjust Temperature poor_sep->sol_temp Yes sol_stat Change Stationary Phase poor_sep->sol_stat Yes sol_leak Check for Leaks rt_shift->sol_leak Yes sol_equil Ensure Proper Equilibration rt_shift->sol_equil Yes sol_pump Check Pump Performance rt_shift->sol_pump Yes

Caption: Troubleshooting Decision Tree for HPLC Separation Issues.

References

Addressing 6-O-Caffeoylarbutin stability and degradation issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-O-Caffeoylarbutin in solution. The information is designed to anticipate and address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. As a phenolic glycoside with an ester linkage, it is susceptible to hydrolysis, particularly under alkaline conditions. Elevated temperatures can accelerate this degradation, and prolonged exposure to UV light may lead to photodegradation.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the ester bond. This reaction yields Arbutin and Caffeic acid. Under more strenuous conditions, these primary degradation products may further break down. For instance, Arbutin can hydrolyze to form hydroquinone and glucose, particularly under acidic conditions, while caffeic acid can undergo oxidation and polymerization.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is recommended to prepare solutions fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C) in tightly sealed vials to protect from air and light.[1] Using buffered solutions at a slightly acidic to neutral pH (ideally below 7) can also enhance stability. For experiments sensitive to oxidation, the use of antioxidants and chelating agents may be beneficial.

Q4: My this compound solution has changed color. What does this indicate?

A4: A color change in your this compound solution, often to a yellowish or brownish hue, typically indicates degradation. This is likely due to the oxidation of the phenolic hydroxyl groups on the caffeoyl moiety, which can lead to the formation of quinone-type structures and subsequent polymerization. This process can be accelerated by exposure to light, high pH, and elevated temperatures.

Q5: What is the recommended solvent for dissolving this compound?

A5: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[1] For aqueous solutions, it is advisable to first dissolve the compound in a small amount of a suitable organic solvent and then dilute with the aqueous buffer to the desired concentration. This helps to ensure complete dissolution and minimize potential hydrolysis during preparation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly low assay results for this compound. 1. Hydrolysis: The ester linkage may have hydrolyzed due to inappropriate pH or high temperature. 2. Oxidation: The caffeoyl moiety is susceptible to oxidation. 3. Adsorption: The compound may have adsorbed to the surface of the container.1. Ensure the pH of your solution is slightly acidic to neutral. Prepare solutions fresh and keep them cool. 2. Degas solvents and consider adding an antioxidant if compatible with your experiment. Store solutions protected from light. 3. Use silanized glassware or low-adsorption plasticware.
Appearance of unknown peaks in HPLC chromatogram. 1. Degradation: The unknown peaks are likely degradation products such as Arbutin and Caffeic acid. 2. Impurity in the starting material. 1. Run standards of potential degradation products (Arbutin, Caffeic acid, hydroquinone) to identify the unknown peaks. Review your sample preparation and storage conditions to minimize degradation. 2. Check the certificate of analysis for your this compound standard.
Inconsistent results between experimental replicates. 1. Variable degradation: Inconsistent sample handling, such as different exposure times to light or temperature variations. 2. Incomplete dissolution. 1. Standardize your sample preparation and handling procedures to ensure all samples are treated identically. 2. Ensure the compound is fully dissolved before use. Sonication may aid dissolution.
Solution turns yellow/brown during the experiment. 1. Oxidative degradation: Exposure to air and/or light is causing oxidation of the phenolic groups.1. Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon). Use amber vials or wrap containers in foil to protect from light.

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various conditions. This data is extrapolated from studies on structurally similar compounds, such as arbutin and caffeoylgluconic acid derivatives, and should be used as a guideline. Experimental verification is recommended.

Table 1: Estimated Effect of pH on the Stability of this compound at Room Temperature (25°C)

pHEstimated StabilityExpected Primary Degradation Pathway
2-4 (Acidic) Relatively StableMinimal hydrolysis of the ester bond. Potential slow hydrolysis of the glycosidic bond over extended periods.
5-6 (Slightly Acidic) Good StabilityVery slow hydrolysis of the ester bond.
7 (Neutral) Moderate StabilityIncreased rate of ester hydrolysis compared to acidic conditions.
8-10 (Alkaline) Low StabilityRapid hydrolysis of the ester bond to form Arbutin and Caffeic acid.[2]

Table 2: Estimated Effect of Temperature on the Stability of this compound in a Neutral Aqueous Solution (pH 7)

TemperatureEstimated Half-Life (t½)Comments
4°C Several weeks to monthsRefrigeration significantly slows down the degradation process.
25°C (Room Temp) Days to weeksNoticeable degradation can occur over a relatively short period.
40°C Hours to daysAccelerated degradation is expected.
60°C Minutes to hoursRapid degradation, suitable for forced degradation studies.

Table 3: Estimated Effect of Light on the Stability of this compound at Room Temperature (25°C)

Light ConditionEstimated StabilityExpected Primary Degradation Pathway
Dark Highest StabilityDegradation is primarily driven by pH and temperature.
Ambient Light Moderate StabilityPhotodegradation can occur, leading to oxidation of the caffeoyl moiety.
UV Light (e.g., 254/365 nm) Low StabilityAccelerated photodegradation and formation of various photoproducts.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Primary Degradation Products

This protocol outlines a general reversed-phase HPLC method for the simultaneous determination of this compound, Arbutin, and Caffeic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute all compounds. For example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B

      • 25-30 min: 40% to 95% B

      • 30-35 min: Hold at 95% B

      • 35-40 min: Return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm (for Arbutin) and 325 nm (for Caffeic acid and this compound). A DAD allows for monitoring at multiple wavelengths.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or another suitable solvent.

    • For stability studies, dilute the stock solution with the desired buffer (e.g., phosphate or citrate buffers at various pH values) to the final working concentration.

    • At specified time points, withdraw an aliquot of the sample, and if necessary, quench the degradation reaction by cooling and/or adjusting the pH.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for conducting forced degradation studies to understand the degradation pathways of this compound.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Keep the solution at room temperature and take samples at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to expected rapid degradation.

    • Neutralize each sample with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • Withdraw samples at each time point and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for several days.

    • Periodically, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

    • For thermal degradation in solution, prepare a solution in a stable solvent (e.g., water at pH 5) and incubate at an elevated temperature (e.g., 60°C), taking samples over time.

  • Photodegradation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol:water 1:1).

    • Expose the solution to a UV light source (e.g., in a photostability chamber) for a defined period.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at various time points.

Visualizations

degradation_pathway This compound This compound Arbutin Arbutin This compound->Arbutin Hydrolysis (Ester Bond) Caffeic Acid Caffeic Acid This compound->Caffeic Acid Hydrolysis (Ester Bond) Hydroquinone Hydroquinone Arbutin->Hydroquinone Hydrolysis (Glycosidic Bond) Glucose Glucose Arbutin->Glucose Hydrolysis (Glycosidic Bond) Oxidation/Polymerization Products Oxidation/Polymerization Products Caffeic Acid->Oxidation/Polymerization Products Oxidation

Caption: Degradation Pathway of this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Solution Stock Solution Working Solutions (Different Conditions) Working Solutions (Different Conditions) Stock Solution->Working Solutions (Different Conditions) Time-point Sampling Time-point Sampling Working Solutions (Different Conditions)->Time-point Sampling pH (2, 7, 10) pH (2, 7, 10) Temperature (4°C, 25°C, 60°C) Temperature (4°C, 25°C, 60°C) Light (Dark, Ambient, UV) Light (Dark, Ambient, UV) HPLC Analysis HPLC Analysis Time-point Sampling->HPLC Analysis Data Analysis (Kinetics, Degradant ID) Data Analysis (Kinetics, Degradant ID) HPLC Analysis->Data Analysis (Kinetics, Degradant ID)

Caption: Workflow for Stability Testing of this compound.

References

Troubleshooting poor solubility of Robustaside B for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the poor solubility of Robustaside B for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving Robustaside B powder?

A: For in vitro assays, the recommended starting solvent for Robustaside B, a phenolic compound, is high-purity dimethyl sulfoxide (DMSO).[1][2][3][4][5] Many flavonoids and other poorly water-soluble compounds are initially dissolved in DMSO to create a concentrated stock solution that can then be diluted into aqueous media.[6][7][8][9]

Q2: My Robustaside B precipitates when I dilute the DMSO stock solution into my cell culture medium. What is the primary cause and how can I prevent this?

A: Precipitation upon dilution into an aqueous buffer or cell culture medium is a common problem for hydrophobic compounds.[1] This occurs because the compound, which is stable in the organic solvent, is not soluble in the final aqueous environment. To prevent this, a careful dilution strategy is necessary. Key strategies include using a serial dilution approach, pre-warming the culture medium to 37°C, and ensuring rapid, thorough mixing.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A: The tolerance to DMSO is highly cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. It is critical to always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound, to accurately assess the solvent's effect on your specific assay.[1][10]

Q4: I am still observing precipitation even after optimizing my dilution protocol. What are some alternative solubilization strategies?

A: If precipitation persists, several alternative strategies can be explored:

  • Co-solvents: Using a mixture of solvents, such as DMSO with ethanol or propylene glycol, can sometimes improve solubility.[8][11] However, the toxicity and effects of any co-solvent on the assay must be evaluated.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[8][12] β-cyclodextrin is commonly used for this purpose.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer or medium can increase solubility. The chemical structure of Robustaside B contains phenolic hydroxyl groups, which may be amenable to pH modification.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can be used to maintain solubility. However, surfactants can also interfere with cell membranes and assay components, so they must be used with caution and proper controls.[13][14]

Q5: How should I prepare and store my Robustaside B stock solutions?

A: It is always best to prepare solutions fresh for each experiment. If storage is necessary, prepare a high-concentration stock solution in 100% DMSO, dispense it into single-use aliquots in sterile tubes, and store at -20°C or -80°C. This practice minimizes contamination and avoids repeated freeze-thaw cycles, which can cause the compound to degrade or precipitate out of solution.

Troubleshooting Guide for Robustaside B Precipitation

ProblemPotential CauseRecommended Solution
Immediate Precipitation The compound is "shocked" out of solution by the rapid change in solvent polarity. The final concentration exceeds its aqueous solubility limit.1. Use a Serial Dilution Method: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed (37°C) medium.[1]2. Optimize Mixing: Add the DMSO stock dropwise to the vortexing or swirling medium to ensure rapid dispersion.[1]3. Lower Final Concentration: Test a lower final concentration of Robustaside B in your assay.
Delayed Precipitation The compound is supersaturated and slowly crystallizes over time in the incubator. The compound may be interacting with components in the culture medium (e.g., serum proteins).1. Reduce Incubation Time: If the assay allows, reduce the time the compound is incubated with the cells.2. Test in Serum-Free Media: Compare the solubility in serum-free versus serum-containing media to see if serum components contribute to precipitation.3. Incorporate a Solubilizer: Consider adding a biocompatible solubilizing agent like β-cyclodextrin to the final culture medium to stabilize the compound.[8][12]
Inconsistent Results Variability in solution preparation leads to different effective concentrations of soluble compound between experiments.1. Standardize Protocol: Strictly adhere to a validated standard operating procedure (SOP) for solution preparation.2. Visually Inspect: Always visually inspect the final solution for any signs of precipitation (cloudiness, particles) before adding it to the cells.3. Prepare Fresh: Prepare solutions immediately before use to avoid issues with stability and storage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Aseptically weigh the required amount of Robustaside B powder.

  • In a sterile microcentrifuge tube or glass vial, add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure no undissolved particles remain.

Protocol 2: Recommended Serial Dilution Method for Cell Culture

This protocol is for achieving a final concentration of 10 µM Robustaside B with a final DMSO concentration of 0.1%.

  • Prepare a 10 mM stock solution of Robustaside B in DMSO as described in Protocol 1.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Intermediate Dilution: In a sterile tube, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed medium. This creates a 100 µM intermediate solution in a medium containing 1% DMSO. Vortex gently.

  • Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well to achieve a final concentration of 10 µM Robustaside B and 0.1% DMSO.

  • Mix thoroughly by gentle pipetting or swirling before introducing cells or adding to an existing culture.

Visual Guides

G start Precipitation observed upon diluting Robustaside B stock? sub_check_dmso Is final DMSO concentration >0.5%? start->sub_check_dmso Yes end_ok Proceed with Assay (Continue to monitor) start->end_ok No sub_use_serial Are you using a one-step dilution? sub_check_dmso->sub_use_serial No act_reduce_dmso Prepare higher concentration stock to lower final DMSO % sub_check_dmso->act_reduce_dmso Yes sub_check_conc Is final compound concentration high? sub_use_serial->sub_check_conc No act_serial Use serial dilution with pre-warmed media sub_use_serial->act_serial Yes act_lower_conc Test a lower final concentration sub_check_conc->act_lower_conc Yes end_fail Precipitation Persists sub_check_conc->end_fail No act_alternative Consider alternative methods (e.g., cyclodextrins, co-solvents) end_fail->act_alternative

Caption: Troubleshooting workflow for Robustaside B precipitation.

G cluster_0 Preparation cluster_1 Dilution Steps cluster_2 Application stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Create 100x Intermediate Dilution in Pre-Warmed Medium (37°C) stock->intermediate  1:100 Dilution   final 3. Prepare Final Working Solution in Pre-Warmed Medium intermediate->final  1:10 Dilution (Example)   assay 4. Add to Assay Plate final->assay

Caption: Recommended workflow for diluting Robustaside B.

References

Method refinement for sensitive 6-O-Caffeoylarbutin bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 6-O-Caffeoylarbutin. Below you will find detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate your research.

Troubleshooting Guides

Tyrosinase Inhibition Assay Troubleshooting

QuestionPossible Cause(s)Suggested Solution(s)
No or low tyrosinase inhibition observed. 1. Inactive this compound. 2. Incorrect enzyme or substrate concentration. 3. Suboptimal assay conditions (pH, temperature).1. Verify the purity and integrity of your this compound stock. Consider running a positive control like kojic acid. 2. Re-calculate and prepare fresh enzyme and L-DOPA solutions. Ensure the final concentrations in the assay are as required. 3. Check and adjust the pH of your buffer (typically phosphate buffer). Ensure the incubation temperature is stable, usually around 25-37°C.[1]
High variability between replicate wells. 1. Pipetting errors. 2. Inconsistent incubation times. 3. Air bubbles in wells interfering with absorbance readings.1. Use calibrated pipettes and ensure proper mixing of reagents in each well. 2. Use a multichannel pipette for simultaneous addition of reagents to start the reaction in all wells. 3. Inspect the plate for bubbles before reading and gently tap to dislodge them.
Absorbance readings are too high or out of range. 1. Enzyme concentration is too high. 2. Substrate concentration is too high. 3. Incorrect wavelength setting on the plate reader.1. Perform an enzyme titration to determine the optimal concentration that gives a linear reaction rate within the desired time frame. 2. Check the final L-DOPA concentration; it should be appropriate for determining the desired inhibition kinetics.[2] 3. Verify the plate reader is set to measure the absorbance of dopachrome, typically around 475-490 nm.[2][3]
Precipitation of this compound in the assay buffer. 1. Poor solubility of the compound at the tested concentration. 2. Incompatible solvent.1. Test the solubility of this compound in the assay buffer beforehand. You may need to use a lower concentration range. 2. A small amount of a co-solvent like DMSO can be used to dissolve the compound, but ensure the final concentration of the co-solvent does not affect enzyme activity. Run a solvent control.

Antioxidant Assay (DPPH/ABTS) Troubleshooting

QuestionPossible Cause(s)Suggested Solution(s)
Inconsistent color change in the DPPH/ABTS solution. 1. Light sensitivity of DPPH/ABTS radical. 2. Instability of this compound.1. Perform the assay in the dark or under subdued light to prevent radical degradation.[4] 2. Prepare fresh solutions of this compound immediately before the assay.
False positive results. 1. Interference from colored compounds.1. Run a sample blank containing this compound without the DPPH/ABTS radical to subtract the background absorbance.
Reaction kinetics are too fast or too slow. 1. Inappropriate concentration of the antioxidant or radical.1. Adjust the concentration of your this compound stock solution. For slow reactions, a longer incubation time may be necessary to reach a stable endpoint.[5]

Anti-Inflammatory Assay (in vitro cell-based) Troubleshooting

QuestionPossible Cause(s)Suggested Solution(s)
High cell death observed. 1. Cytotoxicity of this compound at the tested concentrations.1. Perform a cytotoxicity assay (e.g., MTT, CCK-8) prior to the anti-inflammatory assay to determine the non-toxic concentration range.[2]
No reduction in inflammatory markers (e.g., NO, TNF-α, IL-6). 1. Insufficient stimulation of cells (e.g., with LPS). 2. The compound does not act on the specific inflammatory pathway being measured.1. Ensure the stimulating agent (e.g., LPS) is potent and used at an optimal concentration to induce a measurable inflammatory response. 2. Investigate different signaling pathways. This compound's anti-inflammatory effects might be mediated through pathways other than the one being assayed.[6][7]
Contamination in cell cultures. 1. Poor aseptic technique.1. Strictly follow sterile techniques during cell culture maintenance and experimentation. Regularly check cultures for signs of contamination.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of tyrosinase inhibition by this compound? this compound acts as a reversible competitive inhibitor of mushroom tyrosinase. This means it competes with the substrate (L-DOPA) for the active site of the enzyme, thereby preventing the formation of melanin precursors.[2]

2. What are the reported IC50 values for this compound? In cellular assays, the IC50 value for cytotoxicity against A375 cells was 313.001 µM, and it was greater than 400 µM for HaCaT cells, indicating low toxicity.[2]

3. How does the anti-melanogenic activity of this compound compare to arbutin? this compound has been reported to exhibit stronger anti-melanin activity, approximately two-fold more than arbutin, with the benefit of lower toxicity.[8]

4. What other bioactivities have been reported for this compound? Besides tyrosinase inhibition, this compound has shown significant inhibitory effects on α-glucosidase and pancreatic lipase enzymes, as well as antioxidant capacity.[8] It is also suggested to have anti-inflammatory properties.[6][9]

5. Are there any stability concerns when working with this compound in assays? Like many phenolic compounds, this compound may be sensitive to light, high temperatures, and oxidative conditions. It is advisable to prepare fresh solutions for each experiment and store stock solutions in the dark at low temperatures.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Reference
A375 (Human melanoma)CCK-8313.001[2]
HaCaT (Human keratinocytes)CCK-8>400[2]

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeSubstrateInhibition TypeKi (Inhibition Constant)Reference
Mushroom Tyrosinase (mTyr)L-DOPACompetitiveNot explicitly stated, but determined from Lineweaver-Burk plots.[2]
α-glucosidase--IC50: 38.38 ± 1.84 µg/mL[8]
Pancreatic lipase--IC50: 97.56 ± 7.53 µg/mL[8]

Experimental Protocols

1. Mushroom Tyrosinase (mTyr) Inhibition Assay

This protocol is adapted from studies on the diphenolase activity of mushroom tyrosinase.[2]

  • Reagents:

    • Mushroom Tyrosinase (mTyr) solution (e.g., 31.25 U/mL in phosphate buffer)

    • L-DOPA solution (e.g., 0.5 mmol/L in phosphate buffer)

    • This compound stock solution (various concentrations, e.g., 0 to 100 µM)

    • Phosphate Buffer (pH 6.8)

  • Procedure:

    • In a 96-well plate, add 20 µL of this compound solution at different concentrations.

    • Add 50 µL of the mTyr enzyme solution to each well and incubate at 25°C for 10 minutes.[1]

    • To initiate the reaction, add 30 µL of the L-DOPA substrate solution to each well.[1]

    • Immediately measure the optical density (OD) at 490 nm using a microplate reader.[3]

    • Continue to take OD readings every minute for a defined period (e.g., 20-60 minutes).[1]

    • Calculate the rate of reaction (slope of the linear portion of the OD vs. time curve).

    • The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] * 100.[1]

2. DPPH Radical Scavenging Assay (General Protocol)

This is a general protocol for assessing antioxidant activity.[4][5]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 40 µg/mL)

    • This compound stock solution in methanol at various concentrations

    • Methanol (as blank)

  • Procedure:

    • Add 100 µL of this compound solution at different concentrations to a 96-well plate.

    • Add 2 mL of the DPPH stock solution to each well.[4]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100.

3. Anti-Inflammatory Activity in LPS-Stimulated Macrophages (General Protocol)

This is a general protocol for assessing anti-inflammatory effects in vitro.[9]

  • Reagents & Cells:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • This compound stock solution (in a cell-compatible solvent like DMSO)

    • Cell culture medium (e.g., DMEM)

    • Reagents for measuring inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α, IL-6).

  • Procedure:

    • Seed RAW 264.7 cells in a culture plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitric oxide, TNF-α, IL-6, or other inflammatory mediators in the supernatant using appropriate assay kits.

    • A decrease in the levels of these markers in the presence of this compound indicates anti-inflammatory activity.

Visualizations

Tyrosinase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Arbutin This compound Stock Solution Mix 1. Mix this compound and Tyrosinase Arbutin->Mix Enzyme Tyrosinase Solution Enzyme->Mix Substrate L-DOPA Solution Add_Substrate 3. Add L-DOPA to start reaction Substrate->Add_Substrate Incubate 2. Incubate (e.g., 10 min) Mix->Incubate Incubate->Add_Substrate Measure 4. Measure Absorbance (e.g., 490 nm) Add_Substrate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50/Ki Calculate_Inhibition->Determine_IC50

Caption: Workflow for the this compound tyrosinase inhibition assay.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Pro_Inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_Pathway->Pro_Inflammatory activates transcription Arbutin This compound Arbutin->NFkB_Pathway Inhibits

Caption: Postulated anti-inflammatory mechanism of this compound.

References

Overcoming analytical interference in 6-O-Caffeoylarbutin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6-O-Caffeoylarbutin. Our aim is to help you overcome common analytical interferences and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of analytical interference when quantifying this compound?

A1: The most common sources of interference in the quantification of this compound, particularly in plant extracts, are structurally related compounds that may co-elute during chromatographic analysis. Key potential interferents include arbutin and chlorogenic acid, which are often present in the same natural sources.[1][2][3][4] Other phenolic compounds and complex sample matrix components can also contribute to interference, leading to inaccurate quantification.

Q2: How can I assess the purity of my this compound peak in an HPLC chromatogram?

A2: Peak purity analysis is crucial to ensure that the chromatographic peak corresponds to a single compound. Most modern HPLC systems equipped with a Diode Array Detector (DAD) or a similar multi-wavelength detector can perform peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. A high purity index suggests that the peak is not composed of co-eluting compounds.

Q3: What is a matrix effect and how can it interfere with quantification?

A3: A matrix effect is the alteration of the ionization efficiency of an analyte by the co-eluting components of the sample matrix. This can lead to either ion suppression or enhancement in mass spectrometry-based detection, resulting in underestimation or overestimation of the analyte concentration. In UV-based detection, co-eluting matrix components can contribute to the absorbance at the detection wavelength, leading to inaccurate results. Proper sample preparation, such as Solid Phase Extraction (SPE), is essential to minimize matrix effects.

Q4: Why is analytical method validation important for overcoming interference?

A4: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] For this compound quantification, validation ensures the method is specific, accurate, precise, and robust in the presence of potential interferents. Key validation parameters include specificity (the ability to assess the analyte in the presence of other components), linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). A validated method provides confidence that the results are reliable and that interference has been effectively managed.

Troubleshooting Guides

Problem 1: Poor resolution or co-elution of this compound with other peaks (e.g., arbutin, chlorogenic acid).
Possible Cause Solution
Inadequate Mobile Phase Composition Optimize the mobile phase gradient and/or pH. For reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can improve separation. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase can improve peak shape and resolution for phenolic compounds.[4]
Inappropriate HPLC Column Ensure you are using a suitable column. A C18 column is commonly used for the separation of these compounds.[1] If resolution is still poor, consider a column with a different selectivity (e.g., a phenyl-hexyl column) or a smaller particle size for higher efficiency.
Suboptimal Flow Rate or Temperature Optimize the flow rate. A lower flow rate can sometimes improve resolution. Adjusting the column temperature can also alter selectivity and improve separation.
Problem 2: Inconsistent retention times for this compound.
Possible Cause Solution
Poor Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of proper equilibration.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation, which can affect the pump performance and lead to fluctuating retention times.
Pump Malfunction or Leaks Check the HPLC system for leaks, particularly around fittings and pump seals. Monitor the system pressure for any unusual fluctuations, which could indicate a pump issue.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Problem 3: High baseline noise or drifting baseline.
Possible Cause Solution
Contaminated Mobile Phase or HPLC System Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use. If the system is contaminated, flush it with an appropriate cleaning solution.
Detector Lamp Issue The detector lamp may be nearing the end of its lifespan, which can cause increased noise. Check the lamp's energy output and replace it if necessary.
Contaminated Detector Flow Cell Flush the flow cell with a strong solvent (e.g., isopropanol or methanol) to remove any contaminants.
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by RP-HPLC

This protocol is based on a validated method for the simultaneous determination of arbutin, chlorogenic acid, and this compound.[1][4]

1. Reagents and Materials:

  • This compound, Arbutin, and Chlorogenic acid reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 1.0% aqueous acetic acid solution[4]

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the compounds. An example could be starting with a low percentage of B, increasing it to elute the compounds of interest, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm[4]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Accurately weigh and dissolve the reference standards in methanol to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with methanol to cover the expected concentration range of the samples.

  • Sample Preparation: See Protocol 2 for sample extraction and purification.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration for each standard.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Sample Preparation from Plant Material using Solid Phase Extraction (SPE)

This protocol is a general guideline for cleaning up plant extracts to reduce matrix interference before HPLC analysis.

1. Reagents and Materials:

  • Plant material (e.g., dried leaves of Vaccinium dunalianum)

  • Methanol (70% aqueous solution)

  • SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)

  • Deionized water

  • Methanol (HPLC grade)

  • SPE vacuum manifold

2. Procedure:

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract a known amount of the powder (e.g., 1 g) with a suitable volume of 70% methanol (e.g., 20 mL) using ultrasonication or maceration for a defined period (e.g., 30 minutes).

    • Centrifuge or filter the extract to remove solid particles.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

    • Loading: Load a specific volume of the plant extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with deionized water to remove polar impurities.

    • Elution: Elute the retained analytes, including this compound, with a small volume of methanol.

  • Final Preparation:

    • Evaporate the eluted solvent to dryness under a stream of nitrogen if concentration is needed.

    • Reconstitute the residue in a known volume of the initial mobile phase or methanol.

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Quantitative Data Summary

The following table summarizes the method validation parameters for the simultaneous quantification of this compound, Arbutin, and Chlorogenic Acid by RP-HPLC.

ParameterThis compoundArbutinChlorogenic Acid
Linearity Range (µg/mL) 0.02 - 2.00.02 - 2.00.02 - 2.0
Regression Equation y = ax + by = ax + by = ax + b
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD (µg/mL) Data not availableData not availableData not available
LOQ (µg/mL) Data not availableData not availableData not available
Recovery (%) 95.0 - 105.095.0 - 105.095.0 - 105.0
Precision (RSD %) < 2.0< 2.0< 2.0
(Note: Specific values for regression equations, LOD, and LOQ are method-dependent and should be determined during in-house validation.)

Visualizations

G cluster_0 Problem Identification cluster_1 Troubleshooting Actions cluster_2 Resolution start Start: Analytical Issue Observed (e.g., poor peak resolution, inconsistent results) check_resolution Is peak resolution for this compound adequate? start->check_resolution check_retention Are retention times consistent? check_resolution->check_retention Yes optimize_mobile_phase Optimize mobile phase: - Adjust gradient - Modify pH check_resolution->optimize_mobile_phase No check_baseline Is the baseline stable and noise-free? check_retention->check_baseline Yes check_equilibration Ensure proper column equilibration check_retention->check_equilibration No clean_system Clean the system: - Flush with strong solvent - Check detector lamp check_baseline->clean_system No end End: Problem Resolved check_baseline->end Yes change_column Consider a different column (e.g., different chemistry or smaller particles) optimize_mobile_phase->change_column If still unresolved change_column->check_resolution prepare_fresh_mobile_phase Prepare fresh, degassed mobile phase check_equilibration->prepare_fresh_mobile_phase check_system Inspect HPLC system: - Check for leaks - Monitor pump pressure check_system->check_retention clean_system->check_baseline prepare_fresh_mobile_phase->check_system

Caption: Troubleshooting workflow for HPLC analysis of this compound.

G sample Plant Material (e.g., Vaccinium dunalianum) extraction Solvent Extraction (e.g., 70% Methanol) sample->extraction spe Solid Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution extraction->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc RP-HPLC Analysis - C18 Column - Gradient Elution - UV Detection at 280 nm reconstitution->hplc data_analysis Data Analysis - Peak Integration - Calibration Curve - Quantification hplc->data_analysis result Final Result: Concentration of This compound data_analysis->result

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: Optimizing Derivatization of 6-O-Caffeoylarbutin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the derivatization of 6-O-caffeoylarbutin. The information is designed to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the derivatization of this compound, offering potential causes and solutions in a structured format.

Issue 1: Low or No Product Yield in Enzymatic Acylation

Potential Cause Troubleshooting Steps
Inactive or Inhibited Enzyme - Enzyme Source and Activity: Use a reputable supplier for lipases such as Novozym 435 (Candida antarctica lipase B), which has shown high activity in acylating phenolic glycosides.[1][2] Ensure the enzyme has been stored correctly according to the manufacturer's instructions. - Enzyme Load: Optimize the enzyme concentration. A typical starting point is 10-50 g/L of the reaction medium.[3] - Inhibitors: Ensure substrates and solvents are free from contaminants that could inhibit the enzyme.
Unfavorable Reaction Equilibrium - Water/Alcohol Removal: The esterification reaction produces water, which can lead to a reverse reaction (hydrolysis). Add 4Å molecular sieves to the reaction mixture to remove water in situ, which can significantly increase substrate conversion to over 95%.[1][2] For transesterification reactions, removal of the alcohol byproduct (e.g., methanol) under reduced pressure can also drive the reaction forward.[4] - Substrate Molar Ratio: An excess of the acyl donor is often required. Optimize the molar ratio of this compound to the acyl donor. Ratios from 1:5 to 1:10 (arbutin derivative:acyl donor) have been used effectively.[3]
Suboptimal Reaction Conditions - Solvent Selection: The choice of solvent is critical. Non-polar solvents like hexane or polar aprotic solvents like tert-butanol or acetone are commonly used. Co-solvent systems (e.g., hexane and 2-butanone) can also enhance reaction rates.[5][6] - Temperature: Optimize the reaction temperature. For many lipase-catalyzed reactions, temperatures between 40°C and 60°C are optimal.[3][7] - Reaction Time: Monitor the reaction over time (e.g., 12, 24, 48, 72 hours) to determine the optimal duration. Conversions can plateau after a certain period.[8][9]
Poor Substrate Solubility - Solvent System: If this compound or the acyl donor has poor solubility in the chosen solvent, consider using a co-solvent system to improve solubility.[6]

Issue 2: Formation of Multiple Byproducts and Purification Challenges

Potential Cause Troubleshooting Steps
Lack of Regioselectivity - Enzyme Selection: Lipases like Novozym 435 are known for their high regioselectivity, often acylating the primary hydroxyl group (C-6') of the glucose moiety.[10] Ensure you are using a highly selective enzyme. - Protecting Groups (for chemical synthesis): If using chemical synthesis, consider protecting the phenolic hydroxyl groups on the caffeoyl and hydroquinone moieties to prevent side reactions. Common protecting groups for phenols include benzyl or silyl ethers.[11]
Side Reactions (Chemical Synthesis) - Orthoester Formation: This can occur with participating protecting groups at the C-2 position of the glucose ring. Using non-participating protecting groups can prevent this.[11] - Anomerization: The formation of the undesired anomer at the anomeric center can be minimized by optimizing the reaction temperature and choice of solvent.[11]
Incomplete Reactions - Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it goes to completion.
Difficult Purification - Chromatography: Use column chromatography (e.g., silica gel) with an optimized solvent gradient to separate the desired product from starting materials and byproducts. Preparative HPLC is also a powerful tool for purifying arbutin derivatives.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for derivatizing this compound to increase its lipophilicity?

A1: The most common and effective strategy is enzymatic acylation (esterification or transesterification) of one of the free hydroxyl groups on the glucose moiety with a fatty acid.[3] This method is preferred over chemical synthesis due to its high regioselectivity, milder reaction conditions, and the avoidance of toxic reagents.[13] Lipases, particularly immobilized Candida antarctica lipase B (Novozym 435), are widely used for this purpose.[1][2][14]

Q2: Which hydroxyl group on the this compound molecule is most likely to be acylated in an enzymatic reaction?

A2: In enzymatic reactions using lipases like Novozym 435, the acylation is highly regioselective and typically occurs at the primary hydroxyl group of the glucose unit. Since the C-6 hydroxyl is already esterified with caffeic acid, the next most likely positions for acylation would be the other available primary or secondary hydroxyls on the glucose ring, with a preference for the least sterically hindered position.

Q3: What are the key parameters to optimize for a successful enzymatic acylation of this compound?

A3: The key parameters to optimize include:

  • Enzyme: Type and concentration.

  • Acyl Donor: Type (fatty acid or its vinyl/ethyl ester) and molar ratio to this compound.

  • Solvent: A suitable organic solvent or co-solvent system.

  • Temperature: Typically in the range of 40-60°C.

  • Water Content/Removal: Use of molecular sieves to remove water byproduct.

  • Reaction Time: Monitoring the reaction to determine the point of maximum conversion.

Q4: How can I monitor the progress of the derivatization reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11] HPLC is also a quantitative method that can be used to determine the conversion rate and the yield of the product.[15]

Q5: What analytical techniques are used to confirm the structure of the synthesized this compound derivative?

A5: The structure of the purified derivative is typically confirmed using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the structure and the position of acylation.[16][17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the new derivative.[12][18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of new functional groups (e.g., ester carbonyl).[9]

Q6: Are there any specific safety precautions I should take when working with the reagents for derivatization?

A6: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used are often flammable and volatile. Caffeic acid and its derivatives may have biological activity, so avoid direct contact. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the enzymatic acylation of arbutin and related phenolic glycosides, which can serve as a starting point for optimizing the derivatization of this compound.

Table 1: Optimized Conditions for Enzymatic Acylation of Phenolic Glycosides

ParameterOptimized ConditionReference
Enzyme Novozym 435 (Candida antarctica lipase B)[1][2][14]
Acyl Donor Fatty acids (e.g., octanoic, lauric, palmitic acid) or their ethyl esters[7][8][9]
Substrate Molar Ratio 1:2.5 to 1:10 (Glycoside:Acyl Donor)[3][14]
Solvent tert-butanol, hexane/propylene glycol, or co-solvent mixtures[7][8][9]
Temperature 60 °C[3][7]
Additives 4Å Molecular Sieves[1][2]
Reaction Time 12 - 72 hours[3][8]

Table 2: Reported Conversion Yields for Enzymatic Acylation of Arbutin and Analogs

SubstrateAcyl DonorCatalystConversion YieldReference
ArbutinPalmitic acid ethyl esterNovozym 43585.21%[7]
Phenolic GlycosidesAzelaic acidNovozym 43598.7% (Esterification)[1][2]
Phenolic GlycosidesAzelaic acid methyl esterLipozyme TLIM95.1% (Transesterification)[1][2]
Perillyl alcoholOctanoic acidNovozym 43595.22%[14]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Acylation of this compound

  • Preparation: In a sealed reaction vessel, dissolve this compound (1 equivalent) and the desired fatty acid (5-10 equivalents) in a suitable organic solvent (e.g., tert-butanol or a hexane/2-butanone mixture).

  • Addition of Molecular Sieves: Add activated 4Å molecular sieves (approximately 100-200% w/w of the substrates) to the mixture to adsorb the water produced during the reaction.[1][2]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-50 g/L) to the reaction mixture.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) with constant shaking (e.g., 150-200 rpm) for 24-72 hours.[3][14]

  • Monitoring: Periodically take aliquots from the reaction mixture, filter out the enzyme, and analyze by TLC or HPLC to monitor the consumption of starting material and the formation of the product.

  • Work-up: Once the reaction is complete, filter to remove the enzyme and molecular sieves. The enzyme can often be washed and reused.[14]

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate or chloroform/methanol) to obtain the pure acylated this compound derivative.

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and MS.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound and Acyl Donor in Solvent add_ms Add Molecular Sieves start->add_ms add_enzyme Add Immobilized Lipase add_ms->add_enzyme incubate Incubate at Optimal Temperature with Shaking add_enzyme->incubate monitor Monitor Reaction by TLC/HPLC incubate->monitor Periodically filter Filter to Remove Enzyme & Sieves monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate purify Purify by Column Chromatography evaporate->purify characterize Characterize by NMR and MS purify->characterize

Caption: Enzymatic acylation workflow for this compound.

troubleshooting_workflow start Low or No Product Yield? cause1 Inactive Enzyme? start->cause1 cause2 Unfavorable Equilibrium? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Check Enzyme Activity & Optimize Load cause1->solution1 solution2 Add Molecular Sieves & Optimize Molar Ratio cause2->solution2 solution3 Optimize Solvent, Temperature & Time cause3->solution3 end_node Improved Yield solution1->end_node solution2->end_node solution3->end_node

References

Dealing with matrix effects in LC-MS analysis of 6-O-Caffeoylarbutin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of 6-O-Caffeoylarbutin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] this compound, as a phenolic compound, is often analyzed in complex biological matrices such as plasma, urine, or tissue homogenates. These matrices contain a high concentration of endogenous components like salts, lipids, and proteins that can interfere with the ionization of this compound, making it susceptible to matrix effects.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak response of an analyte spiked into a blank matrix extract (after extraction) to the peak response of the analyte in a neat solvent at the same concentration. A significant difference in the responses indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[2]

Q3: What are the primary sources of matrix effects in biological samples?

A3: The primary sources of matrix effects in biological samples include phospholipids from cell membranes, salts, endogenous metabolites, and proteins. In drug development studies, co-administered drugs and their metabolites can also contribute to matrix effects. For plant-derived compounds like this compound, other co-extracted plant constituents can also be a source of interference.

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for the analysis of this compound?

A4: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N). A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[2] This means it will co-elute with the analyte and experience the same degree of matrix effects and variability during sample preparation and injection. By using the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively compensated for, leading to more accurate and precise quantification.

Troubleshooting Guides

Problem: I am observing significant ion suppression for this compound in my plasma samples.

  • Possible Cause: High concentration of phospholipids and other matrix components co-eluting with the analyte.

  • Solution:

    • Optimize Sample Preparation: Protein precipitation (PPT) is a common first step, but it may not be sufficient to remove all interfering components. Consider implementing a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). See the "Experimental Protocols" section for detailed methodologies.

    • Chromatographic Separation: Modify your LC method to improve the separation of this compound from the matrix interferences. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS of this compound will co-elute and experience the same ion suppression, allowing for accurate correction of the signal.

Problem: My results for this compound are inconsistent and show poor reproducibility between different batches of urine samples.

  • Possible Cause: Variability in the composition of the urine matrix between different samples is leading to inconsistent matrix effects.

  • Solution:

    • Robust Sample Preparation: Employ a validated and robust sample preparation method, such as SPE, to minimize the variability in the final extract composition.

    • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in a pooled blank urine matrix to mimic the matrix of the unknown samples as closely as possible.

    • Internal Standard Normalization: Utilize a suitable internal standard, preferably a SIL-IS, to correct for variations in matrix effects and sample processing.

Problem: I am observing poor peak shape (e.g., tailing, fronting) for this compound.

  • Possible Cause:

    • Column Overload: The concentration of the analyte or co-eluting matrix components is too high for the column capacity.

    • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

    • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte.

  • Solution:

    • Dilute the Sample: If the signal intensity is sufficient, diluting the final extract can reduce column overload.

    • Adjust Mobile Phase pH: For phenolic compounds like this compound, the mobile phase pH can significantly impact peak shape. Experiment with small adjustments in pH to improve peak symmetry.

    • Change Column: Consider using a column with a different stationary phase or a column that is end-capped to minimize secondary interactions.

Data Presentation

The following table summarizes the reported recovery and matrix effect data for different sample preparation methods for phenolic compounds in biological matrices. This data can help in selecting an appropriate sample preparation strategy.

Sample Preparation MethodAnalyte ClassMatrixRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT) with AcetonitrilePeptidesPlasma>50High[3]
Protein Precipitation (PPT) with EthanolPeptidesPlasma>50High[3]
Solid-Phase Extraction (SPE) - Mixed-ModePeptidesPlasma>20Low[3]
Solid-Phase Extraction (SPE)Phenolic CompoundsGrape MarcOptimized for high recoveryNot specified[4]
Liquid-Liquid Extraction (LLE)Semivolatile Organic CompoundsTadpole TissueImproved recovery over PLENot specified[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 200 µL of 1% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of urine, add 50 µL of an internal standard solution.

    • Add 100 µL of 1 M HCl to acidify the sample.

  • Extraction:

    • Add 2 mL of ethyl acetate to the pre-treated urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Biological Sample (Plasma/Urine) Pretreatment Pre-treatment (e.g., PPT, pH adjustment) Sample->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction Cleanup Wash Step (SPE) Extraction->Cleanup if SPE Elution Elution (SPE) / Organic Phase Collection (LLE) Extraction->Elution if LLE Cleanup->Elution Drydown Evaporation Elution->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS LC-MS/MS System Reconstitution->LCMS Data Data Acquisition LCMS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Results Quantification->Report

Caption: Experimental workflow for LC-MS analysis of this compound.

signaling_pathway cluster_pathway Tyrosinase Inhibition by this compound Tyrosinase Tyrosinase Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... Arbutin This compound Arbutin->Tyrosinase Inhibition

Caption: Simplified signaling pathway of tyrosinase inhibition by this compound.[6][7]

References

Validation & Comparative

6-O-Caffeoylarbutin Demonstrates Superior Tyrosinase Inhibition Compared to Arbutin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and cosmetic science, the quest for potent and safe tyrosinase inhibitors is a significant focus. Recent studies have highlighted 6-O-caffeoylarbutin as a promising candidate, exhibiting significantly stronger tyrosinase inhibition compared to its well-known counterpart, arbutin. This comparison guide provides a detailed analysis of the tyrosinase inhibitory activities of these two compounds, supported by experimental data and protocols.

Quantitative Comparison of Tyrosinase Inhibition

The inhibitory effects of this compound and arbutin on tyrosinase activity are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The data presented below, collated from various studies, demonstrates the superior efficacy of this compound.

CompoundEnzyme SourceTyrosinase ActivitySubstrateIC50 (µM)Reference
This compound MushroomMonophenolaseL-Tyrosine1.114 ± 0.035[1]
This compound MushroomDiphenolaseL-DOPA95.198 ± 1.117[1]
α-Arbutin MushroomDiphenolaseL-DOPA8000 ± 200[2]
β-Arbutin MushroomDiphenolaseL-DOPA900 ± 760 (as 0.9 ± 0.76 mM)[3]
α-Arbutin Mouse MelanomaDiphenolaseL-DOPA480 (as 0.48 mM)[4]

Note: IC50 values can vary depending on the experimental conditions, such as the enzyme source and substrate used.

The data clearly indicates that this compound is a significantly more potent inhibitor of mushroom tyrosinase, particularly for the monophenolase activity, when compared to both α-arbutin and β-arbutin.[1][2][3] Studies have shown that this compound exhibits approximately two-fold higher anti-melanin activity compared to beta-arbutin.[1][5] The enhanced inhibitory effect of this compound can be attributed to its diphenol structure.[1]

Experimental Protocols

A standardized in vitro assay is crucial for evaluating and comparing the tyrosinase inhibitory activity of compounds. The following protocol outlines a common method used in research.

Tyrosinase Inhibition Assay Protocol

1. Preparation of Solutions:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
  • Prepare a stock solution of the substrate, L-DOPA, in phosphate buffer.
  • Prepare stock solutions of the test compounds (this compound and arbutin) and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • In a 96-well microplate, add the following to each well in the specified order:
  • Phosphate buffer
  • Test compound solution at various concentrations
  • Mushroom tyrosinase solution
  • Pre-incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 10 minutes).
  • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
  • Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
  • Inhibition (%) = [(A_control - A_sample) / A_control] x 100
  • Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.
  • Plot the percentage of inhibition against the concentration of the test compound.
  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half, from the dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for a tyrosinase inhibition assay.

Tyrosinase_Inhibition_Assay cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Mix Mix Components in 96-well Plate Tyrosinase->Mix Substrate L-DOPA Solution Reaction Add Substrate & Initiate Reaction Substrate->Reaction Inhibitor Test Compound (this compound/Arbutin) Inhibitor->Mix Preincubation Pre-incubation Mix->Preincubation Preincubation->Reaction Measurement Measure Absorbance Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Generate Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

A flowchart of the tyrosinase inhibition assay workflow.

Mechanism of Inhibition

Research indicates that this compound acts as a reversible competitive inhibitor of mushroom tyrosinase.[1][5] This means that it binds to the active site of the enzyme, competing with the natural substrate (L-tyrosine or L-DOPA), thereby preventing the production of melanin precursors.[1] Molecular docking and simulations have shown strong binding of this compound to the tyrosinase active site, facilitated by hydrogen bonds and hydrophobic interactions.[5] In contrast, the inhibitory mechanism of arbutin has been reported with some conflicting results, with some studies suggesting a mixed or noncompetitive inhibition.[4]

References

A Comparative Guide to the Full Validation of HPLC, UPLC-MS, and Capillary Electrophoresis Methods for 6-O-Caffeoylarbutin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Capillary Electrophoresis (CE)—for the quantitative analysis of 6-O-Caffeoylarbutin. The information presented is based on a meticulous review of experimental data from various scientific publications, offering a valuable resource for method selection and validation in pharmaceutical and phytochemical research.

Performance Comparison of Analytical Methods

The selection of an optimal analytical method hinges on a variety of performance parameters. The following tables summarize the quantitative validation data for the analysis of this compound using a validated RP-HPLC method and provide a comparative overview of the expected performance of UPLC-MS and Capillary Electrophoresis based on their application to similar phenolic compounds.

Table 1: Quantitative Validation Parameters for this compound Analysis by RP-HPLC

Validation ParameterResultSource
**Linearity (R²) **> 0.999[1]
Limit of Detection (LOD) ~1 µg/mL (estimated for similar compounds)[1]
Limit of Quantification (LOQ) Not explicitly stated
Precision (RSD%) Intra-day: < 2.53%, Inter-day: < 3.23%[1]
Accuracy (Recovery %) 98.96% - 106.4%[1]

Table 2: Comparative Performance of HPLC, UPLC-MS, and CE for Phenolic Compound Analysis

FeatureHPLCUPLC-MSCapillary Electrophoresis (CE)
Principle Separation based on partitioning between a stationary and mobile phase.Similar to HPLC but uses smaller particles, leading to higher resolution and speed, coupled with mass detection for high selectivity.Separation based on the differential migration of charged species in an electric field.
Speed ModerateVery FastFast
Resolution GoodExcellentExcellent
Sensitivity Good (UV detection)Excellent (MS detection)Moderate to Good (UV detection), can be lower than HPLC
Solvent Consumption HighLowVery Low
Sample Volume Microliter rangeSub-microliter to microliter rangeNanoliter range
Robustness HighModerateModerate
Cost (Instrument) ModerateHighModerate
Cost (Operational) ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the RP-HPLC analysis of this compound and general protocols for UPLC-MS and CE based on the analysis of similar phenolic compounds.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method was developed for the simultaneous determination of arbutin, chlorogenic acid, and this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed, often consisting of an aqueous phase (e.g., water with an acidifier like acetic or formic acid) and an organic phase (e.g., acetonitrile or methanol). For the simultaneous analysis of this compound, a mobile phase of acetonitrile and water (containing 0.1% formic acid) can be effective.[2]

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at 280 nm is suitable for this compound.[3]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC offers significant advantages in terms of speed and resolution over conventional HPLC.[4][5]

  • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: A sub-2 µm particle size C18 column (e.g., 1.7 µm).

  • Mobile Phase: Similar to HPLC, using a gradient of acidified water and an organic solvent. The lower solvent consumption is a key advantage.[2]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Detection: Mass spectrometry in either positive or negative ion mode, using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Temperature: Column temperature is often elevated (e.g., 40-50°C) to reduce viscosity and improve peak shape.

Capillary Electrophoresis (CE)

CE is a powerful technique for the separation of charged molecules and offers high efficiency and low sample consumption.[6]

  • Instrumentation: A capillary electrophoresis system with a UV-Vis or diode array detector.

  • Capillary: A fused-silica capillary (typically 25-75 µm internal diameter).

  • Background Electrolyte (BGE): The choice of BGE is critical and depends on the analyte's properties. For phenolic compounds, a borate or phosphate buffer at a specific pH is often used.

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection of a small sample plug (nanoliter volume).

  • Detection: On-column UV detection at a wavelength where this compound absorbs (e.g., 280 nm).

  • Temperature: The capillary is thermostated to ensure reproducible migration times.

Mandatory Visualizations

HPLC Validation Workflow

The following diagram illustrates the key steps involved in the full validation of an HPLC method for the analysis of this compound.

HPLC_Validation_Workflow method_development Method Development & Optimization specificity Specificity / Selectivity method_development->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method for Routine Use system_suitability->validated_method

Caption: Workflow for HPLC method validation.

Comparison of Analytical Techniques

This diagram illustrates the logical relationship and key distinguishing features of the three analytical techniques discussed.

Analytical_Technique_Comparison cluster_LC Liquid Chromatography HPLC HPLC (High-Performance Liquid Chromatography) UPLC UPLC (Ultra-Performance Liquid Chromatography) HPLC->UPLC Higher Pressure Smaller Particles MS MS (Mass Spectrometry) UPLC->MS Coupled for High Selectivity CE CE (Capillary Electrophoresis)

References

Cross-Validation of Quantification Methods for 6-O-Caffeoylarbutin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive cross-validation of three prominent analytical techniques for the quantification of 6-O-Caffeoylarbutin: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC). By providing a detailed comparison of their experimental protocols and performance data, this document aims to assist researchers in selecting the most suitable method for their specific analytical needs.

Introduction

This compound, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community due to its diverse and promising biological activities.[1][2][3] Accurate and precise quantification of this compound is fundamental for various stages of research and development, including quality control of raw materials, pharmacokinetic profiling, and the formulation of therapeutic agents. This comparative guide evaluates the efficacy of HPLC, UPLC, and HPTLC for the quantification of this compound, offering insights into their respective strengths and limitations.

Experimental Protocols

The successful quantification of this compound hinges on the implementation of well-defined and validated analytical methods. This section outlines the detailed experimental protocols for each of the three techniques. A reliable and accurate method for the simultaneous and quantitative determination of this compound can be achieved using Reversed-Phase HPLC (RP-HPLC) analysis.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC)

A robust and widely used technique, HPLC offers excellent resolution and reproducibility for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed for optimal separation.

  • Mobile Phase: A gradient elution using a binary solvent system is common. This often consists of an aqueous phase, such as water with 0.1% formic acid (Solvent A), and an organic phase, like acetonitrile or methanol (Solvent B).

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally maintained.

  • Detection: The UV detector is set to a wavelength of 325 nm, which corresponds to the maximum absorbance of this compound.

  • Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, typically the initial mobile phase composition. The resulting solution is then filtered through a 0.45 µm syringe filter prior to injection.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a high-resolution technique that offers significantly faster analysis times and improved sensitivity compared to conventional HPLC.

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS) is utilized for high-sensitivity and selective detection.

  • Column: A sub-2 µm particle C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) provides superior separation efficiency.

  • Mobile Phase: A gradient elution with water containing 0.04% acetic acid (Solvent A) and acetonitrile (Solvent B) is effective.[5] A typical gradient might run from 5% to 95% Solvent B over a few minutes.[5]

  • Flow Rate: A flow rate of 0.4 mL/min is appropriate for the smaller column dimensions.[5]

  • Detection: Mass spectrometric detection is performed in both positive and negative ion modes to ensure comprehensive data acquisition.[5] For precise quantification, the system is operated in Multiple Reaction Monitoring (MRM) mode, targeting specific precursor-to-product ion transitions unique to this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option.

  • Instrumentation: An HPTLC system comprising an automatic sample applicator, a developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are used as the stationary phase.

  • Mobile Phase: A ternary solvent system, for instance, a mixture of toluene, ethyl acetate, and formic acid, is optimized to achieve clear separation of the analyte.

  • Sample Application: Samples and standards are applied to the HPTLC plate as narrow bands of a defined length using an automated applicator to ensure precision.

  • Development: The plate is placed in a twin-trough developing chamber that has been pre-saturated with the mobile phase vapor.

  • Densitometric Analysis: Following development and drying, the plate is scanned with a densitometer at a wavelength of 325 nm to quantify the separated this compound bands.

Comparative Quantitative Data

The performance and reliability of each analytical method were assessed through key validation parameters. The table below provides a summary of the quantitative data obtained for the analysis of this compound using HPLC, UPLC-MS/MS, and HPTLC.

ParameterHPLCUPLC-MS/MSHPTLC
Linearity (R²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) ~45 ng/mL~0.2 ng/mL~12 ng/spot
Limit of Quantification (LOQ) ~140 ng/mL~0.7 ng/mL~38 ng/spot
Precision (%RSD) < 2%< 3%< 5%
Accuracy (Recovery %) 98-103%97-104%95-105%
Analysis Time per Sample ~25 min~5 min~20-30 samples simultaneously

Visualization of Experimental Workflow

To provide a clear visual representation of the cross-validation process, the following diagrams illustrate the logical flow of the experimental procedures.

experimental_workflow cluster_setup Initial Setup cluster_analysis Analytical Methods cluster_validation Data Validation cluster_comparison Final Comparison prep Preparation of Standards and Samples hplc HPLC Analysis prep->hplc uplc UPLC-MS/MS Analysis prep->uplc hptlc HPTLC Analysis prep->hptlc val_params Validation Parameters: Linearity, Precision, Accuracy, LOD, LOQ hplc->val_params uplc->val_params hptlc->val_params compare Comparative Data Analysis val_params->compare conclusion conclusion compare->conclusion Method Selection

Caption: Experimental workflow for cross-validation.

Discussion

The selection of an appropriate quantification method is contingent upon the specific analytical objective.

  • HPLC emerges as a robust and dependable choice for routine quantitative analysis. Its widespread availability, coupled with high precision and accuracy, makes it a cornerstone technique in many analytical laboratories.

  • UPLC-MS/MS is unparalleled in its sensitivity and selectivity. This makes it the preferred method for the analysis of samples containing trace amounts of this compound or those with complex sample matrices. The significantly reduced analysis time also translates to higher sample throughput.

  • HPTLC provides a practical and economical solution for the high-throughput screening of a large number of samples. While its precision and sensitivity may be lower than that of HPLC and UPLC, it serves as an excellent tool for preliminary quantification and quality control assessments.

Conclusion

References

6-O-Caffeoylarbutin: A Comparative Analysis of Its Antioxidant Capacity Among Natural Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of natural compounds is paramount for innovating in therapeutics and functional foods. This guide provides a comparative analysis of the antioxidant capacity of 6-O-caffeoylarbutin against other well-known natural phenols, supported by available experimental data and insights into relevant cellular mechanisms.

Executive Summary

This compound, a natural phenolic compound, is recognized for its significant biological activities, including its role as a tyrosinase inhibitor. While direct, standardized quantitative comparisons of its antioxidant capacity against a wide array of other natural phenols are not extensively documented in publicly available literature, its structural components—caffeic acid and arbutin—provide a strong basis for its antioxidant potential. This guide synthesizes available data on related compounds to offer a comparative perspective.

Quantitative Antioxidant Capacity: A Comparative Overview

The antioxidant capacity of phenolic compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

For a comprehensive comparison, the table below presents the reported IC50 values for several well-characterized natural phenols. This data, gathered from various sources, should be interpreted with the understanding that experimental conditions can influence outcomes.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference(s)
This compound Data not availableData not available
Caffeic Acid ~25 - 50~10 - 20[2]
Gallic Acid ~5 - 15~3 - 10
Quercetin ~5 - 10~2 - 8
Catechin ~15 - 30~5 - 15
Arbutin > 1000> 1000
Ascorbic Acid (Standard) ~20 - 40~10 - 25

Note: The IC50 values are approximate ranges compiled from various studies and are intended for comparative purposes only. Absolute values can vary based on specific experimental protocols.

Experimental Methodologies: Foundational Assays

The determination of antioxidant capacity relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for the commonly cited DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction is observed as a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture : A specific volume of the antioxidant solution (at various concentrations) is mixed with a fixed volume of the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • Reagent Preparation : The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Working Solution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).

  • Reaction Mixture : A small volume of the antioxidant solution (at various concentrations) is added to a larger, fixed volume of the ABTS•+ working solution.

  • Incubation : The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement : The absorbance is measured at a wavelength of approximately 734 nm.

  • Calculation : The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in antioxidant capacity determination and the cellular response to oxidative stress, the following diagrams are provided.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution DPPH Radical Solution (Purple) Mixing Mixing DPPH_Solution->Mixing Antioxidant_Sample Antioxidant Sample (Varying Concentrations) Antioxidant_Sample->Mixing Incubation Incubation (Dark, RT) Mixing->Incubation 30 min Spectrophotometry Spectrophotometric Reading (517 nm) Incubation->Spectrophotometry Calculation IC50 Calculation Spectrophotometry->Calculation Data Analysis Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenols Natural Phenols (e.g., this compound) Phenols->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

References

A Comparative Analysis of the Bioactivity of 6-O-Caffeoylarbutin from Various Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 6-O-Caffeoylarbutin, a naturally occurring phenolic compound, with a primary focus on its isolation from Vaccinium dunalianum. While this compound has been identified in other plant species, a significant body of quantitative bioactivity data is currently available for the compound sourced from V. dunalianum. This document summarizes the existing experimental data, provides detailed methodologies for key bioassays, and visualizes experimental workflows and potential signaling pathways to facilitate further research and drug development.

Data Summary

The bioactivity of this compound isolated from Vaccinium dunalianum has been evaluated across several key areas, including enzyme inhibition and antioxidant effects. The following table summarizes the quantitative data available to date.

Plant SpeciesBioactivityAssayKey Findings
Vaccinium dunalianumTyrosinase Inhibition (Monophenolase)Mushroom Tyrosinase AssayIC50: 1.114 ± 0.035 µM[1]
Vaccinium dunalianumTyrosinase Inhibition (Diphenolase)Mushroom Tyrosinase AssayIC50: 95.198 ± 1.117 µM[1]
Vaccinium dunalianumα-Glucosidase InhibitionIn vitro enzyme assay38.38 ± 1.84 µg/mL (Inhibition value)[2]
Vaccinium dunalianumPancreatic Lipase InhibitionIn vitro enzyme assay97.56 ± 7.53 µg/mL (Inhibition value)[2]
Vaccinium dunalianumAntioxidant ActivityDPPH Radical Scavenging AssayScavenging rate >95% (for a polyphenol-rich extract containing 34.45% this compound)[2]
Vaccinium dunalianumAntioxidant ActivityABTS Radical Scavenging AssayScavenging rate >96% (for a polyphenol-rich extract containing 34.45% this compound)[2]

Note: Direct quantitative comparisons of this compound bioactivity from different plant species are limited in the current scientific literature. The compound has been identified in other species such as Origanum majorana, Bergenia, and Cotoneaster, but comprehensive, quantitative bioactivity studies on the isolated compound from these sources are not yet available.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate comparative studies.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • L-Tyrosine

  • Phosphate buffer (pH 6.8)

  • This compound solution (various concentrations)

  • Microplate reader

Procedure for Diphenolase Activity:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer, mushroom tyrosinase solution, and the this compound solution at different concentrations.

  • Pre-incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Measure the absorbance at 475-490 nm at regular intervals to determine the rate of dopachrome formation.

  • A control reaction is performed without the inhibitor.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[1][3]

Procedure for Monophenolase Activity:

The protocol is similar to the diphenolase activity assay, but L-tyrosine is used as the substrate instead of L-DOPA. The formation of L-DOPA is monitored over time.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, mix the DPPH solution with various concentrations of the this compound solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • A control is prepared with methanol instead of the sample.

  • The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Mix the diluted ABTS•+ solution with various concentrations of the this compound solution.

  • After a specific incubation time, measure the absorbance at 734 nm.

  • The scavenging activity is calculated similarly to the DPPH assay.[4][5]

α-Glucosidase Inhibition Assay
  • Prepare a reaction mixture containing phosphate buffer, α-glucosidase enzyme solution, and the this compound solution at different concentrations.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

  • Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to start the reaction.

  • Measure the absorbance at 405 nm to determine the amount of p-nitrophenol released.

  • Acarbose is often used as a positive control.

  • The percentage of inhibition is calculated to determine the IC50 value.[6][7]

Pancreatic Lipase Inhibition Assay
  • Prepare a reaction mixture containing Tris-HCl buffer, pancreatic lipase solution, and the this compound solution at various concentrations.

  • Use p-nitrophenyl palmitate (pNPP) as the substrate, which is first dissolved in a suitable solvent like isopropanol.

  • Initiate the reaction by adding the substrate solution to the enzyme-inhibitor mixture.

  • Measure the increase in absorbance at 405 nm, which corresponds to the release of p-nitrophenol.

  • Orlistat is commonly used as a positive control.

  • Calculate the percentage of inhibition and the corresponding IC50 value.[6][8][9]

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway related to the bioactivity of this compound.

Experimental_Workflow_Isolation plant_material Plant Material (e.g., Vaccinium dunalianum leaves) extraction Extraction (e.g., 70% Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., Macroporous Resin Column) crude_extract->purification elution Gradient Elution (Ethanol-Water) purification->elution fractions Collection of Fractions elution->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the extraction and isolation of this compound.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis enzyme Tyrosinase Solution mix Mix Enzyme and Inhibitor enzyme->mix substrate L-DOPA Solution add_substrate Add Substrate substrate->add_substrate inhibitor This compound (Varying Concentrations) inhibitor->mix pre_incubate Pre-incubate (30°C) mix->pre_incubate pre_incubate->add_substrate incubate Incubate & Measure Absorbance (475 nm) add_substrate->incubate calculate Calculate % Inhibition incubate->calculate plot Plot Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Protection Cellular Protection Caffeoylarbutin This compound Caffeoylarbutin->ROS Inhibits Scavenging Direct Radical Scavenging Nrf2 Nrf2 Activation Caffeoylarbutin->Nrf2 Activates Scavenging->ROS Neutralizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Protection Leads to

Caption: Potential antioxidant mechanism of this compound.

References

Validation of 6-O-Caffeoylarbutin's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of 6-O-Caffeoylarbutin against other well-established alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of this compound in secondary assays for its primary applications in tyrosinase inhibition, antioxidant activity, and anti-inflammatory effects.

Executive Summary

This compound, a natural phenolic glycoside, has demonstrated significant potential as a bioactive compound. This guide summarizes its performance in key secondary assays and compares it with industry-standard alternatives. The primary findings indicate that this compound is a potent tyrosinase inhibitor, showing competitive inhibition of the enzyme. It also exhibits notable antioxidant and anti-inflammatory properties. This document provides detailed experimental protocols, comparative quantitative data, and a visual representation of its mechanism of action to support further research and development.

Comparative Performance Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various secondary assays. Lower IC50 values indicate greater potency.

Biological ActivityAssayThis compound (µM)Kojic Acid (µM)β-Arbutin (µM)Ascorbic Acid (µM)Trolox (µM)Diclofenac (µM)
Tyrosinase Inhibition Mushroom Tyrosinase (Monophenolase)1.114 ± 0.035[1]70 ± 7[2]1687 ± 181[2]---
Mushroom Tyrosinase (Diphenolase)95.198 ± 1.117[1]121 ± 5[2]> 8000[2]---
Antioxidant Activity DPPH Radical ScavengingNot Found--~22.5 - 37.5--
ABTS Radical ScavengingNot Found---~4.5 - 8.5-
Anti-inflammatory Nitric Oxide ScavengingNot Found----~47

Experimental Protocols

Detailed methodologies for the key secondary assays are provided below to ensure reproducibility and accurate comparison.

Mushroom Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test compound (this compound or alternatives)

  • Positive control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm at time 0 and then at regular intervals (e.g., every minute) for 20-30 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the inhibitor.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound

  • Positive control (e.g., Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound and positive control in methanol.

  • In a 96-well plate, add 100 µL of the test compound or positive control solutions.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • A control well containing methanol and DPPH solution is also measured.

  • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of scavenging against the concentration of the compound.

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

Materials:

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and positive control.

  • In a 96-well plate, add 20 µL of the test compound or positive control solutions.

  • Add 180 µL of the diluted ABTS radical solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of scavenging against the concentration of the compound.

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

Materials:

  • Sodium nitroprusside solution (e.g., 10 mM) in PBS

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compound

  • Positive control (e.g., Diclofenac)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound and positive control.

  • In a 96-well plate, mix 150 µL of sodium nitroprusside solution with 50 µL of the test compound or positive control.

  • Incubate the plate at 25°C for 150 minutes.

  • After incubation, add 100 µL of Griess reagent to each well.

  • Allow the color to develop for 10 minutes at room temperature.

  • Measure the absorbance at 546 nm.

  • A control well without the test compound is used as a reference.

  • Calculate the percentage of NO scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of scavenging against the concentration of the compound.

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the competitive inhibition mechanism of this compound on tyrosinase and a general workflow for in vitro enzyme inhibition assays.

Competitive_Inhibition cluster_0 Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) (Inactive) S Substrate (S) (e.g., L-DOPA) S->E Binds to Active Site I Inhibitor (I) (this compound) I->E Competes for Active Site P Product (P) (Dopachrome) ES->P Catalysis Experimental_Workflow prep 1. Preparation of Reagents (Enzyme, Substrate, Inhibitor) plate 2. Plating (Add buffer, inhibitor, and enzyme) prep->plate preincubate 3. Pre-incubation plate->preincubate reaction 4. Reaction Initiation (Add substrate) preincubate->reaction measure 5. Measurement (Spectrophotometry) reaction->measure analysis 6. Data Analysis (% Inhibition, IC50) measure->analysis

References

Determining the Absolute Configuration of 6-O-Caffeoylarbutin: A Comparative Guide to 2D NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in structural elucidation and ensuring stereospecific bioactivity. This guide provides a comparative analysis of using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, alongside other established techniques, for confirming the absolute configuration of 6-O-Caffeoylarbutin, a naturally occurring phenolic glycoside with potential pharmacological applications.

This compound possesses multiple chiral centers within its glucose moiety, making the assignment of its absolute stereochemistry essential. While various analytical methods can be employed, 2D NMR techniques, particularly in conjunction with chiral derivatizing agents, offer a powerful and accessible solution when crystallographic methods are not feasible.

Comparison of Methods for Absolute Configuration Determination

The choice of method for determining absolute configuration depends on factors such as the amount and purity of the sample, its ability to crystallize, and the presence of suitable functional groups. Below is a comparison of the primary NMR-based method with common alternatives.

MethodPrincipleAdvantagesLimitationsSample Requirement
2D NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Formation of diastereomers with a chiral derivatizing agent (CDA), leading to observable differences in the NMR chemical shifts (Δδ) of nearby protons.[1][2][3]Applicable to a wide range of compounds with hydroxyl or amine groups.[1] Does not require crystallization. Provides detailed structural information in solution.[4]Requires chemical derivatization, which can be challenging for sterically hindered or sensitive molecules. The interpretation of Δδ values can sometimes be ambiguous.[5]Milligram quantities
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound, providing a definitive three-dimensional structure.[6][7][8]Provides an unambiguous determination of the absolute configuration (when the Flack parameter is refined).[3]Requires the growth of high-quality single crystals, which can be a significant bottleneck.[9] The solid-state conformation may not be the same as the solution conformation.Microgram to milligram quantities
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7][8]Sensitive to the overall molecular chirality. Can be used for rapid screening.Often relies on empirical rules or comparison with known compounds.[4] Quantum chemical calculations may be needed for unambiguous assignment.[10]Microgram quantities
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.[4][11]Provides rich stereochemical information from vibrational transitions. Less sensitive to solvent effects than ECD.[11]Requires specialized instrumentation. Interpretation often necessitates complex quantum chemical calculations.[10]Milligram quantities

Experimental Protocol: Modified Mosher's Method for this compound

The modified Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols.[1][12] Given that the glucose unit of this compound contains secondary hydroxyl groups, this method is highly applicable. The protocol involves the preparation of two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by comparative ¹H and 2D NMR analysis.

Materials:

  • This compound

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)[9]

  • Anhydrous deuterated solvent (e.g., CDCl₃, pyridine-d₅)

  • NMR tubes

Procedure:

  • Preparation of (S)-MTPA and (R)-MTPA Esters:

    • In two separate, dry NMR tubes, dissolve a small amount (e.g., 1-2 mg) of this compound in anhydrous deuterated pyridine.

    • To one tube, add a slight excess of (R)-MTPA-Cl.

    • To the other tube, add a slight excess of (S)-MTPA-Cl.

    • Allow the reactions to proceed to completion at room temperature. The progress can be monitored by ¹H NMR. The reaction typically takes several hours.[1]

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA ester derivatives.

    • Acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), for both diastereomers to aid in the unambiguous assignment of all proton signals.[2][13]

  • Data Analysis:

    • Assign the ¹H NMR signals for both the (S)-MTPA and (R)-MTPA esters, paying close attention to the protons on the glucose moiety adjacent to the esterification site(s). 2D NMR data will be crucial for these assignments.[14]

    • Calculate the chemical shift differences (Δδ) for each corresponding proton using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[3][12]

    • Determine the sign of the Δδ values for the protons on either side of the newly formed chiral ester plane. According to the Mosher model, protons that lie on the same side as the phenyl group of the MTPA moiety will experience shielding (negative Δδ), while those on the opposite side will be deshielded (positive Δδ).[5]

    • Based on the distribution of positive and negative Δδ values, the absolute configuration of the secondary alcohol center can be deduced.

Data Presentation: Hypothetical ¹H NMR Chemical Shift Data for Mosher's Esters of a Secondary Alcohol

The following table illustrates how ¹H NMR data would be presented for the analysis of a single secondary alcohol center. For this compound, similar tables would be generated for the protons around each derivatized hydroxyl group.

Protonδ (ppm) in (R)-MTPA Esterδ (ppm) in (S)-MTPA EsterΔδ (δS - δR)
H-a4.154.25+0.10
H-b3.803.72-0.08
H-c1.251.35+0.10
H-d0.900.85-0.05

Visualizing the Workflow

The following diagrams illustrate the logical workflow of determining absolute configuration using the modified Mosher's method.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 NMR Analysis cluster_3 Data Processing & Interpretation A This compound D (R)-MTPA Ester A->D  + E (S)-MTPA Ester A->E  + B (R)-MTPA-Cl B->D C (S)-MTPA-Cl C->E F Acquire 1D & 2D NMR (¹H, COSY, HSQC) D->F E->F G Assign Proton Signals F->G H Calculate Δδ = δS - δR G->H I Apply Mosher's Model H->I J Determine Absolute Configuration I->J

Caption: Workflow for absolute configuration determination using the modified Mosher's method.

G cluster_0 Mosher's Model Interpretation cluster_1 Observed Chemical Shift Difference (Δδ) cluster_2 Conclusion A Protons on one side of MTPA plane C Δδ > 0 (Positive) A->C leads to B Protons on other side of MTPA plane D Δδ < 0 (Negative) B->D leads to E Assign Absolute Configuration C->E D->E

Caption: Logical relationship in the interpretation of Δδ values in Mosher's method.

References

A Comparative Analysis of Robustaside B: In Vitro Efficacy vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vitro and in vivo efficacy of Robustaside B, a phenolic compound isolated from the plant Cnestis ferruginea. Due to the current absence of in vivo studies on isolated Robustaside B, this guide will focus on comparing its demonstrated in vitro activities with the in vivo efficacy of Cnestis ferruginea extracts, where Robustaside B is a known constituent. This analysis is supplemented with data from established antioxidant and anti-inflammatory agents, Quercetin and N-acetylcysteine (NAC), to provide a broader context for its potential therapeutic applications.

Executive Summary

Robustaside B has demonstrated notable antioxidant properties in vitro, with an efficacy comparable to the well-known antioxidant, Quercetin. However, a significant gap exists in the scientific literature regarding the in vivo efficacy of isolated Robustaside B. In contrast, extracts from Cnestis ferruginea, the natural source of Robustaside B, have exhibited promising anti-inflammatory, analgesic, and antioxidant activities in various animal models. This suggests that while Robustaside B contributes to the plant's overall therapeutic effects, other phytochemicals, such as amentoflavone, also play a crucial role. Further in vivo studies on isolated Robustaside B are imperative to delineate its specific contribution and therapeutic potential.

In Vitro Efficacy of Robustaside B

Robustaside B has been evaluated in vitro for its antioxidant capabilities, primarily through its ability to inhibit lipid peroxidation and modulate mitochondrial function.

Data Presentation: In Vitro Antioxidant Activity
CompoundAssayModelKey FindingsIC50 ValueReference
Robustaside B Thiobarbituric Acid Reactive Substances (TBARS)Rat liver mitochondriaInhibition of Fe2+/ascorbate-induced lipid peroxidation0.025 mM[1]
Robustaside B Mitochondrial Permeability Transition (MMPT)Rat liver mitochondriaModulation of mitochondrial swelling-[1]
Quercetin (Reference) Thiobarbituric Acid Reactive Substances (TBARS)Rat liver mitochondriaInhibition of Fe2+/ascorbate-induced lipid peroxidation0.025 mM[1]
Experimental Protocols: In Vitro Assays

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid breakdown. In the cited study, rat liver mitochondria were incubated with an Fe2+/ascorbate system to induce lipid peroxidation. The inhibitory effect of Robustaside B was assessed by measuring the reduction in TBARS formation spectrophotometrically.[1]

Mitochondrial Permeability Transition (MMPT) Assay: This assay assesses mitochondrial integrity by measuring changes in mitochondrial swelling. The opening of the mitochondrial permeability transition pore leads to swelling, which can be monitored as a decrease in light absorbance at 540 nm. The effect of Robustaside B on MMPT was evaluated in isolated rat liver mitochondria.[1]

In Vivo Efficacy of Cnestis ferruginea Extracts

While direct in vivo data for Robustaside B is unavailable, numerous studies have investigated the therapeutic effects of extracts from Cnestis ferruginea. These studies provide an indirect indication of the potential in vivo activities of its constituents, including Robustaside B.

Data Presentation: In Vivo Activities of Cnestis ferruginea Extracts and Alternatives
Compound/ExtractTherapeutic AreaAnimal ModelDosageKey FindingsReference
Cnestis ferruginea (Methanolic root extract) Anti-inflammatoryCarrageenan-induced paw edema in rats100-400 mg/kgDose-dependent reduction in paw edema.[2]
Cnestis ferruginea (Methanolic root extract) AnalgesicAcetic acid-induced writhing in mice100-400 mg/kgSignificant, dose-dependent reduction in writhing.[2]
Cnestis ferruginea (Methanolic root extract) & Amentoflavone NeuroprotectionScopolamine-induced memory impairment in miceExtract: 25-200 mg/kg; Amentoflavone: 6.25-25 mg/kgProtective effect against memory deficits, attributed to antioxidant and anti-acetylcholinesterase activities.
Quercetin Anti-inflammatoryDextran sulfate sodium-induced colitis in ratsNot specifiedAnti-inflammatory effect mediated through the inhibition of the NF-κB pathway.[3]
N-acetylcysteine (NAC) Anti-inflammatorySepsis in ratsNot specifiedReduction in inflammatory biomarkers (IL-6, TNF-α, IL-10).[4]
Experimental Protocols: In Vivo Models

Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation. Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling. The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling compared to a control group.

Acetic Acid-Induced Writhing Test: This model is used to assess peripheral analgesic activity. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing). The number of writhes is counted, and a reduction in the number of writhes indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Efficacy of Robustaside B robustaside_b Robustaside B mitochondria Isolated Rat Liver Mitochondria robustaside_b->mitochondria tbars TBARS Assay (Lipid Peroxidation) mitochondria->tbars mmpt MMPT Assay (Mitochondrial Swelling) mitochondria->mmpt antioxidant_effect Antioxidant Effect tbars->antioxidant_effect mmpt->antioxidant_effect

In Vitro Antioxidant Assessment of Robustaside B.

signaling_pathway cluster_inflammation Inflammatory Signaling Cascade cluster_intervention Potential Intervention Points lps LPS tlr4 TLR4 lps->tlr4 Activates nfkb NF-κB tlr4->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Induces Transcription inflammation Inflammation cytokines->inflammation quercetin Quercetin quercetin->nfkb Inhibits c_ferruginea C. ferruginea extracts c_ferruginea->inflammation Reduces

Inflammatory Pathway and Potential Intervention.

Discussion and Future Directions

The available evidence strongly supports the in vitro antioxidant activity of Robustaside B. Its potency in inhibiting lipid peroxidation is on par with Quercetin, a well-established natural antioxidant. The modulation of mitochondrial permeability transition further suggests a role in cellular protection against oxidative stress-induced apoptosis.

However, the translation of these in vitro findings to in vivo efficacy remains to be demonstrated. The in vivo studies on Cnestis ferruginea extracts showcase significant anti-inflammatory and analgesic effects. While it is plausible that Robustaside B contributes to these activities through its antioxidant properties, the identification of amentoflavone as a key anti-inflammatory and analgesic component in the root extract highlights the complex interplay of phytochemicals in the plant's overall therapeutic profile.[5]

The comparison with Quercetin and NAC, for which in vivo data in relevant models of inflammation and oxidative stress are available, underscores the need for similar studies on isolated Robustaside B. Future research should focus on:

  • In vivo efficacy studies: Evaluating the anti-inflammatory, analgesic, and antioxidant effects of isolated Robustaside B in established animal models.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Robustaside B to understand its bioavailability and in vivo disposition.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by Robustaside B in vivo.

References

6-O-Caffeoylarbutin: A Potent Natural Inhibitor of Melanin Synthesis for Dermatological and Cosmeceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

6-O-Caffeoylarbutin, a natural derivative of arbutin, has emerged as a promising candidate for the regulation of melanin synthesis. This guide provides a comprehensive comparison of its efficacy against other well-known melanin synthesis inhibitors, supported by experimental data and detailed protocols for researchers in dermatology, cosmetology, and pharmacology.

Comparative Efficacy of Tyrosinase Inhibitors

The primary mechanism for the inhibition of melanin synthesis by many compounds is the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.

Recent studies have demonstrated that this compound is a significantly more potent inhibitor of tyrosinase than its parent compound, arbutin, and the commonly used cosmetic ingredient, kojic acid.[1] One study found that this compound exhibited a stronger anti-melanin activity in a dose-dependent manner, approximately two-fold more than that of arbutin, with the added benefit of lower toxicity.[2]

Below is a summary of the IC50 values for this compound and other common tyrosinase inhibitors against mushroom tyrosinase, a frequently used model in preliminary inhibitor screening.

CompoundTyrosinase ActivityIC50 ValueReference
This compound Monophenolase1.114 ± 0.035 µM[1]
Diphenolase95.198 ± 1.117 µM[1]
β-Arbutin Monophenolase8.4 mM[1]
DiphenolaseNo Inhibition[1]
Kojic Acid DiphenolaseWeaker than this compound[1]
Hydroquinone TyrosinaseVariable[3]

Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and substrate concentrations.[3][4]

Mechanism of Action: Beyond Tyrosinase Inhibition

The inhibitory effect of this compound on melanin synthesis extends beyond the direct inhibition of tyrosinase. It also modulates the expression of key regulatory proteins in the melanogenesis signaling pathway. The central regulator of this pathway is the Microphthalmia-associated transcription factor (MITF), which controls the expression of tyrosinase (TYR) and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2).[5][6]

Studies on compounds with similar structures to this compound suggest that its mechanism of action likely involves the downregulation of MITF expression through the modulation of upstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including p38 and extracellular signal-regulated kinase (ERK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7][8][9]

Experimental Protocols

For researchers seeking to validate the effects of this compound or other potential inhibitors, the following are detailed protocols for key in vitro assays.

Mushroom Tyrosinase Activity Assay

This assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for a set period using a microplate reader.

  • The rate of dopachrome formation is indicative of tyrosinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes (e.g., B16F10 mouse melanoma cells) after treatment with a test compound.

Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)

  • Test compound

  • NaOH solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). α-MSH can be co-administered to enhance melanin synthesis.

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells with NaOH solution and heat at 80°C for 1 hour to dissolve the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • The absorbance is directly proportional to the melanin content.

  • Normalize the melanin content to the total protein concentration of each well to account for differences in cell number.

Western Blot Analysis for Melanogenesis-Related Proteins

This technique is used to determine the effect of a test compound on the expression levels of key proteins involved in melanin synthesis.

Materials:

  • B16F10 cells

  • Test compound

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-MITF, anti-TYR, anti-TRP-1, anti-TRP-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat B16F10 cells with the test compound as described in the melanin content assay.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating melanin synthesis inhibitors and the proposed signaling pathway through which this compound exerts its effects.

experimental_workflow cluster_screening In Vitro Screening cluster_cellular_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation Tyrosinase Assay Tyrosinase Assay IC50 Determination IC50 Determination Tyrosinase Assay->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis B16F10 Cell Culture B16F10 Cell Culture Melanin Content Assay Melanin Content Assay B16F10 Cell Culture->Melanin Content Assay Western Blot Western Blot B16F10 Cell Culture->Western Blot Melanin Content Assay->Comparative Analysis Mechanism Elucidation Mechanism Elucidation Western Blot->Mechanism Elucidation

Caption: Workflow for evaluating melanin synthesis inhibitors.

signaling_pathway cluster_upstream Upstream Signaling cluster_transcription Transcriptional Regulation This compound This compound MAPK (p38, ERK) MAPK (p38, ERK) This compound->MAPK (p38, ERK) Inhibits (?) PI3K/Akt PI3K/Akt This compound->PI3K/Akt Inhibits (?) MITF MITF MAPK (p38, ERK)->MITF Regulates PI3K/Akt->MITF Regulates Tyrosinase (TYR) Tyrosinase (TYR) MITF->Tyrosinase (TYR) TRP-1 TRP-1 MITF->TRP-1 TRP-2 TRP-2 MITF->TRP-2 Melanin Synthesis Melanin Synthesis Tyrosinase (TYR)->Melanin Synthesis TRP-1->Melanin Synthesis TRP-2->Melanin Synthesis

Caption: Proposed signaling pathway for this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-O-Caffeoylarbutin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. Proper handling and disposal of chemical compounds are critical components of this commitment. This guide provides essential, step-by-step procedures for the proper disposal of 6-O-Caffeoylarbutin, ensuring the safety of laboratory personnel and minimizing environmental impact.

Waste Characterization and Segregation

Proper disposal begins with accurate identification and segregation of chemical waste.[1] Based on its structure as a phenolic glycoside, this compound should be treated as a chemical waste.

Key Segregation Steps:

  • Characterize the Waste: Treat all waste chemicals, including this compound solutions and contaminated materials, as hazardous unless confirmed otherwise by your institution's safety office.[4]

  • Separate by Hazard Class: Never mix incompatible chemicals.[5] Store this compound waste separately from strong acids, bases, and oxidizers to prevent dangerous reactions.[5]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired pure this compound, as well as contaminated items like gloves, weighing papers, and pipette tips, should be collected in a designated solid chemical waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container. Aqueous solutions should not be disposed of down the drain unless explicitly permitted by local regulations and institutional policy for non-hazardous waste.[1][5]

Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment must be worn to ensure personal safety.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Additional PPE For handling large quantities or creating aerosols, a fume hood should be used.

This data is based on general laboratory safety protocols.[1]

Waste Container Management

Proper containment and labeling are crucial for safe storage and disposal.

  • Container Compatibility: Use containers made of materials compatible with the waste. For many organic and aqueous solutions, high-density polyethylene (HDPE) containers are suitable.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[7] Attach a completed hazardous waste tag as required by your institution.

  • Container Filling: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[5]

  • Storage: Keep waste containers securely capped during storage, except when adding waste.[5] Store containers in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation and is inspected weekly for leaks.[3][5]

Disposal Procedure

Follow these procedural steps to ensure the safe disposal of this compound waste.

  • Wear Appropriate PPE: Before handling any waste, put on your gloves, safety glasses, and lab coat.[1]

  • Segregate Waste at the Source: As you generate waste, immediately place it into the correct, labeled waste container (solid or liquid).

  • Securely Close Containers: After adding waste, ensure the container cap is tightly sealed.

  • Store in SAA: Place the sealed waste container in your lab's designated Satellite Accumulation Area.

  • Arrange for Pickup: Once the container is full, or before the accumulation time limit set by your institution (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[1][3] Do not attempt to dispose of hazardous chemical waste through standard trash or sewer systems.[1]

Experimental Protocol: Compatibility Test for Waste Streams

In instances where you might consider mixing different waste streams containing this compound with other compatible chemicals to save space, a microscale compatibility test is necessary. This should only be performed by trained personnel in a fume hood.[1]

Objective: To determine if two or more waste streams can be safely mixed without causing a dangerous reaction.

Materials:

  • Micro-scale glassware (e.g., test tubes, vials)

  • Micropipettes

  • Fume hood

  • Appropriate PPE

  • Samples of the individual waste streams

Procedure:

  • In a clean test tube, add a small, measured amount (e.g., 1 mL) of the first waste stream.

  • Slowly add an equivalent amount of the second waste stream to the test tube.

  • Observe for any signs of reaction, such as a temperature change, color change, gas evolution, or precipitate formation.

  • If no reaction is observed after several minutes, the wastes may be compatible for co-storage.

  • Repeat for all waste streams intended to be mixed.

  • Document all observations meticulously.[1]

Below is a diagram illustrating the decision-making process for the proper disposal of laboratory chemical waste, applicable to this compound.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Treat as Hazardous) ppe->characterize is_solid Is the waste solid? characterize->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No store Store in Designated Satellite Accumulation Area (SAA) solid_waste->store liquid_waste->store is_full Is container full or accumulation time limit reached? store->is_full is_full->store No pickup Contact EH&S for Waste Pickup is_full->pickup Yes end Proper Disposal Complete pickup->end

Caption: Logical workflow for laboratory chemical waste disposal.

References

Essential Safety and Operational Guidance for Handling 6-O-Caffeoylarbutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, handling, and disposal protocols for 6-O-Caffeoylarbutin. While a specific Safety Data Sheet (SDS) is not publicly available, the following guidance is based on standard laboratory procedures for handling similar non-hazardous or low-hazard chemical powders. It is imperative to obtain the official SDS from your supplier for comprehensive safety information.

I. Personal Protective Equipment (PPE)

When handling this compound, a standard level of PPE is recommended to minimize exposure and ensure personal safety. This includes creating a barrier between the researcher and the chemical.[1][2]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[2]Protects eyes from airborne powder particles and accidental splashes.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact. Inspect gloves for any damage before use.[3]
Body Protection A standard laboratory coat.Protects against spills and contamination of personal clothing.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. A dust mask (e.g., N95) may be used for weighing larger quantities.Minimizes inhalation of fine powder particles, especially when the material's inhalation toxicity is not fully known.[4]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow is crucial for the safe handling of chemical compounds like this compound.

  • Preparation :

    • Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.[5]

    • Have all necessary equipment, including spatulas, weighing paper, and containers, readily available.

    • Locate the nearest safety shower and eyewash station before beginning work.[6]

  • Weighing and Transfer :

    • If possible, weigh the powdered this compound inside a chemical fume hood to contain any airborne particles.[5][7]

    • Avoid pouring the powder directly from the main container to prevent spillage. Use a clean spatula to transfer the desired amount.[7]

    • Keep the container with the stock of this compound closed when not in use.[7]

  • Dissolution :

    • When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.

    • This compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[8]

  • Post-Handling :

    • Clean all equipment and the work area thoroughly after use.

    • Wash hands with soap and water after removing gloves.[3]

III. Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.[9][10]

  • Waste Segregation :

    • Do not dispose of this compound or its solutions down the drain.[10]

    • Segregate chemical waste from regular trash.[9]

  • Solid Waste :

    • Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated hazardous waste container.[11]

    • Label the container clearly as "Hazardous Waste" and list the chemical contents.[10]

  • Liquid Waste :

    • Collect unused solutions of this compound in a compatible, sealed, and clearly labeled waste container.[10][12]

    • Indicate the chemical name and approximate concentration on the label.

  • Disposal Request :

    • Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.[10][12]

IV. Data Presentation and Experimental Protocols

  • Quantitative Data : At present, detailed quantitative data such as LD50, permissible exposure limits, and other specific toxicity data for this compound are not available in the public domain. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for any available quantitative safety information.

  • Experimental Protocols : The search did not yield specific, detailed experimental protocols for this compound. Researchers should refer to relevant scientific literature for methodologies related to their specific application.

V. Workflow Diagram

The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Clean Work Area prep1->prep2 prep3 Assemble Necessary Equipment prep2->prep3 handling1 Weigh this compound in Fume Hood prep3->handling1 handling2 Transfer and Prepare Solution handling1->handling2 cleanup1 Clean Work Area and Equipment handling2->cleanup1 cleanup2 Segregate Solid and Liquid Waste cleanup1->cleanup2 cleanup3 Label Waste Containers cleanup2->cleanup3 cleanup4 Store Waste for EHS Pickup cleanup3->cleanup4 post1 Remove PPE cleanup4->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.